3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
Description
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Properties
IUPAC Name |
3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO/c19-16-7-5-15-6-9-17(20-18(15)11-16)8-4-13-2-1-3-14(10-13)12-21/h1-12H/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRDWIOIDMLMNN-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C=O)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120578-03-2, 115104-40-0 | |
| Record name | (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120578-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-(7-Chloroquinolin-2-yl)-ethenyl)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120578032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(E)-2-(7-chloro-2-quinolinyl)vinyl]benzaldehyde; trans-3-[2-(7-chloro-2-quinolinyl)vinyl]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzaldehyde, 3-[2-(7-chloro-2-quinolinyl)ethenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(2-(7-CHLOROQUINOLIN-2-YL)-ETHENYL)BENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A6GHC3KVE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde CAS number 120578-03-2 properties
An In-Depth Technical Guide to 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde (CAS No. 120578-03-2)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a key synthetic intermediate in pharmaceutical manufacturing. It covers the compound's physicochemical properties, synthesis methodologies, and known biological activities, with a focus on its application in drug development.
Core Compound Properties
This compound is a synthetic benzaldehyde derivative distinguished by a 7-chloroquinoline moiety linked through a vinyl group.[1] Its chemical structure is a cornerstone for the synthesis of more complex molecules, most notably leukotriene receptor antagonists.[1][2]
Physicochemical Data
The quantitative properties of the compound are summarized below. Data is compiled from various chemical suppliers and databases.
| Property | Value | Citations |
| CAS Number | 120578-03-2 | [1][2] |
| Molecular Formula | C₁₈H₁₂ClNO | [1][2][3][4] |
| Molecular Weight | 293.75 g/mol | [2][3][5] |
| IUPAC Name | 3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzaldehyde | [1] |
| Appearance | Pale Beige to Light Brown Solid | [2][3][6] |
| Melting Point | 149-153 °C | [2] |
| Boiling Point (Predicted) | 476.5 ± 33.0 °C | [2][3] |
| Density (Predicted) | 1.313 ± 0.06 g/cm³ | [2] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2][3] |
Synthesis and Reactivity
This compound is not naturally occurring and is produced through synthetic organic chemistry. It serves as a pivotal intermediate, particularly in the multi-step synthesis of Montelukast, a widely used medication for asthma and allergic rhinitis.[1]
General Synthesis Methodologies
While detailed, step-by-step industrial protocols are proprietary, the synthesis of this compound generally involves the condensation of a 7-chloroquinoline derivative with a benzaldehyde derivative. Key reaction types cited in the literature include:
-
Knoevenagel Condensation: This method has been reported to produce the target compound in high yields (up to 91%) under optimized conditions, such as using ethylbenzene as a solvent and employing vacuum drying.[1]
-
Wittig Reaction: This reaction utilizes phosphonium salts to form the central alkene (vinyl) bond.[1]
-
Stille Coupling: This cross-coupling reaction involves organostannanes reacting with halides to form the necessary carbon-carbon bonds.[1]
Industrial-scale optimization focuses on improving yield and purity by using specific solvent systems (e.g., toluene/n-heptane mixtures to enhance crystallization) and acid catalysts like HCl or trifluoroacetic acid to improve reaction rates.[1]
Experimental Workflow: Role as a Pharmaceutical Intermediate
The primary application of this compound is as a building block in the synthesis of Montelukast. The following diagram illustrates a generalized workflow where the title compound is a key intermediate.
References
- 1. This compound | 120578-03-2 | Benchchem [benchchem.com]
- 2. 3-(2-(7-CHLOROQUINOLINE-2-YL)-(E)-VINYL)BENZALDEHYDE | 120578-03-2 [chemicalbook.com]
- 3. This compound 120578-03-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. 120578-03-2 | (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde - Moldb [moldb.com]
- 6. 120578-03-2 | India [ottokemi.com]
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (E)-3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
For Immediate Release
This technical guide provides a comprehensive overview of the structure elucidation of (E)-3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde, a key intermediate in the synthesis of the leukotriene receptor antagonist, Montelukast.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Herein, we detail the spectroscopic analysis and synthetic protocols crucial for the unambiguous identification and characterization of this compound.
Physicochemical Properties
(E)-3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is a pale beige to light brown solid.[2][3] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 120578-03-2 | [1] |
| Molecular Formula | C₁₈H₁₂ClNO | [1][2] |
| Molecular Weight | 293.75 g/mol | [2] |
| Melting Point | 167.74 °C | [2][3] |
| Boiling Point | ~476.5 °C | [2][3] |
Synthesis
The synthesis of (E)-3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is typically achieved through a condensation reaction between 7-chloroquinaldine and isophthalaldehyde.[4] Several methods, including the Knoevenagel condensation, Wittig reaction, and Stille coupling, have been reported for the synthesis of similar quinoline-based chalcone-like structures.[1] An improved and scalable manufacturing process is detailed in the experimental protocols section.
References
- 1. 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde | 120578-03-2 | Benchchem [benchchem.com]
- 2. This compound 120578-03-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 3. 120578-03-2 | India [ottokemi.com]
- 4. US20100022777A1 - Process for the Preparation of E-3-[2-(7-Chloro-2-Quinolinyl)Ethenyl]Benzaldehyde - Google Patents [patents.google.com]
Technical Guide: Spectroscopic and Synthetic Profile of 3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde, a key intermediate in the synthesis of the leukotriene receptor antagonist, Montelukast.[1] This document details available spectroscopic data, including ¹³C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and outlines a detailed experimental protocol for its synthesis. Additionally, a visualization of the relevant biological pathway is provided to contextualize its significance in drug development.
Introduction
3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde (CAS No. 120578-03-2) is a synthetic organic compound with the molecular formula C₁₈H₁₂ClNO.[2][3][4] Its structure features a 7-chloroquinoline moiety linked via an ethenyl bridge to a benzaldehyde ring. This compound is of significant interest in medicinal chemistry, primarily serving as a crucial building block in the multi-step synthesis of Montelukast, a widely prescribed oral medication for the chronic treatment of asthma and allergic rhinitis. The (E)-isomer configuration of the ethenyl bridge is a key structural feature.[3]
Spectroscopic Data
The following sections present the available spectroscopic data for 3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹³C NMR Spectroscopy
A U.S. patent provides the following ¹³C NMR data, acquired at 125.76 MHz in CDCl₃.[5]
| Chemical Shift (δ) ppm | Assignment |
| 192.00 | Aldehyde Carbonyl (CH) |
| 156.16 | Quaternary Carbon (C) |
| 148.59 | Quaternary Carbon (C) |
| 137.38 | Quaternary Carbon (C) |
| 136.94 | Quaternary Carbon (C) |
| 136.36 | Aromatic/Vinylic (CH) |
| 135.74 | Quaternary Carbon (C) |
| 133.47 | Aromatic/Vinylic (CH) |
| 132.95 | Aromatic/Vinylic (CH) |
| 130.07 | Aromatic/Vinylic (CH) |
| 129.77 | Quaternary Carbon (C) |
| 129.55 | Aromatic/Vinylic (CH) |
| 128.69 | Aromatic/Vinylic (CH) |
| 128.25 | Aromatic/Vinylic (CH) |
| 128.16 | Aromatic/Vinylic (CH) |
| 127.41 | Aromatic/Vinylic (CH) |
| 125.81 | Quaternary Carbon (C) |
| 119.88 | Aromatic/Vinylic (CH) |
2.1.2. ¹H NMR Spectroscopy
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) data indicates the presence of M+H⁺ ions at m/z 294 and 295, consistent with the molecular weight of the compound (293.75 g/mol ) and the isotopic distribution of chlorine.[5]
| m/z | Interpretation |
| 294 | [M+H]⁺ |
| 295 | [M+H]⁺ (due to ³⁷Cl isotope) |
Infrared (IR) Spectroscopy
Specific IR spectroscopic data for 3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde could not be located in the available literature. However, based on its functional groups, characteristic absorption bands are expected. The aldehyde C=O stretch would likely appear in the region of 1690-1715 cm⁻¹. The C=C stretching vibrations of the ethenyl and aromatic groups are expected in the 1450-1600 cm⁻¹ range. The C-H stretching of the aldehyde is anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.
Experimental Protocols
The synthesis of 3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde is a critical step in the industrial production of Montelukast.[1] Several synthetic routes have been reported, with the Knoevenagel condensation being a prominent method.
Synthesis via Knoevenagel-type Condensation
This procedure is based on the reaction of 7-chloroquinaldine and isophthalaldehyde.[5]
3.1.1. Materials and Reagents
-
7-Chloroquinaldine
-
Isophthalaldehyde
-
Toluene
-
n-Heptane
-
Acetic Anhydride (optional, as some modern procedures avoid it)[5]
-
Base or Acid catalyst (e.g., as described in patent literature)[5]
3.1.2. Procedure
-
A mixture of 7-chloroquinaldine and a 1.5-3 molar excess of isophthalaldehyde is prepared in a suitable solvent, such as a mixture of toluene and n-heptane (e.g., 25:75 v/v).[6]
-
The reaction mixture is heated to a temperature between 99-120°C for a duration of 6-13 hours.[6] The progress of the reaction can be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Product crystallization is typically observed after 6-10 hours of reaction time.[6]
-
Upon completion of the reaction, the mixture is cooled to 0-2°C to facilitate further crystallization.[6]
-
The crude product is isolated by filtration.
-
The filter cake is washed with a cold solvent mixture (e.g., n-heptane/toluene).[6]
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final product with high purity.
Visualization of Biological Context
As an intermediate in the synthesis of Montelukast, 3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde is integral to the development of a drug that targets the leukotriene signaling pathway. Leukotrienes are inflammatory mediators that play a key role in the pathophysiology of asthma and allergic rhinitis.[7][8][9] Montelukast acts as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[7][10]
Leukotriene Synthesis and Signaling Pathway
Caption: Leukotriene synthesis and signaling pathway targeted by Montelukast.
Synthetic Workflow for Montelukast
Caption: Simplified synthetic workflow for Montelukast production.
Conclusion
3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde is a well-characterized intermediate with a critical role in pharmaceutical manufacturing. While a complete set of spectroscopic data is not fully available in the public domain, the provided ¹³C NMR and mass spectrometry data offer valuable structural confirmation. The outlined synthetic protocol, based on the Knoevenagel condensation, provides a robust method for its preparation. The visualization of its place in the synthesis of Montelukast and the biological pathway this drug targets underscores the compound's importance in the development of treatments for inflammatory respiratory diseases. Further research to fully elucidate the ¹H NMR and IR spectra would be beneficial for a more complete characterization of this important molecule.
References
- 1. 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde | 120578-03-2 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. CAS 120578-03-2: (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]b… [cymitquimica.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. US20100022777A1 - Process for the Preparation of E-3-[2-(7-Chloro-2-Quinolinyl)Ethenyl]Benzaldehyde - Google Patents [patents.google.com]
- 6. GB2322624A - Process for 3-(2-(7-Chloro-2-quinolinyl) ethenyl)-Benzaldehyde - Google Patents [patents.google.com]
- 7. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What are LTRs antagonists and how do they work? [synapse.patsnap.com]
- 9. Leukotriene Receptor Antagonists: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 10. ClinPGx [clinpgx.org]
In-Depth Technical Guide: Synthesis and Characterization of 7-Chloroquinoline Vinyl Benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of 7-chloroquinoline vinyl benzaldehyde derivatives, with a primary focus on (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde. This key intermediate is notable for its role in the synthesis of pharmaceuticals such as Montelukast, a leukotriene receptor antagonist.[1] This document details various synthetic methodologies, presents characterization data in a structured format, and outlines the current understanding of the biological significance of these compounds.
Synthesis of (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde
The synthesis of (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde can be achieved through several established organic chemistry reactions, including Knoevenagel condensation, the Wittig reaction, and the Stille coupling reaction.[1] A particularly efficient and scalable method is a base- or acid-catalyzed condensation reaction.[2]
Knoevenagel Condensation
A modern, scalable, and environmentally conscious approach involves the condensation of 7-chloroquinaldine with isophthaldehyde in a single organic solvent, eliminating the need for acetic anhydride.[2] This method offers reduced reaction times and a simplified purification process.[2]
Experimental Protocol: Acid-Catalyzed Condensation
This protocol is adapted from the process described in patent US20100022777A1.[2]
-
Reaction Setup: In a suitable reaction vessel, combine 7-chloroquinaldine (1 part by mole) and isophthaldehyde (1 part by mole).
-
Solvent and Catalyst: Add a suitable organic solvent such as n-heptane or toluene. Introduce a catalytic amount of a suitable acid.
-
Reaction Conditions: Heat the reaction mixture and stir for approximately 6-7 hours.[1] The progress of the reaction should be monitored by an appropriate method like Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: Upon completion of the reaction, cool the reaction mass to 15-20°C and stir for 2 hours. The crude product will precipitate.
-
Purification: Filter the resulting solid and wash with chilled ethyl acetate.
-
Drying: Dry the purified solid under vacuum at 55-60°C.
This process has been reported to yield the final product with high purity.[1][2]
Other Synthetic Routes
While the Knoevenagel condensation is a prominent method, the Wittig and Stille reactions also provide viable synthetic pathways.[1]
-
Wittig Reaction: This method involves the reaction of an appropriate 7-chloroquinoline-derived phosphonium ylide with 3-formylbenzaldehyde.
-
Stille Coupling Reaction: This pathway utilizes a palladium-catalyzed cross-coupling reaction between an organotin reagent, such as a vinylstannane derived from 7-chloroquinoline, and 3-bromobenzaldehyde.
Characterization Data
The structural confirmation and purity assessment of (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde are performed using various spectroscopic and analytical techniques.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₂ClNO | [1][3] |
| Molecular Weight | 293.75 g/mol | [3] |
| Appearance | Pale beige to light brown solid | [3] |
| Melting Point | 167.74 °C | [3] |
| Boiling Point | ~476.5 °C | [3] |
Spectroscopic Data
The following data is based on information from patent US20100022777A1.[2]
| Technique | Data |
| ¹³C-NMR (125.76 MHz, CDCl₃) | δ 192.00 (CH), 156.16 (C), 148.59 (C), 137.38 (C), 136.94 (C), 136.36 (CH), 135.74 (C), 133.47 (CH), 132.95 (CH), 130.07 (CH), 129.77 (C), 129.55 (CH), 128.69 (CH), 128.25(CH), 128.16 (CH), 127.41 (CH), 125.81 (C), 119.88 (CH). |
| ESI-MS | M+H⁺ ions observed at 294 amu and 295 amu. |
Biological Activity
Derivatives of 7-chloroquinoline vinyl benzaldehyde have garnered significant interest due to their potential therapeutic applications, exhibiting a range of biological activities.
Antimicrobial and Antifungal Activity
Preliminary studies have indicated that (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde possesses notable antibacterial and antifungal properties.[1][4] It has shown effectiveness against various strains, including Staphylococcus aureus and Candida albicans.[1][4] The proposed mechanism of its antimicrobial action may involve the inhibition of key enzymes essential for bacterial cell wall synthesis.[1]
Anticancer Properties
This class of compounds has also demonstrated antiproliferative activity against several cancer cell lines.[1][4] While the precise mechanisms are still under investigation, the structural features of these derivatives may enable them to interact with cellular targets involved in cancer progression.[1] Some studies suggest that the mode of action could involve the induction of apoptosis and cell cycle arrest.[1]
Visualizations
Synthesis Pathway: Knoevenagel Condensation
Caption: Knoevenagel condensation for the synthesis of the target compound.
Experimental Workflow
Caption: General experimental workflow from synthesis to characterization.
References
- 1. 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde | 120578-03-2 | Benchchem [benchchem.com]
- 2. US20100022777A1 - Process for the Preparation of E-3-[2-(7-Chloro-2-Quinolinyl)Ethenyl]Benzaldehyde - Google Patents [patents.google.com]
- 3. This compound 120578-03-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 4. Buy this compound | 120578-03-2 [smolecule.com]
In-Depth Technical Guide to the Photophysical Properties of Novel Chloroquinoline-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical properties of novel chloroquinoline-based compounds. It is designed to serve as a resource for researchers and professionals involved in the discovery and development of new therapeutic agents and molecular probes. This guide summarizes key quantitative data, details common experimental methodologies, and visualizes fundamental photophysical processes.
Core Photophysical Properties of Novel Chloroquinoline Derivatives
Novel chloroquinoline-based compounds have garnered significant interest due to their diverse and tunable photophysical properties. These properties, including absorption and emission characteristics, fluorescence quantum yields, and lifetimes, are crucial for their application as fluorescent probes, imaging agents, and photosensitizers in photodynamic therapy (PDT). The electronic properties of the chloroquinoline scaffold can be readily modified through the introduction of various substituents, allowing for the fine-tuning of their interaction with light.
Quantitative Photophysical Data
The photophysical parameters of a series of novel bis-quinolin-3-yl-chalcones are presented in Table 1. These compounds exhibit a range of absorption and emission maxima, molar extinction coefficients, and fluorescence quantum yields, highlighting the influence of different substituents on the quinoline and chalcone moieties.
| Compound | λmax abs (nm) | λmax em (nm) | Stokes Shift (cm-1) | Molar Extinction Coefficient (ε) (M-1 cm-1) | Fluorescence Quantum Yield (ΦF) |
| 17 | 262 | 470 | 1.83 x 10⁴ | 2.05 x 10⁴ | 0.23 |
| 18 | 270 | 473 | 1.74 x 10⁴ | 2.12 x 10⁴ | 0.29 |
| 19 | 277 | 475 | 1.68 x 10⁴ | 2.22 x 10⁴ | 0.33 |
| 20 | 264 | 468 | 1.82 x 10⁴ | 2.08 x 10⁴ | 0.25 |
| 21 | 262 | 472 | 1.85 x 10⁴ | 2.02 x 10⁴ | 0.21 |
| 22 | 270 | 475 | 1.76 x 10⁴ | 2.15 x 10⁴ | 0.28 |
| 23 | 277 | 478 | 1.69 x 10⁴ | 2.25 x 10⁴ | 0.35 |
| 24 | 264 | 470 | 1.84 x 10⁴ | 2.11 x 10⁴ | 0.26 |
| 25 | 262 | 474 | 1.87 x 10⁴ | 2.00 x 10⁴ | 0.19 |
| 26 | 270 | 477 | 1.78 x 10⁴ | 2.18 x 10⁴ | 0.27 |
| 27 | 277 | 480 | 1.71 x 10⁴ | 2.28 x 10⁴ | 0.37 |
| 28 | 264 | 472 | 1.86 x 10⁴ | 2.14 x 10⁴ | 0.28 |
| 29 | 262 | 476 | 1.89 x 10⁴ | 1.98 x 10⁴ | 0.17 |
| 30 | 270 | 479 | 1.80 x 10⁴ | 2.21 x 10⁴ | 0.26 |
| 31 | 277 | 482 | 1.73 x 10⁴ | 2.31 x 10⁴ | 0.39 |
| 32 | 264 | 474 | 1.88 x 10⁴ | 2.17 x 10⁴ | 0.29 |
| 33 | 262 | 478 | 1.91 x 10⁴ | 1.95 x 10⁴ | 0.15 |
| 34 | 270 | 481 | 1.82 x 10⁴ | 2.24 x 10⁴ | 0.25 |
| 35 | 277 | 484 | 1.75 x 10⁴ | 2.34 x 10⁴ | 0.41 |
| 36 | 264 | 476 | 1.90 x 10⁴ | 2.20 x 10⁴ | 0.30 |
Data sourced from a study on unsymmetrical bis-quinolin-3-yl chalcones, with photophysical measurements conducted in acetonitrile.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the study of photophysical properties. This section outlines the methodologies for the synthesis of novel chloroquinoline-based compounds and their subsequent photophysical characterization.
Synthesis of Novel Chloroquinoline-Based Compounds
A general and efficient method for the synthesis of novel chloroquinoline derivatives often involves multi-step reactions starting from commercially available precursors. For instance, the synthesis of chloroquinoline-chalcone hybrids can be achieved through a Claisen-Schmidt condensation reaction.[1]
Example Protocol: Synthesis of Unsymmetrical Bis-quinolin-3-yl Chalcones [1]
-
Synthesis of 2-substituted quinoline-3-carbaldehydes: 2-chloroquinoline-3-carbaldehyde is reacted with a secondary amine (e.g., morpholine, piperidine) in the presence of a base like potassium carbonate in a solvent such as DMF at elevated temperatures (e.g., 80°C) for several hours.
-
Synthesis of 1-(2-methyl-4-phenylquinolin-3-yl)ethan-1-one derivatives: This can be achieved through a reaction of appropriate starting materials with acetylacetone in the presence of an acid catalyst.
-
Claisen-Schmidt Condensation: The synthesized 2-substituted quinoline-3-carbaldehyde and 1-(2-methyl-4-phenylquinolin-3-yl)ethan-1-one derivatives are then reacted in the presence of a base (e.g., NaOH) in a solvent like ethanol at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion, the reaction mixture is poured into cold water, and the resulting precipitate is filtered, washed, and dried. The crude product is then purified by column chromatography on silica gel.
Photophysical Characterization
2.2.1. UV-Visible Absorption and Fluorescence Spectroscopy
UV-Visible absorption and fluorescence emission spectra are recorded to determine the absorption and emission maxima (λ_abs and λ_em), which are indicative of the electronic transitions within the molecule.
-
Instrumentation: A UV-Visible spectrophotometer and a spectrofluorometer are required.
-
Sample Preparation: Solutions of the chloroquinoline compounds are prepared in a suitable spectroscopic grade solvent (e.g., acetonitrile, ethanol, DMSO) at a concentration that yields an absorbance value between 0.1 and 1.0 at the absorption maximum.
-
Measurement:
-
The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm).
-
The fluorescence emission spectrum is recorded by exciting the sample at its absorption maximum. The emission is typically collected at a 90-degree angle to the excitation beam.
-
2.2.2. Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
-
Procedure: A series of solutions of the compound at different known concentrations are prepared. The absorbance of each solution is measured at the absorption maximum. A plot of absorbance versus concentration should yield a straight line, and the molar extinction coefficient can be calculated from the slope.
2.2.3. Determination of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard with a known quantum yield, is commonly employed.[2][3]
-
Standard Selection: A standard with an emission profile in a similar spectral region to the sample is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.
-
Measure the absorption and fluorescence emission spectra for all solutions under identical experimental conditions.
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_X) is calculated using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts X and ST refer to the unknown sample and the standard, respectively.[3]
-
2.2.4. Measurement of Fluorescence Lifetime (τF)
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is typically measured using time-resolved fluorescence spectroscopy techniques such as Time-Correlated Single Photon Counting (TCSPC).
-
Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser) and a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode).
-
Procedure:
-
The sample is excited with a short pulse of light.
-
The arrival times of the emitted photons are recorded relative to the excitation pulse.
-
A histogram of the arrival times is constructed, which represents the fluorescence decay profile.
-
The decay curve is then fitted to an exponential function to determine the fluorescence lifetime.
-
Visualization of Key Photophysical Mechanisms
The functionality of novel chloroquinoline-based compounds as fluorescent sensors or photosensitizers is governed by specific photophysical mechanisms. These mechanisms can be effectively visualized using diagrams to illustrate the underlying processes.
Photoinduced Electron Transfer (PET) in Fluorescent Sensors
Many chloroquinoline-based fluorescent sensors operate via a Photoinduced Electron Transfer (PET) mechanism. In this "off-on" sensing process, the fluorescence of the fluorophore is initially quenched by a nearby receptor. Upon binding of an analyte to the receptor, the PET process is inhibited, leading to a restoration of fluorescence.
Caption: Photoinduced Electron Transfer (PET) mechanism in a fluorescent sensor.
Photodynamic Therapy (PDT) Mechanism
In photodynamic therapy, a photosensitizer, such as a chloroquinoline derivative, is excited by light to a triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen, which is cytotoxic to cancer cells. This process is often visualized using a Jablonski diagram.
Caption: Jablonski diagram illustrating the mechanism of Type II photodynamic therapy.
Conclusion
The field of novel chloroquinoline-based compounds continues to expand, driven by their versatile photophysical properties and potential applications in medicine and materials science. A thorough understanding and characterization of their interaction with light are paramount for the rational design of new molecules with enhanced functionalities. This guide provides a foundational framework for researchers, summarizing key data, experimental approaches, and the underlying photophysical principles that govern the behavior of these promising compounds.
References
An In-depth Technical Guide to the Solubility and Stability of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is a key intermediate in the synthesis of Montelukast, a potent and selective leukotriene D4 receptor antagonist used in the treatment of asthma and allergic rhinitis.[1] The physicochemical properties of this intermediate, specifically its solubility and stability, are critical parameters that influence reaction kinetics, purification strategies, yield, and the overall quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, supplemented with detailed experimental protocols for its determination.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Name | 3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzaldehyde | [1][2] |
| CAS Number | 120578-03-2 | [3][4][5] |
| Molecular Formula | C₁₈H₁₂ClNO | [3][4] |
| Molecular Weight | 293.75 g/mol | [3][6] |
| Appearance | Pale beige to light brown solid | [3][5] |
| Melting Point | 167.74 °C | [3][5] |
| Boiling Point | ~476.5 °C (Predicted) | [3][5] |
| Storage Temperature | 2-8 °C | [3][5] |
Solubility Profile
While specific quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature, qualitative descriptions indicate its general solubility characteristics.
Qualitative Solubility
The compound is reported to have low solubility in water and is soluble in several organic solvents. A summary of this qualitative information is provided in Table 2.
| Solvent | Solubility | Reference(s) |
| Water | Low solubility | |
| Ether | Soluble | |
| Acetone | Soluble |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is necessary. The following method can be employed to determine the equilibrium solubility of this compound in various solvents.
Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, toluene, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.
-
-
Analytical Method:
-
Develop and validate a stability-indicating HPLC method for the quantification of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer is a common starting point. Detection can be performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.
-
Prepare a calibration curve by injecting known concentrations of the compound.
-
-
Quantification and Calculation:
-
Inject the diluted sample into the HPLC system and determine the concentration of the compound by comparing its peak area to the calibration curve.
-
Calculate the solubility in the original solvent by taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.
-
References
- 1. This compound | 120578-03-2 | Benchchem [benchchem.com]
- 2. 3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]benzaldehyde | C18H12ClNO | CID 10017305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 120578-03-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. 120578-03-2 | India [ottokemi.com]
- 6. 120578-03-2 | (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde - Moldb [moldb.com]
A Technical Guide to the Lipophilicity and Electron-Withdrawing Effects of Chlorinated Quinoline Substituents
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably antimalarial drugs like chloroquine. The biological activity and pharmacokinetic profile of these compounds are profoundly influenced by the nature and position of substituents on the quinoline ring. Among these, chlorine atoms play a critical role. This guide provides an in-depth analysis of two key physicochemical properties conferred by chlorinated substituents: lipophilicity and electron-withdrawing effects. Understanding these parameters is essential for rational drug design and the optimization of quinoline-based drug candidates.
Lipophilicity: Modulating Permeability and Distribution
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water or the distribution coefficient (logD), which accounts for ionizable species at a specific pH.[3][4]
The addition of a chlorine atom to the quinoline ring generally increases its lipophilicity. This is because chlorine is more lipophilic than hydrogen and increases the overall nonpolar surface area of the molecule. This modification can significantly impact a compound's ability to cross biological membranes, its binding to plasma proteins, and its volume of distribution. For instance, in antimalarials like chloroquine, the 7-chloro substituent is crucial for the drug's accumulation in the acidic digestive vacuole of the parasite.[5][6]
Quantitative Lipophilicity Data
The following table summarizes experimentally determined and calculated lipophilicity values for quinoline and several chlorinated derivatives. Experimental values can vary based on the specific methodology employed.
| Compound | Position of Chlorine | logP (Experimental) | ClogP (Calculated) |
| Quinoline | - | 2.03 | 2.03 |
| 4-Chloroquinoline | 4 | 2.76 | 2.71 |
| 6-Chloroquinoline | 6 | 2.79 | 2.71 |
| 7-Chloroquinoline | 7 | 2.79 | 2.71 |
| 8-Chloroquinoline | 8 | 2.91 | 2.89 |
| 4,7-Dichloroquinoline | 4, 7 | 3.53 | 3.39 |
Note: ClogP values are algorithmically calculated and serve as estimates. Experimental values are preferred for accuracy.
Experimental Protocols for Lipophilicity Determination
Accurate measurement of lipophilicity is fundamental in drug discovery. The two most common methods are the shake-flask technique and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Protocol 1: Shake-Flask Method for logP/logD Determination
The shake-flask method is the "gold standard" for its direct measurement of partitioning.[7][8][9]
-
Preparation of Phases: Prepare mutually saturated solutions of 1-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for logD). To do this, mix equal volumes of the two solvents in a separation funnel, shake vigorously, and allow the layers to separate completely for at least 24 hours.
-
Compound Addition: Accurately weigh a small amount of the test compound or add a known volume of a concentrated stock solution (e.g., in DMSO) to a vessel containing a precise volume ratio of the prepared octanol and buffer phases (e.g., 1:1 or 2:1). The final concentration should be within the linear range of the chosen analytical method.
-
Equilibration: Seal the vessel and shake it at a constant temperature (e.g., 25°C) for a sufficient time to allow equilibrium to be reached (typically 1 to 24 hours).[10] Avoid vigorous shaking that can lead to the formation of stable emulsions.[11]
-
Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.[10]
-
Quantification: Carefully withdraw an aliquot from each phase.[10] Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm:
-
logP = log10([Compound]octanol / [Compound]aqueous)
-
Protocol 2: RP-HPLC Method for logP Estimation
RP-HPLC offers a rapid, automated alternative for estimating logP, suitable for high-throughput screening.[3][12][13] The method correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.
-
System Setup: Use a standard HPLC system with a C18 or C8 reversed-phase column.[7][9] The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.[7]
-
Calibration: Prepare a set of reference compounds with well-established logP values that span the expected range of the test compounds.
-
Isocratic Elution: Inject each standard compound and the test compound(s) onto the column under isocratic conditions (constant mobile phase composition). Record the retention time (t_R) for each compound and the dead time (t_0), which is the retention time of a non-retained compound (e.g., uracil).
-
Calculate Capacity Factor (k): For each compound, calculate the capacity factor using the formula:
-
k = (t_R - t_0) / t_0
-
-
Generate Standard Curve: Plot the logarithm of the capacity factor (log k) for the standard compounds against their known logP values. Perform a linear regression to obtain a calibration equation.[3]
-
Estimate logP: Using the log k value calculated for the test compound, interpolate its logP value from the standard curve.
Electron-Withdrawing Effects: Influencing Basicity and Reactivity
The chlorine atom is electronegative and exerts a powerful electron-withdrawing effect on the quinoline ring system. This occurs through two primary mechanisms:
-
Inductive Effect (-I): The chlorine atom pulls electron density away from the ring through the sigma (σ) bond.[14]
-
Resonance Effect (+R): The lone pair electrons on the chlorine can be donated to the aromatic ring, a deactivating effect for electrophilic substitution but less significant than its inductive pull.[14][15]
The net result is a decrease in the electron density of the aromatic system. This has two major consequences for drug design:
-
Reduced Basicity (pKa): The electron-withdrawing effect reduces the electron density on the quinoline nitrogen, making it less basic (lowering its pKa). This is critical for drugs like chloroquine, which must be protonated to accumulate in the acidic parasite vacuole.
-
Altered Target Interactions: The change in electron distribution can affect hydrogen bonding capabilities and π-π stacking interactions with the biological target.
Quantitative Data on Electronic Effects
The Hammett equation, log(K/K₀) = σρ, is a linear free-energy relationship used to quantify the electronic impact of substituents on a reaction.[16] The Hammett constant (σ) is a measure of the substituent's electronic effect. A positive σ value indicates an electron-withdrawing group. The pKa of the quinoline nitrogen is a direct experimental measure of this effect.
| Substituent/Compound | Hammett Constant (σ_para) | Hammett Constant (σ_meta) | pKa of Quinoline Nitrogen |
| -H (Quinoline) | 0.00 | 0.00 | 4.90 |
| -Cl (Chloro) | 0.23 | 0.37 | - |
| 5-Chloroquinoline | - | - | 3.81 |
| 6-Chloroquinoline | - | - | 4.45 |
| 7-Chloroquinoline | - | - | 3.75 |
| 8-Chloroquinoline | - | - | 3.85 |
Hammett constants for the chloro group are well-established.[17] pKa values demonstrate the significant reduction in basicity caused by the electron-withdrawing chlorine atom.
Experimental Protocol for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[18]
-
System Calibration: Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa.[19]
-
Sample Preparation: Prepare a dilute solution of the test compound (e.g., 1 mM) in a suitable solvent, typically water or a water-cosolvent mixture for sparingly soluble compounds.[18] Maintain a constant ionic strength using an inert salt like KCl.[19]
-
Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.[19]
-
Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic compound like quinoline) to the solution.[18]
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. This point can be precisely identified as the inflection point on the titration curve, which is most easily found by plotting the first derivative of the curve (ΔpH/ΔV vs. V).[8] Perform the titration in triplicate to ensure reproducibility.[19]
Integrated Physicochemical Analysis in Drug Discovery
Lipophilicity and electronic effects are not independent variables; they are integral components of a compound's overall physicochemical profile. In drug discovery, these properties are measured and optimized in a cyclical process to enhance potency, selectivity, and ADMET characteristics.
Workflow for Physicochemical Property Assessment
The following diagram illustrates a typical workflow for assessing and optimizing the properties of chlorinated quinoline analogues in a drug discovery program.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. LogP / LogD shake-flask method [protocols.io]
- 5. youtube.com [youtube.com]
- 6. Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 12. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Hammett equation - Wikipedia [en.wikipedia.org]
- 17. Hammett Sigma Constants* [wiredchemist.com]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. creative-bioarray.com [creative-bioarray.com]
Literature review of 7-chloroquinoline derivatives in medicinal chemistry
An In-depth Technical Guide to the Medicinal Chemistry of 7-Chloroquinoline Derivatives
Introduction
The quinoline scaffold is a privileged heterocyclic motif and a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Among its many variations, the 7-chloroquinoline nucleus is particularly significant, most famously represented by the antimalarial drug Chloroquine.[1][4] For decades, Chloroquine was a primary treatment for malaria, acting by inhibiting hemozoin biocrystallization within the parasite's food vacuole.[4]
Beyond its historical antimalarial significance, the 7-chloroquinoline framework has demonstrated a remarkable breadth of biological activities. Researchers are extensively investigating its derivatives for a wide range of therapeutic applications, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[4][5][6] This versatility has sparked renewed interest in repurposing existing 7-chloroquinoline-based drugs and developing novel derivatives to combat various diseases, from infectious diseases to cancer and neurodegenerative disorders like Parkinson's disease.[6][7][8] This guide provides a comprehensive literature review of the synthesis, biological activities, and structure-activity relationships of 7-chloroquinoline derivatives, serving as a resource for researchers and drug development professionals.
Synthetic Methodologies
The development of efficient and scalable synthetic routes to functionalized 7-chloroquinolines is crucial for exploring their therapeutic potential.[1] Various methods have been established, ranging from classical reactions to modern techniques that offer high yields and structural diversity.
Key Synthetic Strategies
-
Ultrasound-Assisted Synthesis : This method provides rapid and efficient access to 4-amino-7-chloroquinoline derivatives. It utilizes ultrasound irradiation to accelerate the nucleophilic aromatic substitution (SNAr) reaction between 4,7-dichloroquinoline and various amines.[1][5][9]
-
Mixed Lithium-Magnesium Reagents : Functionalized quinolines can be prepared under mild conditions through the magnesiation of 7-chloroquinolines. This involves generating mixed lithium-magnesium intermediates that can react with a variety of electrophiles to yield 4-functionalized derivatives.[10]
-
Three-Step Synthesis via N-Oxidation : A conventional three-step procedure starting from 4,7-dichloroquinoline involves an N-oxidation reaction, followed by C2-amide formation and a C4 SNAr reaction to produce N-(7-chloro-4-morpholinoquinolin-2-yl)benzamides.[11]
-
Morita-Baylis-Hillman (MBH) Reaction : This reaction is used to create MBH adducts with potential anticancer activity by reacting 7-chloroquinoline derivatives as Michael acceptors with various aldehydes.[2]
General Experimental Protocols
Ultrasound-Assisted Nucleophilic Aromatic Substitution [1][9]
-
Step 1 : Combine 4,7-dichloroquinoline (1.0 eq) and the desired amine (1.0 eq) in ethanol in a suitable reaction vessel.
-
Step 2 : Place the vessel in an ultrasonic bath and reflux the mixture for 30-40 minutes.
-
Step 3 : Monitor the reaction via Thin-Layer Chromatography (TLC).
-
Step 4 : Upon completion, allow the mixture to cool. The product may precipitate and can be collected by filtration, washed with cold ethanol, and dried.[1]
Synthesis via Mixed Lithium-Magnesium Reagents [10]
-
Step 1 : Generate mixed lithium-magnesium intermediates from 7-chloroquinolines.
-
Step 2 : React the intermediates with various electrophiles (e.g., aldehydes, ketones, disulfides) to introduce functional groups at the C4 position.
-
Step 3 : Alternatively, perform transmetalation with zinc chloride to enable subsequent Negishi cross-coupling reactions for arylated derivatives.[10]
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide [11]
-
Step 1 (N-Oxidation) : Dissolve 4,7-dichloroquinoline in chloroform and gradually add m-chloroperbenzoic acid (m-CPBA). Stir at room temperature for 5 hours. Neutralize and extract the product.[11]
-
Step 2 (C2-Amide Formation) : To a solution of the N-oxide from Step 1 in dichloromethane, add benzonitrile and concentrated sulfuric acid. Reflux the mixture at 70°C for 24 hours.[11]
-
Step 3 (C4 Amination) : React the product from Step 2 with morpholine in DMF with potassium carbonate at 120°C for 24 hours to yield the final product.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde via Wittig Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde, a key intermediate in the preparation of pharmaceuticals like Montelukast.[1] The synthesis is based on the Wittig reaction, a reliable method for forming carbon-carbon double bonds by reacting a phosphonium ylide with an aldehyde or ketone.[2][3] The protocol is divided into two main stages: the preparation of the (7-chloroquinolin-2-ylmethyl)triphenylphosphonium salt and the subsequent Wittig reaction with 3-formylbenzaldehyde to yield the target alkene.
Synthesis Overview and Strategy
The Wittig reaction provides a powerful method for converting carbonyl compounds into alkenes.[4][5] The overall strategy involves the reaction between a phosphorus ylide (the Wittig reagent), generated from a phosphonium salt, and an aldehyde. For this specific synthesis, the target molecule is disconnected into two key precursors: 7-chloro-2-(chloromethyl)quinoline and 3-formylbenzaldehyde.
Caption: Retrosynthetic analysis for the target compound via the Wittig reaction.
Experimental Protocols
This section details the step-by-step procedures for the synthesis.
Part A: Synthesis of (7-Chloroquinolin-2-ylmethyl)triphenylphosphonium chloride
This procedure outlines the preparation of the phosphonium salt, a crucial precursor for the Wittig ylide, via an SN2 reaction.[6][7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 7-Chloro-2-(chloromethyl)quinoline | 212.07 | 2.12 g | 10.0 | 1.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 2.88 g | 11.0 | 1.1 |
| Toluene | - | 50 mL | - | - |
Protocol:
-
Combine 7-chloro-2-(chloromethyl)quinoline (2.12 g, 10.0 mmol) and triphenylphosphine (2.88 g, 11.0 mmol) in a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add 50 mL of dry toluene to the flask.[6]
-
Heat the mixture to reflux (approximately 110°C) with vigorous stirring.
-
Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The phosphonium salt product will precipitate out of the non-polar solvent as a solid.[6]
-
After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white precipitate by vacuum filtration and wash the solid with a small amount of cold toluene (2 x 10 mL).
-
Dry the resulting phosphonium salt under vacuum to obtain (7-chloroquinolin-2-ylmethyl)triphenylphosphonium chloride. The product should be stored in a desiccator as phosphonium salts can be hygroscopic.
Part B: Synthesis of this compound
This part describes the Wittig reaction between the phosphonium salt and 3-formylbenzaldehyde. The ylide is generated in situ using a strong base.[8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Phosphonium Salt (from Part A) | 474.36 | 4.75 g | 10.0 | 1.0 |
| 3-Formylbenzaldehyde | 134.13 | 1.34 g | 10.0 | 1.0 |
| Sodium Hydride (NaH, 60% in oil) | 40.00 | 0.44 g | 11.0 | 1.1 |
| Tetrahydrofuran (THF), anhydrous | - | 75 mL | - | - |
Protocol:
-
Ylide Formation:
-
Suspend the (7-chloroquinolin-2-ylmethyl)triphenylphosphonium chloride (4.75 g, 10.0 mmol) in 50 mL of anhydrous THF in a dry 250 mL three-neck flask under a nitrogen atmosphere.
-
Cool the suspension to 0°C using an ice bath.
-
Carefully add sodium hydride (0.44 g of 60% dispersion in mineral oil, 11.0 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the deep red or orange colored ylide indicates a successful reaction.[9]
-
-
Wittig Reaction:
-
Dissolve 3-formylbenzaldehyde (1.34 g, 10.0 mmol) in 25 mL of anhydrous THF.
-
Cool the ylide solution back down to 0°C and add the aldehyde solution dropwise via a dropping funnel over 30 minutes.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.[9]
-
-
Workup and Purification:
-
Quench the reaction by carefully adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the crude material using column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the pure this compound.
-
Product Characterization Data
The synthesized compound should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Molecular Formula | C₁₈H₁₂ClNO[10] |
| Molecular Weight | 293.75 g/mol [10][11] |
| Appearance | Pale beige to light brown solid[10] |
| Melting Point | ~168 °C[10] |
| Stereochemistry | The Wittig reaction with semi-stabilized ylides often gives a mixture of E/Z isomers. The (E)-isomer is typically the major product and can be isolated via chromatography.[3] |
Diagrams and Mechanisms
General Wittig Reaction Mechanism
The reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[3][5]
Caption: The mechanism of the Wittig reaction from ylide formation to alkene product.
Experimental Workflow
This diagram provides a high-level overview of the entire synthesis and purification process.
Caption: Workflow for the two-stage synthesis and purification of the target compound.
References
- 1. This compound | 120578-03-2 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. This compound 120578-03-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 11. lookchem.com [lookchem.com]
Application Notes and Protocols: Heck Coupling for the Synthesis of 7-Chloroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the antimalarial drug chloroquine. The modification of this scaffold is of significant interest in drug discovery to develop new agents with improved efficacy, overcome resistance, or target different diseases. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, is a powerful tool for C-C bond formation, enabling the introduction of vinyl groups onto the quinoline core.[1][2] These resulting vinyl-substituted quinolines serve as versatile intermediates for the synthesis of a diverse range of derivatives with potential applications in oncology and infectious diseases.
This document provides detailed protocols and application notes for the Heck coupling reaction of 7-chloroquinoline derivatives, focusing on the synthesis of precursors for drug development, particularly as potential inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial in cancer-related angiogenesis.[3]
Applications in Drug Discovery: Targeting the VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR-2 are key regulators of angiogenesis, the formation of new blood vessels.[4][5] In cancer, pathological angiogenesis is essential for tumor growth and metastasis.[3] Consequently, inhibiting the VEGFR-2 signaling cascade is a validated strategy in oncology.[3][6] Several quinoline-based molecules have been identified as potent VEGFR-2 inhibitors.[7] The products of the Heck reaction on 7-chloroquinoline can serve as key building blocks for synthesizing such inhibitors.
The binding of VEGF to VEGFR-2 initiates receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[6][8] This triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[4][6][9] Quinoline-based inhibitors typically function by competing with ATP for the binding site in the kinase domain of VEGFR-2, thereby preventing phosphorylation and blocking the downstream signaling.
Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by quinoline derivatives.
Heck Coupling of 7-Chloroquinoline: Reaction Workflow
The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species.[10] The general workflow for the coupling of a 7-chloroquinoline derivative with an alkene is depicted below. The reaction is typically performed under inert atmosphere to prevent oxidation of the palladium catalyst and phosphine ligands.
Experimental Protocols
The following protocols are generalized from methodologies reported for the Heck coupling of aryl chlorides and related heterocyclic systems.[11][12] Optimization may be required for specific 7-chloroquinoline derivatives and alkenes.
Protocol 1: Heck Coupling of 7-Chloroquinoline with Styrene
Materials:
-
7-Chloroquinoline
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidone (NMP)
-
Tetrabutylammonium bromide (TBAB) (optional, as an additive)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add 7-chloroquinoline (1.0 mmol, 1.0 eq), potassium carbonate (2.0 mmol, 2.0 eq), and tetrabutylammonium bromide (0.1 mmol, 0.1 eq, if used).
-
Add palladium(II) acetate (0.02-0.05 mmol, 2-5 mol%) and triphenylphosphine (0.04-0.10 mmol, 4-10 mol%).
-
Evacuate and backfill the flask with inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF or NMP (5 mL) via syringe.
-
Add styrene (1.2-1.5 mmol, 1.2-1.5 eq) via syringe.
-
Heat the reaction mixture to 100-140 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 12 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 7-styrylquinoline.
Protocol 2: Heck Coupling of 7-Chloroquinoline with an Acrylate Ester
Materials:
-
7-Chloroquinoline
-
n-Butyl acrylate (or other acrylate ester)
-
Palladium(II) chloride (PdCl₂)
-
Potassium carbonate (K₂CO₃)
-
Potassium chloride (KCl)
-
Tetrabutylammonium bromide (TBAB)
-
1-Methyl-2-pyrrolidone (NMP)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel, combine 7-chloroquinoline (1.0 mmol, 1.0 eq), palladium(II) chloride (0.06 mmol, 6 mol%), potassium carbonate (1.5 mmol, 1.5 eq), potassium chloride (1.0 mmol, 1.0 eq), and tetrabutylammonium bromide (1.5 mmol, 1.5 eq).[12]
-
Seal the vessel and purge with inert gas.
-
Add anhydrous NMP (5 mL) and n-butyl acrylate (1.2 mmol, 1.2 eq) via syringe.
-
Heat the mixture to 100 °C and stir for 12-24 hours.[12]
-
Monitor the reaction for the consumption of the starting material by TLC or GC-MS.
-
After cooling to room temperature, pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography to obtain the (E)-3-(7-chloroquinolin-yl)acrylate product.
Quantitative Data Summary
The efficiency of the Heck reaction is influenced by the choice of catalyst, ligand, base, solvent, and temperature. The following tables summarize representative conditions and yields for the Heck coupling of aryl chlorides, which serve as a model for 7-chloroquinoline derivatives.
Table 1: Heck Coupling of Aryl Halides with Styrene
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.2) | DMF | 100 | 2 | 95 |
| 2 | 4-Chloroacetophenone | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Dioxane | 120 | 24 | 88 |
| 3 | 4-Bromotoluene | PdCl₂ (0.002) | - | K₂CO₃ (1.1) | DMA | 150 | 12 | 98 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | Acetonitrile | 80 | 16 | 75 |
Data compiled and generalized from multiple sources for illustrative purposes.[11]
Table 2: Heck Coupling of Aryl Halides with Acrylate Esters
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Methyl Acrylate | Pd(OAc)₂ (1) | Et₃N (1.1) | Acetonitrile | 80 | 4 | 92 |
| 2 | 4-Bromoanisole | n-Butyl Acrylate | Pd(OAc)₂ (2) | NaOAc (1.2) | DMF | 130 | 24 | 85 |
| 3 | 4-Chloroacetophenone | n-Butyl Acrylate | Palladacycle (1) | K₂CO₃ (2) | NMP | 140 | 5 | 94 |
| 4 | 3-Bromopyridine | Ethyl Acrylate | Pd(OAc)₂ (3) | K₂CO₃ (1.5) | DMF | 110 | 18 | 81 |
Data compiled and generalized from multiple sources for illustrative purposes.[11]
Conclusion
The Mizoroki-Heck reaction is a versatile and robust method for the vinylation of 7-chloroquinoline derivatives. The resulting products are valuable intermediates in the synthesis of complex molecules with significant biological activity, including potent inhibitors of the VEGFR-2 signaling pathway. The protocols and data presented herein provide a foundation for researchers to apply this powerful C-C bond-forming reaction in the development of novel therapeutic agents. Careful optimization of reaction parameters is crucial to achieve high yields and selectivity for specific substrates.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction—State of the Art [mdpi.com]
- 3. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorbyt.com [biorbyt.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Vinyl Quinolines via Stille Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed chemical reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide.[1] Developed by John Kenneth Stille, this reaction has become a cornerstone of modern organic synthesis due to its tolerance of a wide array of functional groups, the stability of the organostannane reagents to air and moisture, and generally mild reaction conditions.[2][3][4] These characteristics make the Stille coupling particularly valuable in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][4]
This document provides detailed application notes and protocols for the synthesis of vinyl quinolines, a structural motif of interest in medicinal chemistry. The procedure involves the coupling of a haloquinoline (e.g., bromo- or iodoquinoline) with a vinylstannane, typically tributyl(vinyl)tin or triphenyl(vinyl)tin.[1][5]
Principle of the Reaction
The synthesis of vinyl quinolines via Stille coupling involves the palladium-catalyzed reaction between a haloquinoline and a vinyl-organostannane. The general transformation is as follows:
Quinoline-X + Vinyl-SnR₃ --(Pd catalyst)--> Quinoline-Vinyl + X-SnR₃
Where:
-
Quinoline-X : A quinoline substituted with a halide (X), typically Bromine (Br) or Iodine (I). Iodides are generally more reactive than bromides.[1]
-
Vinyl-SnR₃ : An organostannane reagent where the tin atom is bonded to a vinyl group and three non-transferable groups (R), which are typically butyl (Bu) or phenyl (Ph).[1][5]
-
Pd catalyst : A palladium(0) complex, which is the active catalyst. This is often generated in situ from a palladium(II) precatalyst.[3][6]
The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Core Reaction Components and Their Roles
Successful Stille coupling reactions depend on the careful selection of several key components. The following table summarizes typical reagents and their functions.
| Component | Example(s) | Role & Considerations |
| Quinoline Electrophile | 2-Bromoquinoline, 3-Iodoquinoline, 8-Bromoquinoline | The leaving group ability follows the trend I > Br >> Cl. Chloroquinolines are often unreactive under standard conditions.[1] |
| Organostannane | Tributyl(vinyl)tin, Triphenyl(vinyl)tin | Air and moisture stable but highly toxic. The vinyl group is selectively transferred. Stoichiometric tin byproducts are generated and must be carefully removed.[1][5] |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Typically used in catalytic amounts (1-10 mol%). Pd(0) is the active species. Pd(II) precursors are reduced in situ.[3][6] |
| Ligand | PPh₃, AsPh₃, P(t-Bu)₃, P(2-furyl)₃ | Stabilizes the palladium center and influences its reactivity. Electron-rich, bulky ligands can accelerate the coupling.[6] |
| Solvent | DMF, Dioxane, THF, Toluene, NMP | Anhydrous and degassed solvents are crucial to prevent catalyst deactivation. The choice can affect reaction rate and yield.[5][6][7] |
| Additive (Optional) | CuI, LiCl, CsF | CuI can accelerate the rate-limiting transmetalation step. LiCl can improve reaction rates. Fluoride sources can activate the organotin reagent.[2][6][7] |
Experimental Protocols
The following is a representative protocol for the synthesis of a vinyl quinoline via Stille coupling. Note: This is a generalized procedure. Optimal conditions (temperature, reaction time, catalyst loading) may vary depending on the specific haloquinoline substrate and should be determined experimentally.
Protocol: Synthesis of 2-Vinylquinoline from 2-Bromoquinoline
Materials and Reagents:
-
2-Bromoquinoline
-
Tributyl(vinyl)tin
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Anhydrous, degassed 1,4-dioxane
-
Saturated aqueous potassium fluoride (KF) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
-
Schlenk tube or similar reaction vessel
-
Standard glassware for workup and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-bromoquinoline (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and P(t-Bu)₃ (0.1 mmol, 10 mol%).
-
Solvent and Stannane Addition: Add anhydrous, degassed dioxane (5 mL) via syringe, followed by tributyl(vinyl)tin (1.2 mmol, 1.2 equiv).[5]
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.[5]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
-
Workup - Tin Removal:
-
Cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL).[5]
-
Stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours. This will precipitate the tin byproducts as insoluble tributyltin fluoride.[2][5]
-
Filter the mixture through a pad of Celite®, washing the pad thoroughly with diethyl ether.[5]
-
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure vinyl quinoline.
Safety Precautions: Organotin compounds are highly toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). All tin-containing waste must be disposed of according to institutional safety protocols.[1][5]
Quantitative Data Summary
The following table summarizes various conditions reported for Stille coupling reactions of aryl halides with organostannanes, which serve as a basis for optimizing vinyl quinoline synthesis. Yields are highly substrate-dependent.
| Aryl Halide (Example) | Organostannane | Catalyst (mol%) | Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Iodide | Aryl-Sn(n-Bu)₃ | Pd₂(dba)₃ (1.5) | AsPh₃ | CuI | DMF | 60 | N/A | 55[6] |
| Heteroaryl Iodide | Aryl-Sn(n-Bu)₃ | Pd(PPh₃)₄ (5) | - | - | DMF | 95 | N/A | 67[6] |
| Aryl Bromide | Aryl-Sn(n-Bu)₃ | Pd(PPh₃)₄ | - | CuI | DMF | 80 | N/A | 84[6] |
| Enol Triflate | Vinyl-SnR₃ | Pd(dppf)Cl₂ (10) | dppf | CuI, LiCl | DMF | 40 | 60 | 87[2] |
| Aryl Bromide | Vinyl-SnPh₃ | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ | - | Dioxane | 100 | 12 | N/A[5] |
| Aryl Chloride | Aryl-Sn(n-Bu)₃ | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ | CsF | Dioxane | 110 | N/A | 97[6] |
Visualizations
Catalytic Cycle of the Stille Coupling
The Stille reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Stille coupling reaction.
General Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and purification of vinyl quinolines using the Stille coupling reaction.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde via Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde, a key intermediate in the production of the leukotriene receptor antagonist, Montelukast.[1][2] The synthesis is achieved through a Knoevenagel condensation reaction, a reliable method for carbon-carbon bond formation. This guide offers a comprehensive overview of the reaction, including a detailed experimental procedure, characterization data, and a visual representation of the synthetic workflow.
Introduction
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. In the synthesis of this compound, 7-chloro-2-methylquinoline (or its activated form) serves as the active methylene component, and 3-formylbenzaldehyde (isophthalaldehyde) is the carbonyl-containing reactant. This reaction is a critical step in the multi-step synthesis of Montelukast, a widely used medication for the treatment of asthma and allergic rhinitis.[1] The chloro-quinoline moiety in the target molecule is crucial for its biological activity.[1]
Data Presentation
The following table summarizes the key quantitative data for the reactants and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Yield (%) |
| 7-Chloro-2-methylquinoline | C₁₀H₈ClN | 177.63 | 69-72 | 265-267 | - |
| 3-Formylbenzaldehyde (Isophthalaldehyde) | C₈H₆O₂ | 134.13 | 89-91 | 245-248 | - |
| This compound | C₁₈H₁₂ClNO | 293.75 | 167.74[2] | ~476.5[2] | ~83-91[1] |
Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm):
-
10.0-10.1 (s, 1H): Aldehydic proton (-CHO).
-
8.2-7.4 (m, 11H): Aromatic and vinylic protons. The two vinyl protons would likely appear as doublets with a large coupling constant (J > 15 Hz) characteristic of a trans-alkene. The protons of the quinoline and benzaldehyde rings would exhibit complex splitting patterns in the aromatic region.
-
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm):
-
~192: Aldehydic carbonyl carbon.
-
155-120: Aromatic and vinylic carbons. This region would contain signals for the carbons of the quinoline and benzaldehyde rings, as well as the two vinylic carbons.
-
-
IR (KBr) ν (cm⁻¹):
-
~1700 (s): C=O stretching of the aldehyde.
-
~1600-1450 (m): C=C stretching of the aromatic rings and the vinyl group.
-
~970 (s): Out-of-plane C-H bending of the trans-alkene.
-
Experimental Protocols
The following protocol is adapted from a procedure for a structurally similar Knoevenagel condensation. Researchers should optimize the conditions for their specific laboratory setup.
Materials:
-
7-Chloro-2-methylquinoline
-
3-Formylbenzaldehyde (Isophthalaldehyde)
-
Acetic anhydride
-
Sodium acetate
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 7-chloro-2-methylquinoline (1.0 eq), 3-formylbenzaldehyde (1.05 eq), and sodium acetate (1.0 eq).
-
Solvent and Reagent Addition: Add acetic anhydride (2.0 eq) and dimethylformamide (DMF) to the flask. The volume of DMF should be sufficient to ensure proper stirring of the reaction mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound as a pale beige to light brown solid.[2]
-
Characterization:
The purified product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Melting Point: Determine the melting point of the solid product and compare it with the literature value (167.74 °C).[2]
-
Spectroscopy: Obtain ¹H NMR, ¹³C NMR, and IR spectra and compare them with the expected values.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Acetic anhydride is corrosive and a lachrymator; handle with care.
-
DMF is a potential reproductive toxin; avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Use of 2-(1-(mercaptomethyl)cyclopropyl)acetic acid in Montelukast Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Montelukast is a selective and orally active leukotriene D4 receptor antagonist widely used for the chronic treatment of asthma and the relief of symptoms associated with allergic rhinitis.[1] The synthesis of this complex molecule involves a multi-step process, with 2-(1-(mercaptomethyl)cyclopropyl)acetic acid (MCAA) serving as a crucial intermediate.[2] This document provides detailed application notes and protocols for the utilization of MCAA in the synthesis of Montelukast, focusing on a common and efficient synthetic pathway. The structural contribution of MCAA is essential for the final drug's mechanism of action.[2]
Core Synthetic Pathway Overview
A prevalent and industrially scalable method for synthesizing Montelukast involves the condensation of a mesylated intermediate with 2-(1-(mercaptomethyl)cyclopropyl)acetic acid. This key step is followed by the formation of a salt, typically the dicyclohexylamine salt for purification, and subsequent conversion to the final active pharmaceutical ingredient, Montelukast sodium.[3] This convergent approach allows for the efficient assembly of the final molecule from two key fragments.[4]
Data Presentation
The following table summarizes the key quantitative data associated with a common synthetic route for Montelukast utilizing MCAA. Yields and specific conditions may vary depending on the scale and specific laboratory setup.
| Step | Reaction | Starting Materials | Key Reagents/Catalysts | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | Mesylation | (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate | Methanesulfonyl chloride, Triethylamine | Toluene | 1-2 hours | 0 °C to Room Temp | - |
| 2 | Condensation | Mesylated intermediate, 2-(1-(mercaptomethyl)cyclopropyl)acetic acid | Dicyclohexylamine | Toluene | 1 hour | 70 °C | - |
| 3 | Salt Formation | Dicyclohexylamine salt intermediate | Sodium methoxide | Methanol | 1 hour | Room Temp | 88% (overall)[3] |
Experimental Protocols
Step 1: Mesylation of the Hydroxy Intermediate
This procedure details the activation of the secondary alcohol group for subsequent nucleophilic substitution.
Materials:
-
(S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate (1 equivalent)
-
Toluene
-
Triethylamine (1.5 equivalents)
-
Methanesulfonyl chloride (1.2 equivalents)
-
Ice bath
Protocol:
-
Dissolve (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate in toluene.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, the crude mesylated intermediate is typically used directly in the next step.
Step 2: Condensation with 2-(1-(mercaptomethyl)cyclopropyl)acetic acid (MCAA)
This key step involves the nucleophilic displacement of the mesylate group by the thiol of MCAA to form the thioether linkage.
Materials:
-
Crude mesylated intermediate from Step 1
-
2-(1-(mercaptomethyl)cyclopropyl)acetic acid (MCAA) (1.1 equivalents)
-
Toluene
-
Dicyclohexylamine (2 equivalents)
-
Acetone (for crystallization)
Protocol:
-
To the toluene solution containing the crude mesylated intermediate, add 2-(1-(mercaptomethyl)cyclopropyl)acetic acid.[3]
-
Heat the reaction mixture to 70 °C and stir for 1 hour, or until TLC analysis indicates the consumption of the starting materials.[1][3]
-
After the reaction is complete, cool the mixture.
-
The product, the dicyclohexylamine salt of Montelukast acid, is crystallized from acetone.[3]
Step 3: Formation of Montelukast Sodium
This final step converts the purified dicyclohexylamine salt into the active sodium salt form of Montelukast.
Materials:
-
Dicyclohexylamine salt from Step 2
-
Sodium methoxide in methanol (1.1 equivalents)
-
Non-polar solvent (e.g., hexane) for washing
Protocol:
-
Suspend the dicyclohexylamine salt from Step 2 in a suitable solvent.[1]
-
Stir the mixture at room temperature for 1 hour to facilitate the salt exchange.[1][3]
-
The resulting precipitate is Montelukast sodium.
-
Filter the solid, wash with a non-polar solvent like hexane, and dry under vacuum.[1]
Visualizations
Logical Workflow of Montelukast Synthesis
The following diagram illustrates the overall synthetic strategy for Montelukast, highlighting the key transformations.
Caption: Synthetic workflow for Montelukast.
Experimental Protocol Flowchart
This diagram outlines the sequential steps of the experimental protocol described above.
References
Application Notes and Protocols: 7-Chloroquinoline Derivatives as Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry and has emerged as a versatile framework for the development of novel fluorescent probes.[1] These probes are instrumental in various biomedical studies due to their advantageous properties, including high sensitivity, rapid response times, and the ability to be synthetically modified for specific applications.[2] Quinoline-based fluorescent molecules are widely exploited in bioimaging as molecular probes and chemosensors to monitor interactions with target molecules through changes in fluorescence emission or intensity.[3][4][5] The fluorescence properties of these derivatives can be finely tuned by strategic chemical modifications, leading to probes that operate through mechanisms such as Intramolecular Charge Transfer (ICT), Photo-induced Electron Transfer (PET), and Chelation-Enhanced Fluorescence (CHEF).[3][6][7]
These application notes provide an overview of the use of 7-chloroquinoline derivatives as fluorescent probes for metal ion detection, bioimaging, and disease diagnosis, complete with detailed experimental protocols and quantitative data.
Application: Metal Ion Detection
7-chloroquinoline derivatives have been successfully developed as chemosensors for the detection of various metal ions, which are crucial in many biological processes but can be toxic at elevated levels.[8][9][10] Probes are often designed to exhibit a "turn-on" fluorescence response upon binding to a specific metal ion, a phenomenon known as chelation-enhanced fluorescence (CHEF).[3] This occurs when the metal ion coordinates with the probe, restricting non-radiative decay pathways and leading to a significant increase in fluorescence quantum yield.[11][12]
Sensing Mechanism for Metal Ion Detection
The general mechanism involves a receptor unit on the 7-chloroquinoline scaffold that selectively binds to the target metal ion. This binding event alters the electronic properties of the fluorophore, inhibiting quenching processes like PET and promoting radiative emission, resulting in a detectable fluorescent signal.
Caption: General mechanism of metal ion detection via chelation-enhanced fluorescence.
Quantitative Data for Metal Ion Probes
| Probe Type | Analyte | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φf) Change | Limit of Detection (LOD) | Reference |
| Quinoline-Schiff Base | Zn²⁺ | ~370 | ~480 | Weak to Strong ("Turn-on") | 17.7 nM | [11] |
| Quinoline-Rhodamine | Hg²⁺ | ~560 | ~585 | "Turn-on" upon binding | 15.80 nM | [13] |
| Naphthalimide-Isoquinoline | Al³⁺ | ~410 | ~530 | "Turn-on" (Inhibition of PET) | - | [3][5] |
| 8-Hydroxyquinoline | Zn²⁺ | - | - | 0.0145 to 0.602 | 2.3 nM | [12] |
Experimental Protocol: Detection of Zn²⁺ in Solution
This protocol is adapted from a general procedure for using quinoline-based probes for metal ion sensing.[11]
1. Materials and Reagents:
-
7-chloroquinoline derivative probe stock solution (e.g., QP2, 1 mM in DMSO).[11]
-
Working buffer: Dimethyl sulfoxide (DMSO)/H₂O (fw = 95%).[11]
-
ZnCl₂ stock solution (10 mM in deionized water).
-
Stock solutions of other competing metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Hg²⁺) (10 mM).
-
Spectrofluorometer.
-
Quartz cuvettes.
2. Preparation of Test Solutions:
-
Prepare a series of test solutions by adding varying concentrations of Zn²⁺ (from the ZnCl₂ stock) to the working buffer.
-
To each solution, add the 7-chloroquinoline probe from the stock solution to a final concentration of 10 µM.
-
Prepare control solutions containing the probe and other competing metal ions at a higher concentration (e.g., 100 µM) to test for selectivity.
-
Prepare a blank solution containing only the probe in the working buffer.
3. Fluorescence Measurement:
-
Incubate the prepared solutions at room temperature for a short period (e.g., 5-10 minutes) to allow for complexation.
-
Set the excitation wavelength on the spectrofluorometer (e.g., 370 nm).
-
Record the fluorescence emission spectra (e.g., from 400 nm to 600 nm).
-
The fluorescence intensity at the peak emission wavelength (e.g., 480 nm) is recorded for each sample.
4. Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺.
-
Calculate the limit of detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve.
Application: Bioimaging
Fluorescent small molecules offer significant advantages for optical imaging and sensing in biological systems due to their small size, high sensitivity, and fast response times.[2] 7-chloroquinoline derivatives have been engineered for various bioimaging applications, including staining specific organelles like lipid droplets and lysosomes, and monitoring changes in the cellular microenvironment such as pH and viscosity.[2][3][5]
Bioimaging Workflow
The process of using a 7-chloroquinoline probe for live-cell imaging typically involves incubating live cells with the probe, allowing it to permeate the cell membrane and accumulate in the target location. The cells are then washed and imaged using fluorescence microscopy.
Caption: A typical workflow for live-cell imaging using a fluorescent probe.
Quantitative Data for Bioimaging Probes
| Probe Target | Probe Feature | Excitation (λex, nm) | Emission (λem, nm) | Key Mechanism | Reference |
| Lipid Droplets | Multi-photon absorption | - | - | Intramolecular Charge Transfer (ICT) | [3][5] |
| Intracellular pH | Two-stage fluorescence response | 405 / 488 | 425-475 / 650-700 | pH-dependent protonation | [2] |
| Viscosity | "Off-on" response | - | - | Restriction of intramolecular rotation | [3] |
| Lysosomes | Near-infrared (NIR) FRET | - | - | Forster Resonance Energy Transfer (FRET) | [5] |
Experimental Protocol: Live-Cell Imaging of Lipid Droplets
This protocol is a generalized procedure based on methodologies for imaging subcellular organelles.[2][3][14]
1. Materials and Reagents:
-
Live cells (e.g., HeLa cells).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin.
-
Phosphate-buffered saline (PBS).
-
7-chloroquinoline-based lipid droplet probe stock solution (1 mM in DMSO).
-
Confocal laser scanning microscope.
-
Glass-bottom cell culture dishes.
2. Cell Culture and Staining:
-
Seed the cells onto glass-bottom dishes and culture them until they reach 60-70% confluency.
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in cell culture medium to a final concentration of 5-10 µM.
-
Remove the old medium from the cells and add the probe-containing medium.
-
Incubate the cells for 30 minutes at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the staining solution and wash the cells three times with warm PBS to remove any excess, non-localized probe.
-
Add fresh, probe-free culture medium or PBS to the cells for imaging.
3. Confocal Microscopy:
-
Place the cell culture dish on the stage of the confocal microscope.
-
Use an appropriate laser line for excitation (e.g., 405 nm).
-
Set the detector to collect the emission signal within the expected range for the probe.
-
Acquire images of the stained cells. A differential interference contrast (DIC) or bright-field image can be taken for morphological reference.[2]
4. Image Analysis:
-
Analyze the acquired fluorescence images to determine the localization of the probe within the cells.
-
Co-localization studies can be performed by co-staining with a commercially available organelle tracker (e.g., Nile Red for lipid droplets) to confirm specificity.
Application: Disease Diagnosis
Fluorescent probes are powerful tools for the early diagnosis of diseases by detecting and imaging specific biomarkers.[15][16] 7-chloroquinoline derivatives have been designed to target biomarkers associated with neurodegenerative disorders, such as amyloid-beta (Aβ) aggregates in Alzheimer's disease, and for differentiating cancer cells from normal cells.[3][5]
Probe-Biomarker Interaction
The diagnostic mechanism relies on the probe's ability to specifically bind to a disease biomarker. This interaction triggers a change in the probe's photophysical properties, such as an increase in fluorescence intensity or a shift in the emission wavelength, which can be detected and quantified.
Caption: Detection of a disease biomarker using a "turn-on" fluorescent probe.
Data for Disease-Related Probes
| Disease Association | Biomarker/Target | Probe Type | Key Feature | Reference |
| Alzheimer's Disease | Amyloid-beta (Aβ) aggregates | Quinoline-malononitrile | NIR fluorescence, good water solubility | [4][5] |
| Cancer | Lysosomes in cancer cells | Coumarin-quinoline-julolidine | NIR FRET probe | [5] |
| Malaria | Plasmodium falciparum | 7-chloro-4-aminoquinoline | Antimalarial activity (IC₅₀ < 50 µM) | [17] |
| Cancer | MCF-7, HCT-116 cell lines | 7-chloroquinoline derivatives | Antitumor activity (IC₅₀ ~21-23 µM) | [17] |
Experimental Protocol: Detection of Amyloid-Beta (Aβ) Aggregates
This is a generalized protocol for in vitro detection of Aβ aggregates.
1. Materials and Reagents:
-
Synthetic Aβ₁₋₄₂ peptide.
-
Aggregation buffer (e.g., PBS, pH 7.4).
-
7-chloroquinoline-based Aβ probe stock solution (1 mM in DMSO).
-
Thioflavin T (ThT) for control experiments.
-
96-well black microplates.
-
Plate reader with fluorescence detection capabilities.
2. Preparation of Aβ Aggregates:
-
Dissolve the Aβ₁₋₄₂ peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in the aggregation buffer to a final concentration of 25 µM.
-
Incubate the solution at 37°C with gentle agitation for 24-48 hours to induce fibril formation.
3. Fluorescence Assay:
-
In a 96-well plate, add the pre-formed Aβ aggregates to wells.
-
Add the 7-chloroquinoline probe to the wells to a final concentration of 5-10 µM.
-
As a positive control, add ThT to separate wells containing Aβ aggregates.
-
Include wells with only the probe in buffer (no aggregates) as a negative control.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using the plate reader at the appropriate excitation and emission wavelengths for the quinoline probe.
4. Data Analysis:
-
Compare the fluorescence intensity of the probe in the presence and absence of Aβ aggregates.
-
A significant increase in fluorescence in the presence of aggregates indicates successful detection.
-
The results can be compared with the ThT control to validate the assay.
Synthesis Protocols
The development of novel probes relies on efficient and reliable synthetic methodologies.[1] Several high-yield methods have been developed for the synthesis of functionalized 7-chloroquinolines.[1]
Protocol: Ultrasound-Assisted Synthesis of 4-Amino-7-Chloroquinoline Derivatives
This method provides rapid access to a range of derivatives with high yields through a nucleophilic aromatic substitution (SNAr) reaction.[1]
1. Materials:
-
4,7-dichloroquinoline.
-
Desired amine (e.g., aniline, morpholine).
-
Ethanol.
-
Ultrasonic bath.
2. Procedure:
-
In a suitable reaction vessel, combine 4,7-dichloroquinoline (1.0 eq) and the desired amine (1.0 eq) in ethanol.[1]
-
Place the vessel in an ultrasonic bath.
-
Irradiate the mixture for 30-40 minutes at a suitable temperature (ambient to 90°C).[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool. The product may precipitate directly.
-
If precipitation occurs, filter the solid, wash it with cold ethanol, and dry it to obtain the final product.[1]
Synthetic Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 9. Recent Progress in Fluorescent Probes For Metal Ion Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Fluorescent Probes for Disease Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescent Probes for Disease Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Application Notes and Protocols: In Vitro Antimicrobial Activity of Quinoline Derivatives Against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro antimicrobial activity of quinoline derivatives against Staphylococcus aureus, a significant human pathogen. The following sections detail the antimicrobial potency of various quinoline derivatives, provide standardized protocols for key experiments, and illustrate the underlying mechanisms of action.
Data Presentation: Antimicrobial Efficacy of Quinoline Derivatives
The antimicrobial activity of quinoline derivatives is primarily quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that visibly inhibits microbial growth. In some cases, the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum, is also determined. The data below, synthesized from multiple studies, showcases the in vitro efficacy of various quinoline derivatives against different strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).
Table 1: Minimum Inhibitory Concentration (MIC) of Various Quinoline Derivatives against Staphylococcus aureus
| Compound/Derivative | S. aureus Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Citation |
| Compound 7 | S. aureus ATCC25923 | 0.031 | Vancomycin | - | [1] |
| Compound 7 | MRSA ATCC43300 | 0.063 | Vancomycin | - | [1] |
| Compound 9 | S. aureus | 0.12 | - | - | |
| Compound 10 | S. aureus | 0.24 | - | - | |
| Compound 12 | S. aureus | 0.24 | - | - | |
| Compound 13 | S. aureus | 0.12 | - | - | |
| Compound 14 | S. aureus | 0.12 | - | - | |
| Compound 15 | S. aureus | 0.8 µM | Gentamicin, Ofloxacin, Tetracycline | - | [1] |
| Compound 24 | S. aureus | 3.125 | Amoxicillin, Ciprofloxacin | - | |
| Hybrid 7b | S. aureus | 2 | - | - | |
| HT61 | S. aureus UAMS-1 | 16 | Vancomycin | 4 | |
| Quinoline-2-one 6c | MRSA | 0.75 | Daptomycin | 0.50 | [2] |
| Quinoline-2-one 6l | MRSA | 1.25 | Daptomycin | 0.50 | |
| Quinoline-2-one 6o | MRSA | 2.50 | Daptomycin | 0.50 | [2] |
| 2-(2-((1H-indol-3-yl)methylene)hydrazinyl)quinoline (13 ) | MRSA | 20±3.3 | - | - | [3] |
| Quinoline derivative 11 | S. aureus | 6.25 | Chloramphenicol, Ampicillin | - | |
| N-methylbenzofuro[3,2-b]quinoline (8 ) | S. aureus ATCC 29213 | 2 | Vancomycin | >64 | [1] |
| 2-fluoro 9-oxime ketolide hybrid 17 | S. aureus PU20 | 0.062 | Telithromycin | - | [1] |
Table 2: Minimum Bactericidal Concentration (MBC) and Anti-Biofilm Activity of Selected Quinoline Derivatives
| Compound/Derivative | S. aureus Strain | MBC (µg/mL) | Biofilm Inhibition/Reduction | Citation |
| HT61 | S. aureus UAMS-1 | 32 | Biofilm MBC of 32 µg/mL | |
| Quinoline-2-one 6c | MRSA ACL51 | - | 79% reduction at 0.5x MIC | [2] |
| Quinoline-2-one 6l | MRSA ACL51 | - | 48% reduction at 0.5x MIC | |
| Quinoline-2-one 6o | MRSA ACL51 | - | 18% reduction at 0.5x MIC | [2] |
Experimental Protocols
The following are detailed protocols for the determination of MIC, MBC, and the assessment of anti-biofilm activity, based on standardized methods.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Test quinoline derivatives
-
Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical isolate)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Sterile pipette tips and reservoirs
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of S. aureus.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Quinoline Derivative Dilutions:
-
Prepare a stock solution of the test quinoline derivative in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in CAMHB in the 96-well plate. Typically, this is done by adding 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the highest concentration of the drug to well 1. Then, transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a growth control (containing CAMHB and inoculum but no drug).
-
Well 12 should serve as a sterility control (containing only CAMHB).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well from 1 to 11. The final volume in these wells will be 200 µL.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth. A reading mirror or a spectrophotometer (measuring absorbance at 600 nm) can aid in determining the endpoint.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed as a subsequent step to the MIC assay.
Materials:
-
Results from the MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Sterile pipette or loop
Procedure:
-
Subculturing from MIC Wells:
-
Incubation:
-
Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs from the initial inoculum.[5]
-
Protocol 3: Quantification of Biofilm Inhibition/Reduction using Crystal Violet Assay
This assay is used to determine the effect of quinoline derivatives on the formation or eradication of S. aureus biofilms.
Materials:
-
Test quinoline derivatives
-
Staphylococcus aureus strain
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom tissue culture plates
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
33% Acetic acid
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Prepare an overnight culture of S. aureus in TSB.
-
Dilute the overnight culture 1:100 in TSB supplemented with 1% glucose.
-
Add 200 µL of the diluted culture to each well of a 96-well plate.
-
To test for biofilm inhibition , add various concentrations of the quinoline derivative at this stage.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
-
For Biofilm Reduction (treatment of pre-formed biofilms):
-
After the 24-hour incubation for biofilm formation, gently remove the planktonic cells by washing the wells twice with 200 µL of PBS.
-
Add 200 µL of fresh TSB containing various concentrations of the quinoline derivative to the wells with the established biofilms.
-
Incubate for another 24 hours at 37°C.
-
-
Staining and Quantification:
-
After the final incubation, discard the medium and wash the wells three times with 200 µL of PBS to remove non-adherent cells.
-
Fix the biofilms by heating the plate at 60°C for 1 hour.[6]
-
Stain the biofilms by adding 160 µL of 0.1% crystal violet to each well and incubate at room temperature for 5 minutes.[7]
-
Remove the crystal violet solution and wash the wells thoroughly with tap water until the water runs clear.
-
Dry the plate overnight or at 60°C.[7]
-
Solubilize the bound crystal violet by adding 160 µL of 33% acetic acid to each well.[7]
-
Measure the absorbance at 595 nm using a microplate reader.[7] The absorbance is proportional to the amount of biofilm.
-
Visualizations
Experimental Workflows
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MBCs for Staphylococcus aureus as determined by macrodilution and microdilution techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Static biofilm cultures of Gram-positive pathogens grown in a microtiter format used for anti-biofilm drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal violet assay [bio-protocol.org]
Application Notes and Protocols: Investigating Anticancer Properties Against MCF-7 Human Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for assessing the anticancer properties of various compounds against the MCF-7 human breast cancer cell line. The methodologies outlined herein are fundamental for screening potential therapeutic agents and elucidating their mechanisms of action, including the induction of apoptosis and cell cycle arrest.
Introduction to MCF-7 Cells in Cancer Research
The MCF-7 cell line, derived from a metastatic breast adenocarcinoma, is an indispensable tool in breast cancer research. As these cells are estrogen-responsive, expressing significant levels of estrogen receptor-alpha (ERα), they serve as a valuable in vitro model for hormone-dependent breast cancer.[1] Their utility extends to studying the molecular mechanisms of cancer progression, drug response, and the development of novel therapeutics.[1] Researchers frequently use MCF-7 cells for the initial screening and evaluation of new anticancer compounds.[1][2]
Data Summary: Cytotoxicity and Cell Cycle Arrest
The following tables summarize the cytotoxic effects (IC50 values) and cell cycle modulation induced by various natural and synthetic compounds on MCF-7 cells, as reported in the scientific literature.
Table 1: Cytotoxicity (IC50) of Various Compounds against MCF-7 Cells
| Compound/Extract | Compound Type | IC50 Value | Exposure Time | Reference |
| Piperidinyl-DES | Synthetic | 19.7 ± 0.95 µM | 48 h | [3] |
| Pyrrolidinyl-DES | Synthetic | 17.6 ± 0.4 µM | 48 h | [3] |
| 4-hydroxy tamoxifen | Synthetic | - | 48 h | [3] |
| Actinomycete Isolate ACT01 | Natural (Marine) | 10.13 ± 0.92 µg/mL | 48 h | [2] |
| Actinomycete Isolate ACT02 | Natural (Marine) | 22.34 ± 5.82 µg/mL | 48 h | [2] |
| Benzophenone from G. porrecta | Natural (Plant) | 119.3 µg/mL | 24 h | [4] |
| Doxorubicin | Synthetic | 6.9 µg/mL | 24 h | [4] |
| Benzothiazinone (Compound 2c) | Synthetic | 1.29 µM | - | [5] |
| 5-Fluorouracil | Synthetic | 7.79 µM | - | [5] |
| Arylazopyrazole (Compound 8b) | Synthetic | 3.0 µM | - | [6] |
| Imatinib | Synthetic | 7.0 µM | - | [6] |
| Cocoa Leaf Fraction (II-F7) | Natural (Plant) | 11.77 ± 1.39 µg/mL | 48 h | [7] |
| Zinc Oxide Nanoparticles (ZnO NPs) | Nanoparticle | 121 µg/mL | 24 h | [8] |
| Chalcone-Dihydropyrimidone (9h) | Synthetic | 5.8 µM | - | [9] |
Table 2: Effect of Compounds on MCF-7 Cell Cycle Distribution
| Compound | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Piperidinyl-DES | 5 µM | Increased | Decreased | Decreased | [3] |
| 10 µM | Increased | Decreased | Decreased | [3] | |
| 15 µM | Increased | Decreased | Decreased | [3] | |
| Pyrrolidinyl-DES | 5 µM | Increased | Decreased | Decreased | [3] |
| 10 µM | Increased | Decreased | Decreased | [3] | |
| 15 µM | Increased | Decreased | Decreased | [3] | |
| Arylazopyrazole (Compound 8b) | - | - | Arrest | - | [6] |
| ZnO NPs | IC25 | - | - | - | [8] |
| IC50 | - | - | - | [8] | |
| IC75 | - | - | - | [8] |
Experimental Workflow for Anticancer Drug Screening
A typical workflow for evaluating the anticancer properties of a test compound against MCF-7 cells involves a series of assays to determine cytotoxicity, induction of apoptosis, and effects on the cell cycle and key signaling proteins.
Caption: General experimental workflow for screening anticancer compounds against MCF-7 cells.
Key Signaling Pathways in MCF-7 Cells
Several signaling pathways are crucial in regulating the proliferation, survival, and apoptosis of MCF-7 cells. Targeting these pathways is a common strategy in the development of anticancer drugs.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[10] Dysregulation of this pathway is frequently observed in breast cancer. Some compounds exert their anticancer effects by inhibiting components of this pathway, leading to decreased proliferation and survival of MCF-7 cells.
Caption: The PI3K/AKT/mTOR signaling pathway in MCF-7 cells.
Fas/FasL Apoptosis Pathway
The Fas/FasL pathway is a key extrinsic apoptosis pathway. The binding of Fas ligand (FasL) to its receptor (Fas) triggers a signaling cascade that leads to the activation of caspases and ultimately, programmed cell death. Several natural products have been shown to induce apoptosis in MCF-7 cells by upregulating components of this pathway.[11]
Caption: The Fas/FasL-mediated extrinsic apoptosis pathway.
Detailed Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: MCF-7 (ATCC HTB-22).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml bovine insulin, 100 U/mL penicillin, and 100 µg/mL streptomycin.[12][13]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: When cells reach 80-90% confluence, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Resuspend the cells in fresh medium and seed into new flasks at a 1:3 ratio.[12]
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.[14]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired time (e.g., 24, 48, 72 hours).[15]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[14][16]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[13][16]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[14][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17]
-
Cell Treatment: Seed MCF-7 cells in a 6-well plate and treat with the test compound at IC25, IC50, and IC75 concentrations for 48 hours.[7]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[18]
-
Cell Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[18]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[18][19]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells immediately by flow cytometry.[18][19]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Flow Cytometry
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat MCF-7 cells with the test compound for a specified duration (e.g., 48 hours).[3]
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol for at least 2 hours at 4°C.[3][20]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[3][20]
-
Incubation: Incubate the cells for 1 hour at room temperature in the dark.[3]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram representing the cell cycle distribution.[21]
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways related to cell proliferation and apoptosis.
-
Protein Extraction: Treat MCF-7 cells with the test compound, then lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[22][23]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[22]
-
SDS-PAGE: Denature the protein samples by boiling in SDS sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, Caspase-3, AKT, p-AKT) overnight at 4°C.[22]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[22]
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
References
- 1. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 2. Anticancer property of sediment actinomycetes against MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness and Anticancer Activity of a Novel Phenolic Compound from Garcinia porrecta Against the MCF-7 Breast Cancer Cell Line in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of new arylazopyrazoles as apoptosis inducers: Candidates to inhibit proliferation of MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of Apoptosis and Modulation of Caspase Activity on MCF-7 Human Breast Cancer Cells by Bioactive Fractionated Cocoa Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line [mdpi.com]
- 9. Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids [mdpi.com]
- 10. Frontiers | Hormone Resistance in Two MCF-7 Breast Cancer Cell Lines is Associated with Reduced mTOR Signaling, Decreased Glycolysis, and Increased Sensitivity to Cytotoxic Drugs [frontiersin.org]
- 11. Frontiers | Promoting Apoptosis, a Promising Way to Treat Breast Cancer With Natural Products: A Comprehensive Review [frontiersin.org]
- 12. Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. atcc.org [atcc.org]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. kumc.edu [kumc.edu]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. origene.com [origene.com]
- 23. datasheets.scbt.com [datasheets.scbt.com]
Application Note: Protocol for NMR and Mass Spectrometry Characterization of Stilbene-Like Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stilbene-like compounds, a class of polyphenols characterized by a 1,2-diphenylethylene nucleus, are of significant interest in pharmaceutical and nutraceutical research due to their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1] Accurate structural elucidation and quantification of these compounds are critical for drug development, quality control, and pharmacokinetic studies. This application note provides detailed protocols for the characterization of stilbene-like compounds using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for molecular analysis. The methodologies outlined herein are designed to provide a robust framework for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules, including the differentiation of stilbene isomers.[2]
Sample Preparation for NMR Analysis
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[3] The following protocol is a general guideline for preparing stilbene-like compounds for NMR analysis.
Materials:
-
Stilbene-like compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4]
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, DMSO-d₆)[4]
-
5 mm NMR tubes[2]
-
Glass Pasteur pipette with a small plug of glass wool
-
Vortex mixer and/or sonicator
-
Internal standard (e.g., Tetramethylsilane (TMS) or a deuterated internal standard like trans-Stilbene-d2)[4][5]
Procedure:
-
Accurately weigh the stilbene-like compound and transfer it to a clean, dry vial.[2]
-
Add the appropriate deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).[3] The choice of solvent depends on the solubility of the compound.[6]
-
If using an internal standard for quantitative NMR (qNMR), accurately weigh a suitable amount of the standard and add it to the vial.[5]
-
Ensure complete dissolution of the sample by vortexing or sonicating the vial. The solution should be homogeneous and free of any solid particles.[4]
-
Filter the solution through a glass wool-plugged Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely to prevent solvent evaporation.
-
Label the NMR tube clearly.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific compound and spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Angle: 90°[5]
-
Spectral Width: Appropriate for the expected chemical shift range of stilbenes (typically 0-10 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds (for quantitative analysis, D1 should be at least 5-7 times the longest T₁ relaxation time).[5]
-
Number of Scans: 8-16, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
Data Presentation: NMR of Stilbene Isomers
The key to differentiating cis- and trans-stilbene isomers lies in the chemical shifts (δ) and coupling constants (J) of the vinylic protons in the ¹H NMR spectrum.[2]
| Parameter | trans-Stilbene | cis-Stilbene | Reference |
| Vinylic Proton Chemical Shift (δ) | ~7.10 ppm | ~6.60 ppm | [2] |
| Vinylic Proton Coupling Constant (J) | >12 Hz (typically 16-18 Hz) | <12 Hz (typically 6-12 Hz) | [2] |
| ¹³C Vinylic Carbon Chemical Shift (δ) | ~129.1 ppm | ~127.0 ppm | [2] |
Mass Spectrometry (MS) Protocol
Mass spectrometry is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for the analysis of stilbene-like compounds in complex matrices.[7]
Sample Preparation for LC-MS/MS Analysis
Sample preparation for LC-MS/MS aims to extract the analytes of interest from the matrix and remove interferences.[7] The following are example protocols for plasma and plant tissue.
Protocol for Plasma/Serum:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add a known amount of an appropriate internal standard (e.g., a deuterated analog).[8]
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[8]
-
Vortex the mixture for 1 minute.[8]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[8]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[8]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[8]
-
Vortex for 30 seconds and transfer to an HPLC vial.[8]
Protocol for Plant Tissue:
-
Homogenize the plant tissue sample.
-
To a known weight of the homogenized sample, add a suitable extraction solvent (e.g., methanol/water or ethanol/water mixture).[8]
-
Add a known amount of an internal standard.[8]
-
Vortex or sonicate the mixture for 30 minutes.[8]
-
Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.[8]
-
For further purification, a solid-phase extraction (SPE) step can be employed using a C18 or silica cartridge.[7][8]
LC-MS/MS Instrumental Parameters
The following are typical LC-MS/MS parameters for the analysis of stilbene-like compounds. Optimization is often necessary for specific analytes and matrices.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).[9]
-
Mobile Phase A: Water with 0.1% formic acid or 1% acetic acid.[9]
-
Mobile Phase B: Acetonitrile or methanol.[9]
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing mobile phase B.[10]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), either in positive or negative ion mode.[7]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[11]
-
Capillary Voltage: 3-5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-500 °C.
-
Collision Gas: Argon.
Data Presentation: MS Fragmentation of Stilbenes
Tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns that are useful for structural confirmation. The fragmentation of stilbenoids often involves the cleavage of the ethylenic bridge and losses of small molecules like water or hydroxyl groups.[1]
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Ionization Mode | Reference |
| trans-Resveratrol | 227.1 | 185.1, 143.1 | Negative | [8] |
| Pterostilbene | 257.1 | 242.1, 227.1 | Positive | [12] |
| trans-Stilbene Glycoside | 405.1 | 242.9 | Negative | [10] |
Mandatory Visualizations
Caption: General experimental workflows for NMR and Mass Spectrometry analysis of stilbene-like compounds.
Caption: Detailed workflow for sample preparation prior to LC-MS/MS analysis.
Caption: Logical relationships between analytical techniques and obtained information for stilbene characterization.
References
- 1. A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. organomation.com [organomation.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. benchchem.com [benchchem.com]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Liquid chromatography/tandem mass spectrometry method for quantification of trans-stilbene glycoside in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Quinoline Derivatives as Potential Antimalarial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health challenge, primarily affecting subtropical and tropical regions. Quinoline-based compounds, such as chloroquine and quinine, have historically been the cornerstone of antimalarial chemotherapy.[1][2] Their efficacy, however, has been severely compromised by the emergence and spread of drug-resistant parasite strains, particularly Plasmodium falciparum.[2] This has created an urgent need for the discovery and development of novel antimalarial agents. Quinoline derivatives remain a promising scaffold for new drug candidates due to their proven antimalarial activity and the potential for chemical modifications to overcome resistance mechanisms.[2][3][4]
This document provides detailed application notes and protocols for researchers engaged in the development of novel quinoline-based antimalarial agents. It covers the principal mechanism of action, experimental protocols for synthesis and biological evaluation, and a structured presentation of activity data for representative compounds.
Mechanism of Action: Inhibition of Hemozoin Formation
The primary mechanism of action for many quinoline antimalarials, particularly 4-aminoquinolines like chloroquine, is the disruption of heme detoxification in the parasite's acidic digestive vacuole.[1][5][6] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[5][6] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[5][6]
Quinoline derivatives, which are weak bases, accumulate to high concentrations in the acidic environment of the digestive vacuole.[7] Here, they are thought to bind to free heme, preventing its polymerization into hemozoin.[8][9] The resulting accumulation of toxic free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[6][7] Resistance to chloroquine is often associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which facilitates the efflux of the drug from the digestive vacuole.[6][7]
Caption: Mechanism of action of quinoline derivatives.
Experimental Protocols
Synthesis of 4-Aminoquinoline Derivatives
The following is a general protocol for the synthesis of 4-aminoquinoline derivatives via nucleophilic aromatic substitution, a common method for modifying the quinoline scaffold.[3][10] This example focuses on the reaction of 4,7-dichloroquinoline with an appropriate amine.
Caption: General workflow for the synthesis of 4-aminoquinoline derivatives.
Materials:
-
4,7-dichloroquinoline
-
Desired amine (e.g., N,N-dimethylethylenediamine)
-
Phenol (as solvent/catalyst)[10]
-
Ethyl acetate or dichloromethane
-
1 M Sodium hydroxide solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate eluent system (e.g., dichloromethane/methanol gradient)
Procedure:
-
In a round-bottom flask, combine 4,7-dichloroquinoline (1 equivalent) and phenol (as solvent).
-
Heat the mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Add the desired amine (1.1-1.5 equivalents) dropwise to the heated mixture over 15-30 minutes.[10]
-
Continue heating the reaction mixture at the same temperature for 4-8 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add a suitable organic solvent (e.g., ethyl acetate) to dissolve the reaction mixture.
-
Wash the organic layer with an aqueous solution of sodium hydroxide (1 M) to remove the phenol.[10]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired 4-aminoquinoline derivative.[10]
In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum. It measures parasite proliferation by quantifying parasitic DNA using the fluorescent dye SYBR Green I.[1][11][12]
Caption: Workflow for the SYBR Green I-based antiplasmodial assay.
Materials:
-
P. falciparum culture (chloroquine-sensitive and/or -resistant strains)
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
Human erythrocytes (O+)
-
96-well microplates
-
Test compounds and control drugs (e.g., chloroquine)
-
SYBR Green I lysis buffer
-
Fluorescence microplate reader
Procedure:
-
Synchronize the P. falciparum culture to the ring stage (e.g., using 5% D-sorbitol treatment).[1]
-
Prepare serial dilutions of the test compounds and control drugs in complete culture medium in a 96-well plate.
-
Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium.
-
Add 100 µL of the parasite suspension to each well, resulting in a final volume of 200 µL, 1% parasitemia, and 1% hematocrit.[1]
-
Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).[1]
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.[1]
-
Measure the fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).[1]
-
Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the compound concentration using non-linear regression analysis.[1]
In Vitro Cytotoxicity Assay (MTT Method)
This assay assesses the general toxicity of the compounds on mammalian cells to determine their selectivity.[13][14]
Caption: Workflow for the MTT-based cytotoxicity assay.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Complete cell culture medium
-
96-well microplates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.[1]
-
Add 20 µL of MTT solution to each well and incubate for 3 hours.[14]
-
Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Measure the optical density at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) and the Selectivity Index (SI = CC50 / IC50).
In Vivo Antimalarial Efficacy (4-Day Suppressive Test)
This standard in vivo assay evaluates the ability of a compound to suppress parasitemia in a mouse model of malaria.[15][16]
Caption: Workflow for the in vivo 4-day suppressive test.
Materials:
-
Swiss Webster or similar mice
-
Plasmodium berghei (chloroquine-sensitive strain)
-
Test compounds, vehicle control, and positive control (e.g., chloroquine)
-
Giemsa stain
-
Microscope
Procedure:
-
Infect mice intraperitoneally with approximately 1x10^7 P. berghei-parasitized red blood cells.[15][16]
-
Randomly divide the mice into groups (e.g., vehicle control, positive control, and different doses of test compounds).
-
Starting 2-4 hours post-infection, administer the compounds (e.g., orally or intraperitoneally) once daily for four consecutive days.[15]
-
On day 5, prepare thin blood smears from the tail of each mouse.
-
Stain the smears with Giemsa and determine the parasitemia by light microscopy.
-
Calculate the average percent suppression of parasitemia for each group compared to the vehicle control group.
Data Presentation
The following tables summarize the in vitro and in vivo antimalarial activities of selected quinoline derivatives from the literature.
Table 1: In Vitro Antiplasmodial and Cytotoxic Activities of Representative Quinoline Derivatives
| Compound ID | P. falciparum Strain | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |
| Chloroquine | 3D7 (CQ-S) | ~0.02 | >100 | >5000 | [17] |
| K1 (CQ-R) | ~0.54 | >100 | >185 | [2] | |
| Dd2 (CQ-R) | ~0.34 | >100 | >294 | [17] | |
| Compound 10 | Dd2 (CQ-R) | 0.033 | Not Reported | Not Reported | [18] |
| Compound 116 | 3D7 (CQ-S) | 0.04 | Not Reported | Not Reported | [19] |
| K1 (CQ-R) | 0.06 | Not Reported | Not Reported | [19] | |
| Ferrocenyl Ester 16 | D10 (CQ-S) | Not Reported | >60 | >60 | [17] |
| Dd2 (CQ-R) | 0.13 | >60 | >461 | [17] | |
| Quinolinyl Thiourea 1 | CQ-R Strain | 1.2 | Not Reported | Not Reported | [20] |
| Compound 46 | P. falciparum | 0.036 µg/mL | Not Reported | Not Reported | [19] |
| Compound 40b | 3D7 (CQ-S) | 0.62 µg/mL | Not Reported | Not Reported | [3] |
| Compound 40c | 3D7 (CQ-S) | 1.99 | Not Reported | Not Reported | [3] |
| RKL-9 (CQ-R) | 5.69 | Not Reported | Not Reported | [3] |
Table 2: In Vivo Antimalarial Efficacy of Selected Quinoline Derivatives
| Compound ID | Mouse Model | Dose (mg/kg/day) | Route | % Parasitemia Suppression | Reference |
| Compound 3d | P. berghei | 5 | Oral | 47% on day 7 | [17] |
| IQ5 | P. berghei | 15 | Not Specified | 72.64% on day 5 | [21] |
| IQ6 | P. berghei | 15 | Not Specified | 71.15% on day 5 | [21] |
| 25 | Not Specified | 93.7% on day 5 | [21] | ||
| DDD107498 (2) | P. berghei | <1 (ED90) | Oral | 90% | [15] |
References
- 1. benchchem.com [benchchem.com]
- 2. med.nyu.edu [med.nyu.edu]
- 3. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 4. researchgate.net [researchgate.net]
- 5. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of drug action and resistance [www2.tulane.edu]
- 8. On the molecular mechanism of chloroquine's antimalarial action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iddo.org [iddo.org]
- 13. scielo.br [scielo.br]
- 14. scielo.br [scielo.br]
- 15. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and in vitro antiplasmodial activity of quinoline-ferrocene esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde, a key intermediate in the production of pharmaceuticals such as Montelukast.[1][2]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my reaction consistently low?
Answer: Low yields can stem from several factors related to reaction conditions and reagent quality. Consider the following:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. For instance, a Knoevenagel condensation can achieve a high yield of 91% under optimized conditions using an ethylbenzene solvent.[1] In contrast, older methods have reported yields in the range of 45-50%.[1]
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of a bis-adduct. Using a mixed solvent system, such as toluene/n-heptane, can minimize this and improve the yield of the monoaldehyde to over 90%.[1]
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Incomplete Reaction: Insufficient reaction time or inadequate temperature can lead to a significant amount of unreacted starting materials. Optimization of reaction time, with some protocols suggesting 6-7 hours, can improve conversion.[1]
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Reagent Purity: The purity of starting materials, such as 7-chloroquinaldine and isophthalaldehyde, is crucial. Impurities can interfere with the reaction and lead to the formation of undesired side products.
Question 2: How can I minimize the formation of impurities, particularly dimeric byproducts?
Answer: The formation of dimeric byproducts and other impurities is a common challenge. Here are some strategies to mitigate this issue:
-
Solvent System Optimization: As mentioned, employing a toluene/n-heptane mixture can enhance the crystallization of the desired monoaldehyde, thereby reducing the formation of bis-adducts.[1]
-
Controlled Addition of Reagents: A slow, controlled addition of one reagent to the other can help to maintain a low concentration of the added reagent, which can disfavor the formation of dimeric byproducts.
-
Temperature Control: Low-temperature crystallization can kinetically control the reaction and suppress competing side reactions, including the formation of bis-adducts.[1]
-
Catalyst Choice: The use of catalysts like hydrochloric acid (HCl) or trifluoroacetic acid can improve reaction rates and selectivity, potentially reducing the time available for side reactions to occur.[1]
Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?
Answer: Effective purification is essential to achieve the desired purity of this compound, which is often required to be high (e.g., 99.6%) for subsequent pharmaceutical synthesis.[1]
-
Crystallization: Optimized crystallization is a primary method for purification. The choice of solvent is critical. Toluene/n-heptane mixtures have been shown to be effective.[1] Experimenting with different solvent systems and cooling rates is recommended to achieve optimal crystal formation and impurity rejection.
-
Chromatography: While crystallization is often preferred for large-scale production, column chromatography can be an effective method for purification, especially at the lab scale, to isolate the desired product from unreacted starting materials and byproducts.[3]
-
Recycling of Unreacted Materials: To improve overall process efficiency, unreacted isophthalaldehyde can be recovered via filtration and reused, which has been shown to reduce raw material costs by 30%.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most common synthetic methods include:
-
Knoevenagel Condensation: This is a widely used method involving the reaction of 7-chloroquinaldine with isophthalaldehyde.[1]
-
Wittig Reaction: This reaction utilizes a phosphonium ylide to form the alkene.[1][4][5]
-
Heck Coupling: This palladium-catalyzed reaction couples a halide with an alkene.[1][6]
-
Stille Coupling: This method involves the coupling of an organostannane with a halide.[1]
Q2: What is the primary application of this compound?
A2: It is a key intermediate in the synthesis of Montelukast sodium, a leukotriene receptor antagonist used for the chronic treatment of asthma.[1][2][7]
Q3: What are some of the key analytical techniques used to characterize the final product?
A3: Standard analytical techniques for characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry (MS)
-
High-Performance Liquid Chromatography (HPLC) for purity assessment.[8]
Data Presentation
Table 1: Comparison of Reported Yields and Purity under Different Synthetic Conditions
| Synthesis Method/Condition | Reported Yield | Reported Purity | Reference |
| Patented Process (Optimized Crystallization) | 65.34% | 99.6% | [1] |
| Earlier Methods | 45-50% | 95-97% | [1] |
| Knoevenagel Condensation (Optimized) | 91% | Not Specified | [1] |
| Toluene/n-heptane Solvent System | >90% (monoaldehyde yield) | Not Specified | [1] |
Experimental Protocols
General Protocol for Knoevenagel Condensation
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, condenser, and temperature probe, charge 7-chloroquinaldine and a suitable organic solvent (e.g., ethylbenzene or a toluene/n-heptane mixture).[1]
-
Addition of Reagents: Add isophthalaldehyde to the mixture.
-
Catalysis: Introduce a suitable catalyst, which can be a base (e.g., sodium hydroxide, potassium hydroxide) or an acid (e.g., HCl, trifluoroacetic acid).[1][3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain for a specified period (e.g., 6-7 hours), monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).[1]
-
Workup and Isolation: Upon completion, cool the reaction mixture to initiate crystallization. Isolate the crude product by filtration.
-
Purification: Recrystallize the crude product from an appropriate solvent system to achieve the desired purity.
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Drying: Dry the purified product under vacuum.[1]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yield.
References
- 1. This compound | 120578-03-2 | Benchchem [benchchem.com]
- 2. 3-(2-(7-CHLOROQUINOLINE-2-YL)-(E)-VINYL)BENZALDEHYDE | 120578-03-2 [chemicalbook.com]
- 3. Buy this compound | 120578-03-2 [smolecule.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. CA2666208A1 - Un procede de preparation de e-3-¬2-(7-chloroquinolin-2- yl)vinyl|benzaldehyde, un intermediaire cle pour la synthese du montelukast et de ses sels - Google Patents [patents.google.com]
- 8. jocpr.com [jocpr.com]
Technical Support Center: Purification of Crude 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde by column chromatography. This crucial intermediate in the synthesis of Montelukast requires high purity, and this guide is designed to assist researchers, scientists, and drug development professionals in achieving this.
Frequently Asked Questions (FAQs)
Q1: What is the target purity for this compound after purification?
A1: For its use as a key intermediate in the synthesis of Montelukast, a high purity of ≥99% is typically desired.[1] Patented processes have demonstrated the ability to achieve purities as high as 99.6%.[2]
Q2: What are the common impurities in crude this compound?
A2: The primary impurities often include unreacted starting materials, such as 7-chloroquinaldine and isophthalaldehyde, as well as dimeric byproducts formed during the synthesis.[2]
Q3: What stationary phase is recommended for the column chromatography of this compound?
A3: Silica gel is the most commonly used stationary phase for the purification of this and structurally related compounds. A standard silica gel with a particle size of 60-120 mesh or 230-400 mesh for flash chromatography is generally suitable.
Q4: Which mobile phase system is effective for the separation?
A4: A non-polar/polar solvent system is typically employed. A mixture of n-hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by Thin Layer Chromatography (TLC) prior to running the column, aiming for an Rf value of 0.2-0.3 for the desired product. For similar compounds, a 10:1 mixture of hexane and ethyl acetate has been used.
Q5: How can I monitor the progress of the column chromatography?
A5: The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate and visualize under a UV lamp. Fractions containing the pure product should be combined.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate mobile phase polarity.- Column overloading.- Column channeling. | - Optimize Mobile Phase: Develop the TLC with various ratios of hexane and ethyl acetate to find the optimal separation. A less polar solvent system will increase retention on the silica gel.- Reduce Sample Load: The amount of crude material should be appropriate for the column size. A general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight.- Proper Column Packing: Ensure the silica gel is packed uniformly to avoid cracks or channels. Wet packing (slurry method) is often preferred. |
| Product Elutes Too Quickly (High Rf) | - Mobile phase is too polar. | - Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
| Product Does Not Elute from the Column (Low Rf) | - Mobile phase is not polar enough.- The compound may be degrading on the silica gel. | - Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% hexane and slowly increase the percentage of ethyl acetate.- To check for degradation, spot the crude material on a TLC plate with a small amount of silica gel and let it sit for an hour before developing. If a new spot appears, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the mobile phase. |
| Streaking or Tailing of Spots on TLC and Column | - Compound is too polar for the solvent system.- Sample is too concentrated.- Presence of acidic or basic impurities. | - Add a small amount of a more polar solvent like methanol to the mobile phase.- Ensure the sample is fully dissolved in a minimal amount of solvent before loading onto the column.- Add a small amount (0.1-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase to improve peak shape. |
| Low Yield of Purified Product | - Incomplete elution from the column.- Degradation of the product on the column.- Co-elution of product with impurities. | - After the main product has eluted, flush the column with a more polar solvent to ensure all the product has been recovered.- See "Product Does Not Elute from the Column" for stability checks.- Re-run the column on the impure fractions with a shallower solvent gradient for better separation. |
| Crystallization of Product in the Column or on the Fritted Disc | - Low solubility of the product in the mobile phase. | - Choose a mobile phase in which the product has better solubility. This may require testing different solvent systems.- Load the crude product dissolved in a slightly more polar solvent than the initial mobile phase, but use a minimal amount. |
Experimental Protocols
Thin Layer Chromatography (TLC) for Method Development
-
Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or a 1:1 mixture of hexane and ethyl acetate).
-
Spotting: Spot the dissolved sample onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-determined mobile phase (e.g., start with a 9:1 hexane:ethyl acetate mixture).
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.
-
Optimization: Adjust the mobile phase polarity to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound, with good separation from impurities.
Column Chromatography Protocol
-
Column Preparation:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase determined by TLC.
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Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add a protective layer of sand on top of the packed silica.
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Equilibrate the column by passing several column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (preferably the mobile phase or a slightly more polar solvent).
-
Carefully apply the dissolved sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the initial mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
-
Collect fractions in test tubes or other suitable containers.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
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Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Purity and Yield Data from a Patented Purification Process
| Purification Method | Initial Purity | Final Purity | Yield | Key Impurities Reduced |
| Optimized Crystallization | 45-50% | 99.6% | 65.34% | Unreacted 7-chloroquinaldine, dimeric byproducts (<2%)[2] |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of crude this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for column chromatography purification.
References
Technical Support Center: Recrystallization of Stilbene-like Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively applying recrystallization techniques to stilbene and its analogs.
Troubleshooting Guides
This section addresses specific issues that may arise during the recrystallization of stilbene-like compounds.
Problem: No crystals form upon cooling.
Possible Causes & Solutions:
-
The solution is not saturated: The amount of solvent used was too large for the amount of compound.
-
Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the stilbene derivative. Allow it to cool again slowly.
-
-
Supersaturation: The solution is saturated, but crystal nucleation has not initiated.
-
Solutions:
-
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide a surface for nucleation.
-
Seed Crystals: Add a tiny crystal of the pure stilbene compound to the solution to induce crystallization.
-
Lower Temperature: If room temperature cooling is unsuccessful, place the flask in an ice bath to further decrease the solubility of the compound.
-
-
Problem: The compound "oils out" instead of forming crystals.
Possible Causes & Solutions:
-
High concentration of impurities: Impurities can lower the melting point of the mixture, causing it to separate as a liquid.
-
Solution: Consider a preliminary purification step, such as passing the crude product through a short silica gel plug, before recrystallization.
-
-
Solution is too concentrated: If the solution is supersaturated to a high degree, the compound may come out of solution as a liquid.
-
Solution: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly.
-
-
Cooling is too rapid: Fast cooling can favor the formation of an amorphous oil over an ordered crystal lattice.
-
Solution: Ensure the solution cools slowly and without disturbance. You can insulate the flask to slow down the cooling rate.
-
Problem: Poor or low recovery of the recrystallized product.
Possible Causes & Solutions:
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Too much solvent was used: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Solution: Before filtering, you can try to concentrate the mother liquor by evaporation and cool it again to recover more product. Note that this second crop of crystals may be less pure.
-
-
Premature crystallization during hot filtration: If the solution cools too much during filtration to remove insoluble impurities, the product may crystallize in the filter funnel.
-
Solution: Use a heated filter funnel or preheat the funnel with hot solvent before filtration. Also, use a slight excess of hot solvent to keep the compound dissolved during this step.
-
-
Washing crystals with room temperature solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a significant portion of the product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing trans-stilbene?
A1: trans-Stilbene is a nonpolar compound and is highly soluble in many organic solvents.[1] Effective recrystallization relies on a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. Common and effective solvents for trans-stilbene include ethanol, methanol, hexane, and acetic acid.[2][3] Ethanol is a frequently used solvent for this purpose.[4]
Q2: How can I separate cis- and trans-stilbene isomers using recrystallization?
A2: The significant difference in the physical properties of cis- and trans-stilbene allows for their separation by recrystallization. trans-Stilbene is a crystalline solid at room temperature with a melting point of around 125 °C, while cis-stilbene is a liquid (melting point: 5-6 °C).[5] By dissolving a mixture of the isomers in a suitable hot solvent (like ethanol) and allowing it to cool, the less soluble trans-isomer will selectively crystallize, leaving the cis-isomer in the mother liquor.
Q3: My recrystallized product is colored, but the pure compound should be colorless. What should I do?
A3: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities adsorb onto the surface of the charcoal, which is then removed along with any other insoluble impurities during the hot filtration step. Use charcoal sparingly, as it can also adsorb some of your desired product.
Data Presentation
The selection of an appropriate solvent is critical for successful recrystallization. The following tables provide solubility data for trans-stilbene, resveratrol, and pterostilbene in various solvents.
Table 1: Solubility of trans-Stilbene in Various Organic Solvents at 25.0 °C
| Solvent | Mole Fraction Solubility |
| n-Hexane | 0.00456 |
| n-Heptane | 0.00532 |
| n-Octane | 0.00618 |
| Cyclohexane | 0.00845 |
| Toluene | 0.0483 |
| Benzene | 0.0513 |
| Carbon Tetrachloride | 0.0388 |
| 1,2-Dichloroethane | 0.0435 |
| Tetrahydrofuran | 0.0631 |
| Acetone | 0.0232 |
| Ethyl Acetate | 0.0218 |
| Methanol | 0.00213 |
| Ethanol | 0.00331 |
| 1-Propanol | 0.00346 |
| 2-Propanol | 0.00251 |
| 1-Butanol | 0.00388 |
Data sourced from Fletcher, K. A., et al. (1997). Canadian Journal of Chemistry.[6][7]
Table 2: Solubility of Resveratrol in Ethanol/Water Mixtures at Various Temperatures
| Temperature (K) | Mole Fraction of Ethanol | Mole Fraction Solubility of Resveratrol |
| 273.2 | 1.0 | 0.0098 |
| 283.2 | 1.0 | 0.0135 |
| 293.2 | 1.0 | 0.0184 |
| 303.2 | 1.0 | 0.0248 |
| 313.2 | 1.0 | 0.0331 |
| 323.2 | 1.0 | 0.0439 |
| 298.15 | 0.0 (Pure Water) | 1.29 x 10⁻⁶ |
Data reflects the trend of increasing solubility with higher temperatures and ethanol concentration.[8][9][10]
Table 3: Solubility of Pterostilbene in Various Solvents at 25 °C
| Solvent | Solubility (mg/g) |
| Water | 0.0180 |
| Propylene Glycol | 1127 |
| Ethanol | 710.0 |
| Polyethylene Glycol-400 | 340.0 |
| Carbitol | 571.0 |
Data sourced from Alshehri, S., et al. (2023). Molecules.[7]
Experimental Protocols
Protocol 1: General Recrystallization of trans-Stilbene from Ethanol
This protocol outlines a standard procedure for the purification of crude trans-stilbene.
Materials:
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Crude trans-stilbene
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95% Ethanol
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Erlenmeyer flask
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Hot plate
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Buchner funnel and filter flask
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Filter paper
-
Glass rod
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Ice bath
Methodology:
-
Dissolution: Place the crude trans-stilbene in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture gently on a hot plate. Swirl the flask continuously. Add more ethanol in small portions until the solid has just dissolved. Avoid adding an excess of solvent.
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Hot Filtration (if necessary): If there are insoluble impurities, preheat a filter funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
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Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. The purity of the final product can be assessed by its melting point (pure trans-stilbene melts at ~125 °C).[5]
Mandatory Visualization
Caption: A generalized workflow for the recrystallization of stilbene-like compounds.
Caption: A troubleshooting guide for common recrystallization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. trans-Stilbene | C14H12 | CID 638088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Solubilization of Trans-Resveratrol in Some Mono-Solvents and Various Propylene Glycol + Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (E)-Stilbene - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
Side reaction products in the Wittig synthesis of vinyl quinolines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding side reaction products in the Wittig synthesis of vinyl quinolines.
Troubleshooting Guide
This guide addresses common issues encountered during the Wittig synthesis of vinyl quinolines, focusing on identifying and mitigating the formation of side products and impurities.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Vinyl Quinoline | 1. Incomplete Ylide Formation: The base used may be too weak or degraded, or there might be acidic protons on the phosphonium salt or solvent that are quenching the ylide. | - Use a strong, fresh base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide. Ensure anhydrous conditions. - If the phosphonium salt has acidic protons other than at the alpha-carbon, consider using a milder base or a different synthetic route. |
| 2. Unreactive Aldehyde: The quinoline aldehyde may be sterically hindered or electronically deactivated. Aldehydes can also be labile and prone to oxidation or polymerization.[1] | - Increase reaction temperature or time. - Consider using the more nucleophilic Horner-Wadsworth-Emmons (HWE) reagent, which is known to react well even with sterically hindered ketones.[1] - Use freshly purified or distilled aldehyde. | |
| 3. Ylide Decomposition: Some ylides, particularly non-stabilized ones, can be unstable. | - Generate the ylide in situ at low temperatures (e.g., 0°C or -78°C) and add the quinoline aldehyde solution slowly. | |
| Product is Contaminated with Triphenylphosphine Oxide (TPPO) | 1. Inherent Byproduct Formation: The Wittig reaction stoichiometrically produces one equivalent of triphenylphosphine oxide (TPPO).[2] | - Purification is essential. TPPO is notoriously difficult to remove completely. - Crystallization: TPPO is often crystalline and can sometimes be removed by careful crystallization of the vinyl quinoline product from a suitable solvent system. - Chromatography: Column chromatography is a common method for separating the vinyl quinoline from TPPO.[3] - Precipitation of TPPO: Treat the crude reaction mixture with ZnCl₂ or MgCl₂ to form an insoluble complex with TPPO, which can then be removed by filtration. |
| 2. Inefficient Purification: TPPO has moderate polarity and can co-elute with the product during chromatography. | - Optimize the solvent system for column chromatography. A non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) is often effective. - Consider using a less polar solvent to precipitate the TPPO before chromatography. | |
| Formation of E/Z Isomers | 1. Nature of the Ylide: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide.[1][4] | - For (E)-vinyl quinolines: Use a stabilized ylide (containing an electron-withdrawing group like an ester or ketone). These reactions are generally E-selective.[4] - For (Z)-vinyl quinolines: Use a non-stabilized ylide (e.g., alkyl-substituted). These reactions typically favor the Z-isomer, especially under salt-free conditions.[1][4] - The Schlosser modification can be used to obtain the (E)-alkene from non-stabilized ylides.[1] |
| 2. Reaction Conditions: The presence of lithium salts can affect the stereoselectivity.[4] | - For higher Z-selectivity with non-stabilized ylides, use sodium- or potassium-based bases in aprotic, salt-free conditions. | |
| Side Reactions Involving the Quinoline Ring | 1. Aza-Wittig Reaction: If an azide precursor is used to generate an iminophosphorane, an intramolecular aza-Wittig reaction can lead to the formation of a quinoline ring itself, rather than a vinyl quinoline. | - This is typically a desired reaction for quinoline synthesis and not a side reaction in the context of vinyl quinoline synthesis from a quinoline aldehyde. Ensure you are using the correct starting materials for your desired product. |
| 2. Reactivity of the Quinoline Nitrogen: The basicity of the quinoline nitrogen is generally low and is unlikely to interfere with the Wittig reaction under standard conditions. | - This is not a commonly reported side reaction. If unexpected products are observed, consider the possibility of N-alkylation if reactive alkyl halides are present, though this is unlikely under typical Wittig conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the Wittig synthesis of vinyl quinolines and how can I remove it?
A1: The most common and significant byproduct is triphenylphosphine oxide (TPPO), which is formed in stoichiometric amounts.[2] Its removal is a primary challenge in the purification of the desired vinyl quinoline.[2] Effective methods for TPPO removal include:
-
Column Chromatography: This is the most common laboratory method for separating the vinyl quinoline from TPPO.[3]
-
Crystallization: Differences in solubility between the vinyl quinoline and TPPO can be exploited for purification by crystallization.
-
Precipitation with Metal Salts: Adding zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) to the crude reaction mixture can precipitate TPPO as a metal complex, which can then be filtered off.
Q2: How can I control the E/Z stereochemistry of the vinyl quinoline product?
A2: The stereochemistry of the double bond is primarily determined by the nature of the phosphonium ylide used:
-
Stabilized ylides , which have an electron-withdrawing group (e.g., -CO₂R, -COR), are more stable and generally lead to the formation of the (E)-alkene as the major product.[4]
-
Non-stabilized ylides , such as those with alkyl substituents, are more reactive and typically yield the (Z)-alkene as the major product, especially under kinetic, salt-free conditions.[1][4]
Q3: Are there alternative reactions to the Wittig synthesis for preparing vinyl quinolines that avoid the TPPO byproduct?
A3: Yes, the Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative. It employs a phosphonate-stabilized carbanion instead of a phosphonium ylide. A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, making it much easier to remove during aqueous work-up, thus simplifying purification. The HWE reaction also typically favors the formation of (E)-alkenes.
Q4: Can the nitrogen atom in the quinoline ring interfere with the Wittig reaction?
A4: While the quinoline nitrogen is basic, it is generally not reactive enough to interfere with the Wittig reaction under typical conditions. The ylide is a much stronger nucleophile and will preferentially react with the aldehyde.
Q5: My Wittig reaction is not proceeding to completion. What are some common reasons for this?
A5: Incomplete reactions can be due to several factors:
-
Poor ylide formation: Ensure your base is strong enough and fresh, and that your reaction is conducted under anhydrous conditions.
-
Sterically hindered or unreactive aldehyde: Quinoline aldehydes with bulky substituents may react slowly. Increasing the reaction temperature or switching to a more reactive olefination reagent like an HWE reagent can help.
-
Aldehyde degradation: Aldehydes can be sensitive to oxidation or polymerization.[1] Using freshly purified aldehyde is recommended.
Experimental Protocols
Protocol 1: Wittig Synthesis of 2-Vinylquinoline
This protocol is a representative procedure for the synthesis of 2-vinylquinoline from 2-quinolinecarboxaldehyde and methyltriphenylphosphonium bromide.
Materials:
-
Methyltriphenylphosphonium bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Quinolinecarboxaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Formation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.
-
Slowly add methyltriphenylphosphonium bromide (1.2 equivalents) portion-wise to the stirred NaH suspension.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases and the characteristic orange-red color of the ylide appears.
-
Wittig Reaction: In a separate flask, dissolve 2-quinolinecarboxaldehyde (1.0 equivalent) in anhydrous THF.
-
Cool the ylide solution back to 0°C and slowly add the solution of 2-quinolinecarboxaldehyde dropwise via a syringe or dropping funnel.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product will contain the desired 2-vinylquinoline and triphenylphosphine oxide. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to separate the product from the TPPO.
Quantitative Data (Representative):
| Product | Starting Aldehyde | Ylide | Base | Solvent | Yield (%) | E/Z Ratio |
| 2-Vinylquinoline | 2-Quinolinecarboxaldehyde | Methyltriphenylphosphonium bromide | NaH | THF | 60-80 | N/A |
| (E)-2-Styrylquinoline | 2-Quinolinecarboxaldehyde | Benzyltriphenylphosphonium chloride (non-stabilized) | NaH | THF | ~75 | >95:5 (Z favored) |
| (E)-Ethyl 3-(quinolin-2-yl)acrylate | 2-Quinolinecarboxaldehyde | (Carbethoxymethylene)triphenylphosphorane (stabilized) | NaOEt | Ethanol | ~85 | >5:95 (E favored) |
Note: Yields and E/Z ratios are illustrative and can vary based on specific reaction conditions and the purity of reagents.
Visualizations
Wittig Reaction Mechanism
Caption: General workflow of the Wittig synthesis of vinyl quinolines.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Purification Strategy for TPPO Removal
Caption: Purification workflow for removing triphenylphosphine oxide.
References
Troubleshooting low yield in Heck coupling reactions with chloroquinolines
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address challenges, particularly low yields, encountered during the Heck coupling of chloroquinolines. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my Heck reaction with a chloroquinoline substrate failing or giving a very low yield?
Low yields in Heck reactions involving chloroquinolines are common and typically stem from the inherent low reactivity of the C-Cl bond.[1][2] Unlike their bromide or iodide counterparts, aryl chlorides have a strong carbon-halogen bond, making the initial oxidative addition step to the palladium catalyst kinetically challenging.[3] Success requires moving beyond standard Heck conditions to a system specifically designed to activate this robust bond. Key factors to scrutinize are the catalyst-ligand system, the choice of base, reaction temperature, and solvent.
Q2: What is the single most critical factor for a successful Heck coupling with a chloroquinoline?
The choice of the phosphine ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for activating aryl chlorides.[3] You must use specialized, electron-rich, and sterically bulky phosphine ligands. These ligands stabilize the palladium catalyst and facilitate the difficult oxidative addition step, which is the rate-determining step for aryl chlorides.[4]
Q3: I'm observing a dark precipitate (palladium black) in my reaction. What does this mean?
The formation of a black precipitate is likely palladium black, which results from the aggregation and precipitation of the Pd(0) catalyst.[5] This indicates catalyst deactivation and is a common reason for incomplete reactions or low yields. It can be caused by excessively high temperatures, an inappropriate ligand that fails to stabilize the catalytic species, or the presence of impurities.[3]
Detailed Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue: No Reaction or Extremely Low Conversion
Q4: My catalyst system seems inactive for the chloroquinoline coupling. How do I choose the right components and ensure they are active?
The activation of aryl chlorides is demanding and requires a highly active catalyst. Consider the following:
-
Palladium Precursor: Standard Pd(II) precatalysts like palladium(II) acetate (Pd(OAc)₂) or PdCl₂ are suitable starting points.[6][7] The active Pd(0) species is generated in situ.[8][9] Using a direct Pd(0) source like Pd(PPh₃)₄ is often less efficient for these challenging substrates because the ligand dissociation required to start the cycle can be slow.[10]
-
Ligand Selection: This is the most critical decision. For chloroquinolines, you need electron-rich and bulky ligands that promote the oxidative addition step.[4] Less reactive aryl halides require bulky, electron-donating phosphines.[3] Tri-tert-butylphosphine (P(t-Bu)₃) is a classic choice for activating aryl chlorides.[4] Modern biaryl phosphine ligands (Buchwald ligands) are also highly effective.
-
Catalyst Deactivation: The active catalyst can be sensitive. Ensure your reagents and solvent are sufficiently pure and, if the protocol demands, anhydrous. Reactions should be run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the phosphine ligand and the Pd(0) center.
Table 1: Comparison of Ligand Classes for Heck Coupling with Aryl Chlorides
| Ligand Type | Examples | Suitability for Chloroquinolines | Key Characteristics |
| Simple Triarylphosphines | PPh₃, P(o-tol)₃ | Generally Poor | Not electron-rich enough to promote oxidative addition of the C-Cl bond effectively.[3][4] |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Good to Excellent | Highly electron-rich and sterically demanding, which facilitates oxidative addition.[4] |
| Biarylphosphines (Buchwald) | XPhos, SPhos, RuPhos | Excellent | State-of-the-art ligands designed for activating unreactive C-Cl and C-Br bonds; provide high stability and activity.[9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Good to Excellent | Strong σ-donors that form stable complexes with palladium, often stable at high temperatures.[3] |
Q5: Could the base be the cause of my low yield? Which base should I use and why?
Yes, the base is crucial for regenerating the active Pd(0) catalyst at the end of the cycle and neutralizing the generated acid (HCl).[6][11] The choice of base can significantly impact reaction rate and final yield.[12]
-
Base Strength: For challenging substrates like chloroquinolines, stronger bases are often required. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently more effective than organic amine bases like triethylamine (Et₃N).[13][14]
-
Solubility and Heterogeneity: Inorganic bases are often poorly soluble in organic solvents. This can be advantageous in some cases by maintaining a low concentration of base in solution, but it can also lead to slow reactions. Using a highly polar aprotic solvent can improve solubility.
-
Additives: In some cases, additives like tetralkylammonium salts (e.g., n-Bu₄NCl, TBAB) can act as phase-transfer agents, increasing the efficacy of inorganic bases and stabilizing the palladium catalyst.[4]
Table 2: Influence of Common Bases and Solvents on Heck Reactions
| Base | Common Solvents | Temperature Range (°C) | Comments |
| Triethylamine (Et₃N) | Acetonitrile, DMF | 80 - 120 | A common organic base, but may not be strong enough for activating chloroquinolines.[4][7] |
| Potassium Carbonate (K₂CO₃) | DMF, DMAc, NMP, Dioxane | 100 - 140 | A robust and effective inorganic base for difficult couplings.[14][15] Often used with a phase-transfer agent. |
| Cesium Carbonate (Cs₂CO₃) | Dioxane, Toluene, DMF | 100 - 140 | More soluble and often more reactive than K₂CO₃, but also more expensive. |
| Potassium Phosphate (K₃PO₄) | Dioxane, Toluene | 100 - 130 | A strong, non-nucleophilic base that is effective in many cross-coupling reactions. |
Yields are highly substrate-dependent. This table provides general guidance.
Issue: Reaction Stalls or Produces Significant Byproducts
Q6: My reaction starts but seems to stop before completion. How can I drive it to completion?
A stalling reaction often points to catalyst deactivation or suboptimal reaction conditions.
-
Increase Temperature: Activating the C-Cl bond requires significant thermal energy.[3] Reactions are typically run at temperatures between 100 °C and 140 °C. Use a high-boiling polar aprotic solvent like NMP, DMAc, or Dioxane to achieve these temperatures safely.[15]
-
Ensure Proper Mixing: If you are using a heterogeneous inorganic base, vigorous stirring is essential to ensure efficient reaction.
-
Check for Impurities: Water and oxygen can be detrimental. While some Heck protocols are tolerant to water, it is best to start with dry solvents and reagents and maintain an inert atmosphere, especially when troubleshooting.[8]
Q7: I am getting my desired product, but also significant side products. What are they and how can I avoid them?
Common side reactions in Heck couplings include:
-
Reductive Heck Reaction: Instead of β-hydride elimination to form the desired substituted alkene, the intermediate can undergo a conjugate addition, especially with electron-poor alkenes. This can sometimes be influenced by the choice of base, solvent, and temperature.[3]
-
Olefin Isomerization: The product alkene can isomerize to a thermodynamically more stable isomer. This occurs when the rate of olefin dissociation from the palladium complex is slow. The addition of certain salts or bases can sometimes suppress this side reaction by promoting reductive elimination.[11]
-
Homocoupling: You may observe homocoupling of your alkene partner (e.g., styrene forming stilbene). This is usually a minor pathway but can become significant if the main catalytic cycle is inefficient.
Visualizations and Workflows
Troubleshooting Flowchart
The following diagram outlines a logical workflow for diagnosing low-yield issues.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Heck Coupling | NROChemistry [nrochemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scienceinfo.com [scienceinfo.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction [nanochemres.org]
Technical Support Center: Photostability of Chloroquinoline Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of chloroquinoline compounds in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of photodegradation for chloroquinoline compounds like chloroquine (CQ)?
A1: The primary mechanism of direct photodegradation for chloroquine (CQ) in solution when exposed to simulated sunlight involves the compound absorbing light and transitioning to an excited triplet state (³CQ*).[1][2][3] The main initial step in the degradation pathway is the cleavage of the carbon-chlorine (C-Cl) bond on the quinoline ring.[1][2][3] This is typically followed by the substitution of the chlorine atom with a hydroxyl group and subsequent oxidation of the molecule, leading to various degradation products.[1][2][3] Photoionization, resulting in the formation of a radical cation, has also been identified as a contributing process.[4]
Q2: How does pH affect the stability of chloroquinoline solutions?
A2: The pH of the solution is a critical factor influencing the photodegradation rate of chloroquinoline compounds. For chloroquine, the rate of photodegradation significantly increases as the pH becomes more alkaline, particularly in the range of 6.0 to 10.0.[1][2][3] This is because the deprotonated form of the molecule, which is more prevalent at higher pH, is more susceptible to degradation.[1] Conversely, hydroxychloroquine has been shown to be very stable under acidic conditions but will degrade under strongly basic conditions, especially at elevated temperatures.[5]
Q3: What are the best practices for storing chloroquinoline solutions to minimize photodegradation?
A3: To minimize photodegradation, chloroquinoline solutions should be protected from light by using amber or opaque containers.[5][6] Studies on hydroxychloroquine suspensions have demonstrated good stability for up to 16 weeks when stored in amber plastic bottles at either refrigerated (4°C) or room temperature (25°C).[5][6] While refrigeration can slow down degradation kinetics, consistent protection from light is the most crucial factor.
Q4: Can I use stabilizing agents to prevent the photodegradation of my chloroquinoline solution?
A4: While the literature on specific photostabilizers for chloroquinoline solutions is sparse, general strategies for photostabilization can be applied. The use of UV absorbers or quenchers that can accept energy from the excited state of the chloroquinoline molecule could theoretically reduce degradation. However, the compatibility and potential interference of these agents with the intended application must be carefully evaluated. For formulated products, excipients that create a light-barrier film or matrix can also offer protection.
Q5: What analytical techniques are most suitable for monitoring the photodegradation of chloroquinolines?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for quantifying the concentration of chloroquine or hydroxychloroquine and their degradation products.[7][8] For the identification and structural elucidation of the photoproducts, HPLC coupled with mass spectrometry (LC-MS/MS) is a powerful technique.[1][2][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid degradation of the chloroquinoline compound in solution. | 1. Exposure to Light: The solution is not adequately protected from ambient or UV light. 2. High pH: The solution has a high pH (alkaline), which accelerates photodegradation.[1][2] 3. Elevated Temperature: The solution is being stored or used at a high temperature.[1][9] | 1. Store and handle the solution in amber or opaque containers. Wrap containers in aluminum foil for extra protection. 2. If compatible with your experimental design, adjust the pH to a more acidic or neutral level. 3. Store solutions at controlled room temperature or under refrigeration. |
| Inconsistent or non-reproducible degradation rates between experiments. | 1. Variable Light Exposure: Inconsistent light intensity or wavelength exposure between samples. 2. Fluctuating Temperature: Lack of temperature control during the experiment. 3. Inconsistent Initial Concentration: The degradation rate can be dependent on the initial concentration of the compound.[1] | 1. Use a photostability chamber with a calibrated and consistent light source. 2. Conduct experiments in a temperature-controlled environment such as an incubator or water bath. 3. Ensure the initial concentration of the chloroquinoline compound is consistent across all experiments. |
| Appearance of unexpected peaks in HPLC chromatograms. | 1. Formation of Degradation Products: The compound is degrading, leading to the formation of new chemical species.[1][10] 2. Solvent Degradation: The solvent itself may be degrading or reacting with the compound. 3. Contamination: Contamination from glassware, reagents, or handling. | 1. Characterize the new peaks using LC-MS/MS to identify the degradation products. 2. Run a solvent blank under the same experimental conditions to check for solvent-related peaks. 3. Ensure all glassware is scrupulously clean and use high-purity solvents and reagents. |
Data on Photodegradation of Chloroquine
The following tables summarize quantitative data on the photodegradation of chloroquine (CQ) under various conditions.
Table 1: Effect of pH on the Photodegradation Quantum Yield and Observed Rate Constant (kobs) of Chloroquine
| pH | Quantum Yield (Φ) | kobs (min-1) |
| 6.0 | 4.5 x 10-5 | 0.0095 |
| 7.0 | - | 0.013 |
| 8.0 | - | 0.021 |
| 9.0 | - | 0.035 |
| 10.0 | 0.025 | 0.046 |
| Data sourced from a study on the direct photodegradation of chloroquine under simulated sunlight.[1] |
Table 2: Effect of Initial Chloroquine Concentration on the Observed Rate Constant (kobs)
| Initial Concentration (μM) | kobs (min-1) |
| 10.0 | 0.027 |
| 20.0 | 0.021 |
| 40.0 | 0.011 |
| 80.0 | 0.0026 |
| Data sourced from a study on the direct photodegradation of chloroquine under simulated sunlight.[1] |
Experimental Protocols
Protocol 1: Photostability Testing of Chloroquinoline Solutions
This protocol outlines a general procedure for assessing the photostability of a chloroquinoline compound in solution, consistent with ICH Q1B guidelines.
-
Solution Preparation: Prepare a solution of the chloroquinoline compound in the desired solvent and at a relevant concentration.
-
Sample Containers: Aliquot the solution into photostable (e.g., amber) and transparent containers (e.g., clear glass or quartz). The photostable containers will serve as dark controls.
-
Light Exposure: Place the transparent containers in a photostability chamber equipped with a light source that provides a combination of UV and visible light (e.g., a xenon lamp). The light intensity should be monitored and controlled. Store the dark controls at the same temperature but protected from light.
-
Sampling: At predetermined time intervals, withdraw samples from both the light-exposed and dark control containers.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound.
-
Data Evaluation: Compare the concentration of the chloroquinoline compound in the light-exposed samples to that in the dark controls to determine the extent of photodegradation.
Protocol 2: Identification of Photodegradation Products by LC-MS/MS
-
Forced Degradation: Expose a solution of the chloroquinoline compound to a light source for a sufficient duration to achieve significant degradation (e.g., 10-20%).
-
LC Separation: Inject the degraded sample into an HPLC system equipped with a suitable column (e.g., C18) to separate the parent compound from its degradation products.[1] A gradient elution method is often employed.[1]
-
MS/MS Analysis: The eluent from the HPLC is directed into a mass spectrometer.
-
Full Scan MS: Acquire full scan mass spectra to determine the molecular weights of the parent compound and the degradation products.
-
Product Ion Scan (MS/MS): Select the molecular ions of the degradation products and subject them to collision-induced dissociation (CID) to generate fragmentation patterns.
-
-
Structure Elucidation: Analyze the fragmentation patterns to deduce the chemical structures of the photodegradation products.
Visualizations
Caption: Primary photodegradation pathway of Chloroquine.
Caption: Troubleshooting workflow for rapid degradation.
Caption: Workflow for photostability testing.
References
- 1. Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. researchgate.net [researchgate.net]
- 4. Photophysical properties and photobiological behavior of amodiaquine, primaquine and chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dason.medicine.duke.edu [dason.medicine.duke.edu]
- 6. researchgate.net [researchgate.net]
- 7. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Optimizing Solvent Systems for Stilbene Isomer Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of stilbene isomers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the separation of (E)- and (Z)-stilbene isomers?
The separation of stilbene isomers is primarily based on their differing physical properties, which arise from their distinct molecular geometries. The (E)-isomer (trans) is generally less polar and more stable, with a higher melting point and lower solubility in many nonpolar solvents compared to the (Z)-isomer (cis).[1][2] The (Z)-isomer is more polar due to its molecular asymmetry, which prevents the dipole moments from canceling out.[3] This difference in polarity is the key to chromatographic separations.[2]
Q2: Which analytical techniques are most effective for monitoring the purity of stilbene isomers during purification?
Several techniques are effective for assessing the purity and isomeric ratio of your sample:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a column chromatography separation. The less polar (E)-isomer will have a higher Rf value (travel further up the plate) than the more polar (Z)-isomer on a silica gel plate.[1]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column is highly effective for separating the isomers. The less polar (E)-stilbene will have a longer retention time than the more polar (Z)-isomer.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to distinguish between the isomers. The vinyl protons of the cis and trans isomers appear at distinct chemical shifts (around 6.55 ppm for cis and 7.11 ppm for trans).[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can effectively separate cis- and trans-isomers based on their significant boiling point differences (cis-stilbene: 82-84 °C, trans-stilbene: 305-307 °C). However, their mass spectra are often identical.[5]
Q3: Can the (Z)-isomer convert to the (E)-isomer during purification?
Yes, (Z)-stilbenes can isomerize to the more thermodynamically stable (E)-isomer, especially when exposed to heat, light (UV), or acidic conditions.[1] To minimize this conversion when isolating the (Z)-isomer, it is advisable to work in a fume hood with the sash down to minimize light exposure and to avoid acidic conditions.[1] Wrapping the chromatography column in aluminum foil can also prevent light-induced isomerization.[2]
Troubleshooting Guides
Column Chromatography
Problem: Poor or no separation of isomers on a silica gel column.
-
Potential Cause: Inappropriate solvent system. The eluent may be too polar, causing co-elution, or not polar enough, resulting in no elution.[1]
-
Solution: Optimize the solvent system using TLC first. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or toluene.[1] A good starting point for TLC is a solvent system that provides Rf values of approximately 0.3 and 0.5.[1]
-
-
Potential Cause: Column overloading. Applying too much crude product reduces separation efficiency.[1]
-
Solution: Reduce the sample load. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.[1]
-
-
Potential Cause: Improperly packed column. Channeling in the silica gel can lead to a non-uniform flow of the mobile phase.[1]
-
Solution: Ensure the silica gel is packed uniformly as a slurry and the column is vertical. Adding a layer of sand on top of the silica gel can help prevent disturbance of the stationary phase during solvent addition.[1]
-
-
Potential Cause: Isomerization on the column. Silica gel can be slightly acidic, which may catalyze the isomerization of the (Z)-isomer to the (E)-isomer.[2]
-
Solution: Consider using silica gel that has been treated with a small amount of a non-interfering base, like triethylamine (~0.1-1% added to the eluent), to neutralize acidic sites.[2]
-
Problem: Low yield of the desired isomer.
-
Potential Cause: Loss during column chromatography. The compound may be strongly adsorbed to the silica gel, or too many fractions may have been discarded.[1]
-
Solution: Collect smaller fractions and analyze them by TLC to avoid discarding fractions containing the product.[1]
-
-
Potential Cause: Isomerization. The (Z)-isomer can be sensitive to light and acid, potentially converting to the more stable (E)-isomer.[1]
-
Solution: Minimize exposure to light and acid. Work in a fume hood with the sash down and avoid acidic conditions if the (Z)-isomer is the target.[1]
-
Recrystallization
Problem: Co-precipitation of isomers during recrystallization.
-
Potential Cause: Inappropriate solvent choice. The solvent may not have a significant enough solubility difference for the two isomers at different temperatures.[1]
-
Solution: Select a solvent where the desired isomer has high solubility at high temperatures and low solubility at low temperatures, while the other isomer remains soluble at low temperatures. For example, the (E)-isomer of 4,4'-dibromostilbene is significantly less soluble in ethanol than the (Z)-isomer.[1]
-
-
Potential Cause: Cooling the solution too quickly. Rapid cooling can trap the more soluble isomer within the crystal lattice of the less soluble isomer.[2]
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize the crystallization of the desired isomer.[1]
-
Problem: The compound "oils out" instead of forming crystals.
-
Potential Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.[2]
-
Solution: Use a more dilute solution by adding more hot solvent. Allow the solution to cool gradually to room temperature before placing it in an ice bath.[2]
-
Data Presentation
Table 1: Solvent Systems for Column Chromatography of Stilbene Isomers
| Stilbene Derivative | Stationary Phase | Solvent System (v/v) | Isomer Elution Order | Reference |
| cis/trans-Stilbene | Alumina | Hexane, then 20% Ethyl Acetate/Hexane | cis elutes first with hexane | [4] |
| cis/trans-Stilbene | Silica Gel | 98:2 Hexane:Ethyl Acetate | trans elutes first | [6] |
| (E/Z)-4,4'-Dibromostilbene | Silica Gel | Hexane, then gradient with Toluene (e.g., 9:1, 4:1, 1:1 Hexane:Toluene) | Less polar impurities, then (Z)-isomer | [1] |
| trans-Stilbene-d2 | Silica Gel | Hexane/Ethyl Acetate mixtures (e.g., 99:1, 98:2) | trans elutes before cis | [2] |
Table 2: Solvents for Recrystallization of Stilbene Isomers
| Stilbene Isomer to be Purified | Recommended Solvent(s) | Key Considerations | Reference |
| (E)-4,4'-Dibromostilbene | Xylene | --- | [1] |
| (E)-Stilbene | Ethanol | The (E)-isomer is significantly less soluble than the (Z)-isomer upon cooling. | [1] |
| trans-Stilbene-d2 | 95% Ethanol | Dissolve in minimal hot solvent and cool slowly. | [2] |
Experimental Protocols
Protocol 1: Purification of (Z)-4,4'-Dibromostilbene by Silica Gel Column Chromatography
This protocol is adapted from a standard procedure for separating stilbene isomers.[1]
-
Prepare the column: Pack a glass column with a slurry of silica gel (60-120 mesh) in hexane. Ensure the packing is uniform and free of air bubbles.[1][2]
-
Load the sample: Dissolve the crude product in a minimal amount of toluene and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column. Add a thin layer of sand on top of the sample.[1]
-
Elution: Begin elution with pure hexane. Gradually increase the polarity of the mobile phase by adding increasing amounts of toluene (e.g., 9:1, 4:1, 1:1 hexane:toluene).[1]
-
Collect and analyze fractions: Collect fractions and monitor the separation using TLC. The (Z)-isomer, being more polar, will elute after the less polar impurities.[1]
-
Combine and evaporate: Combine the fractions containing the pure (Z)-isomer and remove the solvent under reduced pressure.[1]
Protocol 2: Purification of trans-Stilbene-d2 by Recrystallization
This method is effective for separating the trans-isomer from the more soluble cis-isomer.[2]
-
Dissolution: Place the crude trans-stilbene-d2 in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture gently while stirring until all the solid has just dissolved. Do not add excessive solvent.[2]
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. White, needle-like crystals should form.[2]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the crystal yield.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the collected crystals with a small amount of ice-cold 95% ethanol to remove any residual mother liquor containing the cis-isomer.[2]
-
Drying: Dry the purified crystals completely. The melting point of the purified product should be sharp and close to 125 °C. Purity should be confirmed by an appropriate analytical method (e.g., HPLC or NMR).[2]
Visualizations
Caption: Workflow for stilbene isomer purification by column chromatography.
Caption: Troubleshooting logic for poor chromatographic separation.
References
Minimizing byproduct formation in large-scale synthesis of Montelukast intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the large-scale synthesis of Montelukast intermediates.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of Montelukast intermediates.
Grignard Reaction Troubleshooting
Q1: My Grignard reaction to form the diol intermediate is showing low yield and a significant amount of a ketone byproduct. What are the likely causes and how can I resolve this?
A1: The formation of a ketone byproduct during the Grignard reaction is a common issue. This typically arises from the reaction of the Grignard reagent with the ester intermediate to form a ketone, which may not fully react to form the desired tertiary alcohol.
Possible Causes and Solutions:
-
Grignard Reagent Reactivity: The reactivity of the Grignard reagent is crucial. Ensure that the methylmagnesium chloride or bromide is fresh and has been properly titrated to determine its exact molarity.
-
Reaction Temperature: Low temperatures are critical to control the reaction rate and prevent side reactions. Maintaining the temperature between -15°C and 0°C is often recommended.
-
Addition Rate: A slow, controlled addition of the Grignard reagent to the ester intermediate can help to minimize the formation of the ketone byproduct.
-
Use of Cerium Chloride: The addition of anhydrous cerium (III) chloride can significantly reduce the formation of the ketone impurity. Cerium trichloride is believed to form a more selective organocerium reagent in situ, which preferentially attacks the ester over the ketone.
Mesylation Reaction Troubleshooting
Q2: During the mesylation of the diol intermediate, I am observing the formation of a significant amount of a cyclic ether impurity. How can I prevent this?
A2: The formation of a cyclic ether is a known side reaction during the mesylation of the diol intermediate, especially at elevated temperatures. The secondary alcohol is mesylated, and subsequently, the tertiary alcohol can displace the mesyl group in an intramolecular nucleophilic substitution.
Possible Causes and Solutions:
-
Reaction Temperature: Strict temperature control is the most critical factor in preventing the formation of the cyclic ether impurity. The reaction should be carried out at a low temperature, typically between -25°C and -15°C.[1] At higher temperatures, the rate of the intramolecular cyclization increases significantly.
-
Order of Reagent Addition: Adding the methanesulfonyl chloride slowly to a solution of the diol and a non-nucleophilic base (like diisopropylethylamine) at a low temperature can help to control the reaction.
-
Prompt Use of Mesylate: The mesylated intermediate can be unstable. It is often recommended to use it in the subsequent step as soon as possible after its formation.
Thiol Addition Reaction Troubleshooting
Q3: The final coupling reaction between the mesylated intermediate and 1-(mercaptomethyl)cyclopropaneacetic acid is resulting in the formation of sulfoxide and sulphone impurities. What is the cause and how can I minimize these?
A3: The formation of sulfoxide and sulphone impurities is due to the oxidation of the thioether linkage in the Montelukast molecule. This can occur during the reaction, work-up, or even during storage if the material is exposed to air.
Possible Causes and Solutions:
-
Exclusion of Oxygen: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.
-
Degassing of Solvents: Using degassed solvents can also reduce the amount of dissolved oxygen available for oxidation.
-
Control of Reaction Time and Temperature: Avoid prolonged reaction times and excessive temperatures, as these can increase the likelihood of oxidation.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant during the work-up or crystallization may help to prevent oxidation.
Quantitative Data on Byproduct Formation
The following tables summarize the impact of various reaction conditions on the yield and purity of Montelukast intermediates.
Table 1: Effect of Cerium Chloride on Grignard Reaction Purity
| Condition | Ketone Impurity (%) | Diol Intermediate Yield (%) |
| Without CeCl₃ | 5-10 | ~80 |
| With CeCl₃ | < 1 | > 90 |
Table 2: Influence of Temperature on Mesylation Byproduct Formation
| Reaction Temperature (°C) | Cyclic Ether Impurity (%) | Desired Mesylate Yield (%) |
| 0 to 5 | 5-8 | ~85 |
| -15 to -10 | < 1 | > 95 |
| -25 to -20 | < 0.5 | > 98 |
Table 3: Purity Profile of Montelukast After Purification
| Purification Method | Sulfoxide Impurity (%) | Styrene Impurity (%) | Final Purity (%) |
| Amine Salt Crystallization | < 0.1 | < 0.1 | > 99.5 |
| Silica Gel Chromatography | < 0.2 | < 0.15 | > 99.0 |
Experimental Protocols
Protocol 1: Grignard Reaction for Diol Intermediate Synthesis
-
Preparation: To a solution of methyl 2-((S)-3-(3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate in anhydrous toluene, add anhydrous cerium (III) chloride (1.2 equivalents).
-
Grignard Addition: Cool the mixture to -15°C under a nitrogen atmosphere. Slowly add a solution of methylmagnesium chloride (3.0 equivalents in THF) dropwise, maintaining the temperature below -10°C.
-
Reaction Monitoring: Stir the reaction mixture at -10°C to -5°C for 2-4 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride at a temperature below 0°C.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Crystallization: Crystallize the crude product from a suitable solvent system such as toluene/heptane to yield the pure diol intermediate.
Protocol 2: Mesylation of Diol Intermediate
-
Preparation: Dissolve the diol intermediate (1 equivalent) in anhydrous dichloromethane and add diisopropylethylamine (1.5 equivalents).
-
Mesylation: Cool the solution to -25°C under a nitrogen atmosphere. Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, maintaining the temperature below -20°C.
-
Reaction Monitoring: Stir the reaction mixture at -20°C for 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, wash the reaction mixture with cold water and then with brine. Dry the organic layer over anhydrous sodium sulfate and use the resulting solution of the mesylate directly in the next step.
Protocol 3: Thiol Addition to Form Montelukast
-
Thiolate Formation: In a separate flask, dissolve 1-(mercaptomethyl)cyclopropaneacetic acid (1.2 equivalents) in dimethylformamide. Cool the solution to 0°C and add a base such as sodium methoxide (2.2 equivalents) portion-wise.
-
Coupling Reaction: To the solution of the mesylate from Protocol 2, add the freshly prepared thiolate solution at -20°C. Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction by HPLC until the mesylate is consumed.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude Montelukast can then be purified by forming a salt, such as the dicyclohexylamine salt, followed by crystallization.[2]
Visualizations
Caption: Synthetic pathway for Montelukast.
Caption: Key byproduct formation pathways.
Caption: Troubleshooting workflow for impurity analysis.
References
Stability issues of the aldehyde functional group during quinoline synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the stability of the aldehyde functional group during these critical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues encountered with aldehydes during quinoline synthesis?
A1: Aldehydes are versatile reactants in several quinoline syntheses, but their reactivity can also lead to stability issues. The most common problems include:
-
Polymerization/Tar Formation: Under the strongly acidic and high-temperature conditions of reactions like the Doebner-von Miller and Skraup syntheses, α,β-unsaturated aldehydes are prone to acid-catalyzed polymerization, resulting in the formation of intractable tars and significantly reducing the yield of the desired quinoline.[1][2][3][4]
-
Self-Condensation (Aldol Condensation): In base-catalyzed reactions like the Friedländer synthesis, aldehydes with α-hydrogens can undergo self-condensation, leading to undesired byproducts.[4]
-
Oxidation: Aldehydes can be sensitive to oxidation, especially under harsh reaction conditions, which can lead to the formation of carboxylic acids or other oxidation byproducts.
-
Low Reactivity of Substituted Aldehydes: Aldehydes bearing strong electron-withdrawing groups may exhibit reduced reactivity, leading to low yields. Conversely, those with strong electron-donating groups might be overly reactive and prone to side reactions.[5]
Q2: How can I minimize tar formation in the Doebner-von Miller and Skraup syntheses?
A2: Tar formation is a prevalent issue in these reactions due to the polymerization of α,β-unsaturated aldehydes.[3] Several strategies can be employed to mitigate this:
-
Slow Reagent Addition: A slow, dropwise addition of the aldehyde to the reaction mixture helps to maintain a low concentration of the aldehyde at any given time, thus favoring the desired reaction pathway over polymerization.[2][4]
-
Use of a Biphasic System: Sequestering the aldehyde in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can significantly reduce polymerization.[2][3][4]
-
Moderators in Skraup Synthesis: The addition of a moderator, such as ferrous sulfate (FeSO₄), can help to control the notoriously exothermic nature of the Skraup reaction and reduce charring.[4]
-
Temperature Control: Careful control of the reaction temperature is crucial. The reaction should be initiated with gentle heating, and any exothermic phases should be managed with cooling to prevent localized overheating that can accelerate polymerization.[2]
Q3: My Friedländer synthesis is giving low yields due to self-condensation of the aldehyde. What can I do?
A3: Self-condensation is a common side reaction in the Friedländer synthesis, particularly under basic conditions.[4] Here are some troubleshooting strategies:
-
Use of an Imine Analog: Instead of the 2-aminoaryl aldehyde, its imine analog can be used to avoid the need for basic conditions that promote aldol condensation.
-
Protecting Groups: The aldehyde functional group can be temporarily protected as an acetal. Acetals are stable under the basic or neutral conditions of the Friedländer synthesis and can be easily deprotected after the quinoline ring has been formed.
-
Reaction Condition Optimization: Switching to an acid-catalyzed version of the Friedländer synthesis can prevent base-catalyzed self-condensation. A variety of acid catalysts, from Brønsted acids like p-toluenesulfonic acid to Lewis acids, have been successfully employed.[6][7]
Q4: Are there general strategies to improve the stability and reactivity of sensitive aldehydes?
A4: Yes, a key strategy is the use of protecting groups. The aldehyde is converted to a less reactive functional group that is stable to the reaction conditions and can be easily removed later. For aldehydes, acetals are a common and effective protecting group as they are stable to basic, nucleophilic, and reducing conditions.[8][9]
Troubleshooting Guides
Doebner-von Miller Synthesis: Troubleshooting Aldehyde Instability
| Symptom | Potential Cause | Recommended Solution(s) |
| Low to no product yield, significant tar/polymer formation. | Polymerization of the α,β-unsaturated aldehyde under strong acid catalysis.[2][3] | 1. Employ a biphasic solvent system: Use a non-polar solvent like toluene for the aldehyde and an aqueous acid for the aniline.[2][4]2. Slow, controlled addition of the aldehyde: Add the aldehyde dropwise to the heated reaction mixture.[2][4]3. Optimize acid concentration and type: Screen different Brønsted and Lewis acids to find a balance between reactivity and side reactions.[2] |
| Complex mixture of byproducts. | Side reactions of the aldehyde other than polymerization. | 1. Lower the reaction temperature: Find the minimum temperature required for the reaction to proceed at a reasonable rate.[2]2. Use a milder catalyst: Consider replacing strong mineral acids with a milder Lewis acid. |
| Reaction is too vigorous and difficult to control. | The reaction is highly exothermic. | 1. Use an ice bath for initial mixing and slow addition of reagents. 2. Ensure efficient stirring to dissipate heat. |
Friedländer Synthesis: Troubleshooting Aldehyde Instability
| Symptom | Potential Cause | Recommended Solution(s) |
| Low yield with significant amounts of high molecular weight byproducts. | Base-catalyzed self-condensation (aldol reaction) of the aldehyde.[4] | 1. Switch to an acid-catalyzed protocol: Use a catalyst such as p-toluenesulfonic acid or iodine.[6][7]2. Use a protecting group: Convert the aldehyde to an acetal before the reaction and deprotect it afterwards. |
| Formation of unexpected isomers. | For unsymmetrical ketones, reaction at the undesired α-carbon. | Employ a directing group or a specific catalyst to control regioselectivity. |
| Low reactivity with aliphatic aldehydes. | Aliphatic aldehydes can be less reactive or more prone to enolization and side reactions. | 1. Use a more active catalyst. 2. Optimize reaction temperature and time. |
Data Presentation
Table 1: Effect of Catalyst on the Yield of 2-phenylquinoline-4-carboxylic acid in a Modified Doebner Reaction
| Entry | Aniline | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Benzaldehyde | None | Ethanol | Reflux | 21 | Low |
| 2 | Aniline | Benzaldehyde | H₂NSO₃H | Water | Reflux | 21 | Low |
| 3 | Aniline | Benzaldehyde | BF₃·THF | MeCN | 65 | 21 | 88 |
| 4 | 4-Methoxyaniline | Benzaldehyde | BF₃·THF | MeCN | 65 | 21 | 91 |
| 5 | 4-Methylaniline | Benzaldehyde | BF₃·THF | MeCN | 65 | 21 | 88 |
| Data is illustrative and based on reported findings. Actual yields may vary.[1] |
Table 2: Comparison of Reaction Conditions for the Friedländer Synthesis of 2,4-dimethyl-7-chloroquinoline
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH | Ethanol | Reflux | 12 | 75 |
| 2 | p-TsOH | Toluene | Reflux | 6 | 85 |
| 3 | Iodine | Solvent-free | 100 | 2 | 92 |
| 4 | AuCl₃ | Acetonitrile | 80 | 4 | 95 |
| This table presents a summary of typical yields under different catalytic conditions for a representative Friedländer reaction. |
Experimental Protocols
Protocol 1: Doebner-von Miller Synthesis of 2-Methylquinoline with Minimized Aldehyde Polymerization
This protocol utilizes a biphasic system and slow addition of crotonaldehyde to minimize tar formation.[10]
Materials:
-
Aniline
-
6 M Hydrochloric acid
-
Crotonaldehyde
-
Toluene
-
Concentrated sodium hydroxide solution
-
Dichloromethane or ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Friedländer Synthesis using an Acetal-Protected Aldehyde
This protocol demonstrates the use of a protecting group strategy to prevent aldehyde side reactions.
Part A: Protection of 2-Aminobenzaldehyde
-
To a solution of 2-aminobenzaldehyde (1.0 eq) in methanol, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture for 4 hours, monitoring the formation of the acetal by TLC.
-
Cool the reaction and neutralize the acid with a mild base (e.g., sodium bicarbonate).
-
Remove the methanol under reduced pressure and extract the acetal with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the protected aldehyde.
Part B: Friedländer Cyclization
-
Dissolve the protected 2-aminobenzaldehyde (1.0 eq) and a ketone with an α-methylene group (e.g., acetone, 1.5 eq) in ethanol.
-
Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture under reflux for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture. If the product precipitates, collect it by filtration. Otherwise, remove the solvent and purify the crude product by column chromatography.
Part C: Deprotection of the Quinoline Acetal
-
Dissolve the purified quinoline acetal in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid (e.g., HCl).
-
Stir the mixture at room temperature until the deprotection is complete (monitor by TLC).
-
Neutralize the acid and extract the final quinoline product with an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the pure quinoline.
Visualizations
Caption: Experimental workflow for the Doebner-von Miller synthesis with minimized aldehyde polymerization.
Caption: Troubleshooting decision tree for aldehyde stability issues in quinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Vinyl Benzaldehyde: Wittig Reaction vs. Stille Coupling
For Researchers, Scientists, and Drug Development Professionals
The synthesis of vinyl benzaldehyde, a valuable building block in the pharmaceutical and polymer industries, can be approached through various synthetic routes. Among the most prominent are the Wittig reaction and the Stille coupling. This guide provides an objective comparison of these two powerful methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their specific needs.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative parameters for the synthesis of 4-vinylbenzaldehyde using the Wittig reaction and Stille coupling. Data for the Wittig reaction is based on a closely related synthesis of 4-vinylbenzoic acid, while the Stille coupling data is representative of typical yields for similar aryl-vinyl couplings.
| Parameter | Wittig Reaction | Stille Coupling |
| Starting Materials | 4-Formylbenzyltriphenylphosphonium bromide, Formaldehyde | 4-Bromobenzaldehyde, Vinyltributylstannane |
| Typical Yield | Good to Excellent (Often >80%) | Good to Excellent (70-95%)[1] |
| Stereoselectivity | Not applicable (forms a terminal alkene) | Retention of vinyl stereochemistry |
| Key Reagents | Strong base (e.g., NaOH, n-BuLi) | Palladium catalyst (e.g., Pd(PPh₃)₄), Ligands |
| Reaction Temperature | Room temperature to reflux | 60-120 °C |
| Reaction Time | 1-12 hours | 2-24 hours |
| Key Byproducts | Triphenylphosphine oxide | Stoichiometric tin halides |
| Functional Group Tolerance | Moderate; sensitive to some reducible groups | Excellent; tolerates a wide range of functional groups[2] |
Experimental Protocols
Wittig Reaction: Synthesis of 4-Vinylbenzaldehyde
This protocol is adapted from the synthesis of 4-vinylbenzoic acid.[3][4] The key transformation involves the reaction of a phosphorus ylide, generated in situ from 4-formylbenzyltriphenylphosphonium bromide, with formaldehyde.
Step 1: Preparation of 4-Formylbenzyltriphenylphosphonium Bromide
-
In a round-bottom flask, dissolve 4-(bromomethyl)benzaldehyde and triphenylphosphine (1.0 equivalent) in a suitable solvent such as toluene or acetonitrile.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature, which should induce the precipitation of the phosphonium salt.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Step 2: Wittig Olefination
-
To a stirred suspension of 4-formylbenzyltriphenylphosphonium bromide (1.0 equivalent) in a mixture of dichloromethane and water, add an aqueous solution of formaldehyde (excess, e.g., 10 equivalents).
-
Slowly add a solution of sodium hydroxide (e.g., 50% aqueous solution) dropwise to the vigorously stirred mixture. The reaction is often characterized by a color change.
-
Continue stirring at room temperature for 1-2 hours after the base addition is complete.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-vinylbenzaldehyde. A major byproduct to be removed is triphenylphosphine oxide.[5]
Stille Coupling: Synthesis of 4-Vinylbenzaldehyde
This protocol outlines the palladium-catalyzed cross-coupling of 4-bromobenzaldehyde with vinyltributylstannane.[1][6]
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzaldehyde (1.0 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%), and an appropriate ligand if necessary.
-
Add an anhydrous, degassed solvent such as toluene or DMF.
-
Add vinyltributylstannane (1.0-1.2 equivalents) to the reaction mixture via syringe.
-
Heat the mixture to 80-110 °C and stir for 2-24 hours.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate.
-
To remove the tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride. This will precipitate the tin salts, which can then be removed by filtration through Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain 4-vinylbenzaldehyde.
Reaction Mechanisms and Workflows
The choice between the Wittig reaction and Stille coupling often depends on factors beyond the yield, including the mechanism, required reagents, and ease of purification.
Wittig Reaction Mechanism
The Wittig reaction proceeds through the formation of a phosphorus ylide, which then reacts with a carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[7] This intermediate then decomposes to form the desired alkene and triphenylphosphine oxide.[5] The strong P=O bond formation is the driving force for this reaction.[8]
Caption: General mechanism of the Wittig reaction.
Stille Coupling Catalytic Cycle
The Stille coupling is a palladium-catalyzed cross-coupling reaction. The catalytic cycle involves three main steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation with the organotin reagent, and reductive elimination to form the C-C bond and regenerate the catalyst.[6]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Comparative Analysis
Wittig Reaction
-
Advantages:
-
Well-established and widely used method for alkene synthesis.
-
The reaction is often high-yielding.
-
The byproduct, triphenylphosphine oxide, while sometimes difficult to remove, is generally less toxic than organotin compounds.
-
-
Disadvantages:
-
Requires stoichiometric amounts of the phosphonium salt and a strong base.
-
The removal of triphenylphosphine oxide can be challenging, often requiring chromatography.[5]
-
The stereoselectivity can be an issue for non-terminal alkenes, although not a concern for vinyl benzaldehyde synthesis. For non-stabilized ylides, the Z-alkene is typically favored, while stabilized ylides give the E-alkene.[9]
-
Stille Coupling
-
Advantages:
-
Disadvantages:
-
The primary drawback is the toxicity of organotin reagents and byproducts.[6]
-
Complete removal of tin residues from the final product can be difficult and is a significant concern in the synthesis of active pharmaceutical ingredients.
-
Palladium catalysts can be expensive.
-
Conclusion
Both the Wittig reaction and Stille coupling are effective methods for the synthesis of vinyl benzaldehyde, each with its own set of advantages and disadvantages. The Wittig reaction is a classic and often high-yielding method, with the main challenge being the removal of the triphenylphosphine oxide byproduct. The Stille coupling offers excellent functional group tolerance and stereochemical control but is hampered by the toxicity and purification issues associated with organotin compounds.
For many applications, particularly in early-stage research and development where functional group tolerance is paramount, the Stille coupling may be preferred. However, for larger-scale syntheses where cost and the avoidance of toxic metal residues are critical, the Wittig reaction, despite its purification challenges, may be the more attractive option. The ultimate choice of method will depend on the specific requirements of the synthesis, including scale, cost, functional group compatibility, and purity requirements of the final product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Solved Synthesis of 4-vinylbenzoic acid using the Wittig | Chegg.com [chegg.com]
- 4. scribd.com [scribd.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Wittig Reaction [organic-chemistry.org]
Unveiling the Potent Biological Landscape of 7-Chloroquinoline and its Halogenated Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a cornerstone in medicinal chemistry, with 7-chloroquinoline emerging as a particularly privileged structure. Its derivatives have demonstrated a broad spectrum of biological activities, including potent antimalarial, anticancer, and antimicrobial effects. This guide provides an objective comparison of the biological performance of 7-chloroquinoline and other halogenated quinoline derivatives, supported by experimental data, detailed methodologies, and visual pathway representations to inform and accelerate novel therapeutic development.
The strategic placement of a chlorine atom at the 7th position of the quinoline ring, as seen in 7-chloroquinoline, profoundly influences the molecule's physicochemical properties and, consequently, its biological activity. This halogenation often enhances the compound's ability to interact with biological targets, leading to a diverse range of therapeutic potentials. This comparative analysis delves into the key biological activities of 7-chloroquinoline and its halogenated analogs, presenting a comprehensive overview of their efficacy and mechanisms of action.
Comparative Analysis of Biological Activity
The biological prowess of 7-chloroquinoline derivatives is most prominently observed in their antimalarial, anticancer, and antimicrobial activities. The following sections provide a quantitative comparison of these activities, drawing from various in vitro studies.
Antimalarial Activity
The 7-chloroquinoline core is famously the backbone of the antimalarial drug chloroquine, which functions primarily by inhibiting hemozoin biocrystallization in the malaria parasite's food vacuole.[1] Numerous derivatives have since been synthesized and evaluated in an effort to overcome chloroquine resistance and enhance efficacy.
| Compound/Derivative | Plasmodium falciparum Strain | IC50 (µM) | Reference |
| Chloroquine | - | - | [1] |
| 7-chloroquinoline derivative (9) | P. falciparum | < 50 | [2][3] |
| 7-chloroquinoline derivative (3) | P. falciparum | < 50 | [2][3] |
| 7-chloroquinoline derivative (4) | P. falciparum | < 50 | [2][3] |
| 7-chloroquinoline derivative (6) | P. falciparum | < 50 | [2][3] |
| 7-chloroquinoline derivative (8) | P. falciparum | < 50 | [2][3] |
| 7-chloroquinoline derivative (2) | P. falciparum | < 50 | [2][3] |
| 7-chloroquinolin-4-yl piperazine-1-yl acetamide (CQPA-26) | NF54 | 1.29 | |
| 4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone (CQPPM-9) | NF54 | 1.42 | |
| Quinine (Standard) | NF54 | 0.18 |
Table 1: Comparative in vitro antimalarial activity of 7-chloroquinoline derivatives.
Anticancer Activity
Halogenated quinolines have emerged as a promising class of anticancer agents, with their mechanism of action often involving the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways.[4] The cytotoxic effects of these compounds have been evaluated against a variety of human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 7-chloroquinoline derivative (3) | MCF-7 (Breast), HCT-116 (Colon), HeLa (Cervical) | 23.39 (HCT-116), 50.03 (HeLa) | [2][3] |
| 7-chloroquinoline derivative (9) | MCF-7 (Breast), HCT-116 (Colon), HeLa (Cervical) | 21.41 (HCT-116), 21.41 (HeLa) | [2][3] |
| 7-chloroquinoline derivative (6) | HCT-116 (Colon) | 27.26 | [3] |
| 7-chloroquinoline derivative (8) | HeLa (Cervical) | 51.67 | [3] |
| 7-chloroquinoline-benzimidazole hybrid 5d | CCRF-CEM (Leukemia) | 0.6 | [5] |
| 7-chloroquinoline-benzimidazole hybrid 12d | CCRF-CEM (Leukemia) | 1.1 | [5] |
| MBHA/7-chloroquinoline hybrid 14 | MCF-7 (Breast) | 4.60 | [5] |
| 7-chloro-(4-thioalkylquinoline) sulfinyl derivative 47 | CCRF-CEM (Leukemia) | 0.55 - 2.74 | [5] |
Table 2: Comparative in vitro anticancer activity of halogenated quinoline derivatives.
Antimicrobial Activity
The antibacterial and antifungal properties of halogenated quinolines are also well-documented. These compounds can inhibit bacterial growth through various mechanisms, including targeting DNA gyrase.[6]
| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 7-chloroquinoline derivatives (general) | Various | 12.5 ± 0.63 - 23.8 ± 1.5 | - | [2][3] |
| 2,7-dichloroquinoline-3-carbonitrile (5) | S. aureus, P. aeruginosa | 11.00 ± 0.03 | - | [6][7] |
| 2,7-dichloroquinoline-3-carboxamide (6) | E. coli | 11.00 ± 0.04 | - | [6][7] |
| 7-chloro-2-methoxyquinoline-3-carbaldehyde (7) | S. pyogenes | 11.00 ± 0.02 | - | [6][7] |
| 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) | E. coli | 12.00 ± 0.00 | - | [6][7] |
| 7-chloroquinoline-benzylamine hybrid (SA11) | Gram-positive strains | - | 128 | [8][9] |
| 7-chloroquinoline-benzylamine hybrid (SA12) | Various isolates | - | 64 - 256 | [8] |
| Quinolone coupled hybrid 5d | Gram-positive & Gram-negative strains | - | 0.125 - 8 | [10] |
Table 3: Comparative in vitro antimicrobial activity of halogenated quinoline derivatives.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 7-chloroquinoline derivatives stem from their ability to modulate various cellular pathways. A key mechanism implicated in their anticancer effect is the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial for cell survival and proliferation.[4]
Caption: Proposed inhibition of the PI3K signaling pathway by 7-chloroquinoline derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for key biological assays are provided below.
Determination of Anticancer Activity (IC50) using the MTT Assay
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.[11]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Test compounds (halogenated quinoline derivatives)
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[12]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.[12]
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.[11]
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[12] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[11]
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[12]
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]
Caption: Experimental workflow for determining IC50 using the MTT assay.
Determination of Antimicrobial Activity (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC of a compound.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Test compounds (halogenated quinoline derivatives)
-
Standard antimicrobial agent (positive control)
Procedure:
-
Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: A standardized inoculum of the microorganism is prepared and added to each well.
-
Controls: A growth control (no compound) and a sterility control (no inoculum) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The 7-chloroquinoline scaffold and its halogenated derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential. Their demonstrated efficacy against malaria parasites, various cancer cell lines, and a range of microbial pathogens underscores the importance of continued research and development in this area. The structure-activity relationship studies, exemplified by the diverse biological activities of different derivatives, provide a roadmap for the rational design of new and more effective therapeutic agents. The detailed experimental protocols and pathway visualizations included in this guide are intended to serve as a valuable resource for the scientific community, facilitating further exploration and innovation in the field of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of the Antifungal Efficacy of Quinoline and Pyridine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The relentless emergence of drug-resistant fungal pathogens necessitates the continuous exploration of novel antifungal agents. Among the heterocyclic compounds that form the backbone of many synthetic drugs, quinoline and pyridine scaffolds have demonstrated significant promise. This guide provides an objective comparison of the antifungal activity of quinoline and pyridine-based compounds, supported by experimental data from various studies.
Executive Summary
Both quinoline and pyridine derivatives have been extensively investigated for their antifungal properties, exhibiting a broad spectrum of activity against clinically relevant fungi such as Candida albicans and Aspergillus niger. While a direct head-to-head comparison of identical derivatives under uniform conditions is scarce in the literature, this guide consolidates data from multiple sources to offer a comprehensive overview. In general, both classes of compounds have shown potent antifungal effects, with specific derivatives exhibiting minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. Their mechanisms of action often converge on disrupting the fungal cell membrane's integrity, primarily through the inhibition of ergosterol biosynthesis, albeit at different enzymatic steps.
Data Presentation: A Quantitative Look at Antifungal Activity
The following tables summarize the antifungal activity of representative quinoline and pyridine-based compounds against various fungal strains, as reported in several studies. It is important to note that direct comparisons of MIC values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Antifungal Activity of Selected Quinoline Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| 2-chloroquinoline derivatives | A. clavatus | 12.5 - 50 | - | [1] |
| 8-hydroxyquinoline | S. sclerotiorum | - | 2.12 | [2] |
| 8-hydroxyquinoline | B. cinerea | - | 5.28 | [2] |
| Quinoline-based 1,2,3-triazole (3a) | C. albicans ATCC 90028 | - | 0.044 | [3] |
| Quinoline-based 1,2,3-triazole (3a) | Fluconazole-resistant C. albicans | - | 2.3 | [3] |
| Pyrrolo[1,2-a]quinoline derivatives (BQ-06, 07, 08) | C. albicans | 0.4 | - | [4] |
| Quinoline-Sulfonamide Cadmium (II) Complex | C. albicans ATCC10231 | 19.04 x 10⁻⁵ mg/mL | - | [5] |
| 2,8-bis(trifluoromethyl)-4-quinolinol derivative (Ac12) | S. sclerotiorum | - | 0.52 | [2] |
| 2,8-bis(trifluoromethyl)-4-quinolinol derivative (Ac12) | B. cinerea | - | 0.50 | [2] |
Table 2: Antifungal Activity of Selected Pyridine Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Pyridine carbonitrile derivative (3b) | C. albicans | 25 | [6] |
| Isonicotinic acid hydrazide derivatives (23-27) | C. albicans, A. niger | 2.18 - 3.08 µM/mL | [7] |
| 2-(methyldithio)pyridine-3-carbonitrile | Candida species | 0.25 - 2 | [7] |
| bis-(imidazole)-pyridine hybrid (5a) | A. niger | 62.5 | [8] |
| bis-(imidazole)-pyridine hybrid (5a) | A. flavus | 31.25 | [8] |
| bis-(imidazole)-pyridine hybrid (5a) | C. albicans wild type | 3.9 | [8] |
| Pyrisoxazole | A. fumigatus | 2 - 8 | [9] |
| Imidazo[1,2-a]pyridine-based Chalcone Hybrid | A. fumigatus | 47.65 µM | [10] |
Experimental Protocols: Methodologies for Antifungal Susceptibility Testing
The most common method for determining the in vitro antifungal activity of compounds is the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]
Broth Microdilution Method (CLSI M27-A3/M38-A2)
-
Preparation of Fungal Inoculum:
-
Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure viability and purity.[14]
-
A suspension of the fungal cells (yeast) or conidia (filamentous fungi) is prepared in sterile saline.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a cell density of approximately 1-5 x 10⁶ CFU/mL.[14]
-
The standardized suspension is then diluted in RPMI 1640 medium (buffered with MOPS) to the final inoculum concentration.[14][15]
-
-
Preparation of Drug Dilutions:
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the drug dilutions is inoculated with the prepared fungal suspension.
-
The final volume in each well is typically 200 µL.
-
The plates are incubated at a controlled temperature (usually 35°C) for a specified period (24-48 hours for yeasts, and longer for some filamentous fungi).[13][14]
-
-
Determination of Minimum Inhibitory Concentration (MIC):
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow for antifungal susceptibility testing and the proposed mechanisms of action for quinoline and pyridine-based antifungal compounds.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Proposed antifungal mechanisms of action for quinoline and pyridine derivatives.
Conclusion
Both quinoline and pyridine scaffolds serve as valuable frameworks for the development of novel antifungal agents. The presented data highlights the potential of specific derivatives from both classes to exhibit potent activity against a range of fungal pathogens. The primary mechanism of action for many of these compounds involves the disruption of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. Further research focusing on structure-activity relationships and the optimization of lead compounds from both families is crucial for the development of next-generation antifungal therapies to combat the growing threat of antimicrobial resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of quinoline based 1,2,3-triazole and its structural analogues on growth and virulence attributes of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. journals.asm.org [journals.asm.org]
- 16. mdpi.com [mdpi.com]
Comparative Cytotoxicity of 7-Chloroquinoline Derivatives on Cancer Cell Lines: A Guide for Researchers
This guide provides a comprehensive comparison of the cytotoxic effects of various 7-chloroquinoline derivatives against several human cancer cell lines. The data herein is compiled from multiple studies, offering researchers, scientists, and drug development professionals a valuable resource for evaluating the anticancer potential of this class of compounds.
Quantitative Cytotoxicity Data
The cytotoxic activity of 7-chloroquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.[1] The following tables summarize the IC50 values of various 7-chloroquinoline derivatives against different cancer cell lines.
Table 1: Cytotoxicity (IC50, µM) of 7-Chloroquinoline Derivatives against Breast Cancer Cell Lines (MCF-7)
| Compound/Derivative | IC50 (µM) | Reference |
| Derivative 3 | 14.68 | [2] |
| Derivative 7 | 14.53 | [2] |
| Derivative 9 | 7.54 | [2] |
| Derivative 8 | 82.60 ± 0.57 | [3] |
| Derivative 10 | 54.46 ± 2.40 | [3] |
| Derivative 11 | 89.70 ± 6.60 | [3] |
| Derivative 13 | 79.38 ± 5.43 | [3] |
| Derivative 14 | 4.60 | [4][5] |
| Doxorubicin (Control) | 79.30 ± 1.19 | [3] |
Table 2: Cytotoxicity (IC50, µM) of 7-Chloroquinoline Derivatives against Colon Cancer Cell Lines (HCT-116)
| Compound/Derivative | IC50 (µM) | Reference |
| Derivative 3 | 23.39 | [2] |
| Derivative 6 | 27.26 | [2] |
| Derivative 9 | 21.41 | [2] |
| Derivative 8 | 27.19 ± 0.77 | [3] |
| Derivative 10 | 46.36 ± 7.79 | [3] |
| Derivative 13 | 52.41 ± 2.35 | [3] |
| Sulfonyl N-oxide derivatives (73-74, 79-82) | 1.99 - 4.9 | [6] |
| Doxorubicin (Control) | 80.30 ± 2.10 | [3] |
Table 3: Cytotoxicity (GI50, µM) of 7-Chloroquinoline-Benzimidazole Hybrids against Leukemia and Lymphoma Cell Lines
| Compound/Derivative | CCRF-CEM (Leukemia) | HuT78 (Lymphoma) | Raji (Lymphoma) | THP-1 (Leukemia) | Reference |
| 5d | 8.2 | 0.4 | 4.3 | 0.6 | [7] |
| 12d | 1.1 | - | - | - | [4] |
Table 4: Cytotoxicity (GI50, µM) of 7-Chloroquinoline Hydrazone Derivatives against Various Cancer Cell Lines
| Compound/Derivative | SR (Leukemia) | Most Effective GI50 Range | Reference |
| 13, 16, 20, 23, 25 | Submicromolar (e.g., 16: 0.120 µM) | Submicromolar | [8] |
Experimental Protocols
The following is a detailed methodology for a standard cytotoxicity assay used to determine the IC50 values of the 7-chloroquinoline derivatives.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[9][10]
-
Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a density of 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[3]
-
-
Compound Treatment:
-
MTT Incubation:
-
After the treatment period, 10 µL of a 5 mg/mL solution of MTT is added to each well.[3]
-
The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 values are then determined from the dose-response curves.[3]
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow of the MTT assay for determining the IC50 values of 7-chloroquinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validating the Structure of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde: A Comparative Guide to 2D NMR Techniques
In the landscape of pharmaceutical development, the unambiguous structural confirmation of synthetic intermediates is a critical step to ensure the identity, purity, and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the structural validation of 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde, a key intermediate in the synthesis of the asthma medication, Montelukast.[1] For researchers and professionals in drug development, 2D NMR is an indispensable tool for the detailed structural elucidation of complex molecules.[2][3]
This guide will delve into the practical application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) in confirming the molecular structure of this intermediate. We will present expected spectral data, detailed experimental protocols, and a workflow for structural validation.
Comparative Analysis of 2D NMR Techniques for Structural Validation
While one-dimensional (1D) NMR provides initial information, complex molecules like this compound often exhibit overlapping signals that make unambiguous assignment difficult.[4] 2D NMR techniques overcome this by spreading the signals across two dimensions, revealing correlations between different nuclei.[5]
-
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out spin systems within a molecule, such as the protons on the benzaldehyde and quinoline rings.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbon atoms.[6] It is a powerful tool for assigning the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are two or three bonds away.[6] HMBC is crucial for piecing together the different spin systems and connecting quaternary carbons (carbons with no attached protons) to the rest of the molecular framework.
The combination of these three techniques provides a comprehensive and interlocking network of correlations that allows for the confident assignment of all proton and carbon signals and, therefore, the confirmation of the overall molecular structure.
Predicted 2D NMR Data for this compound
The following tables summarize the expected key correlations for this compound. The numbering scheme used for the assignments is provided in the accompanying image.
Figure 1: Chemical structure of this compound with atom numbering for NMR assignments.
Table 1: Predicted ¹H-¹H COSY Correlations
| Proton | Correlating Proton(s) |
| H-1' | H-2' |
| H-2' | H-1', H-4' |
| H-4' | H-2' |
| H-5' | H-6' |
| H-6' | H-5' |
| H-3 | H-4 |
| H-5 | H-6 |
| H-8 | H-6 |
| H-α | H-β |
| H-β | H-α |
Table 2: Predicted ¹H-¹³C HSQC Correlations
| Proton | Correlating Carbon |
| H-1' | C-1' |
| H-2' | C-2' |
| H-4' | C-4' |
| H-5' | C-5' |
| H-6' | C-6' |
| H-3 | C-3 |
| H-4 | C-4 |
| H-5 | C-5 |
| H-6 | C-6 |
| H-8 | C-8 |
| H-α | C-α |
| H-β | C-β |
| CHO | CHO |
Table 3: Predicted ¹H-¹³C HMBC Correlations
| Proton | Correlating Carbon(s) (2-3 bonds) |
| H-1' | C-3', C-5', CHO |
| H-2' | C-4', C-6' |
| H-4' | C-2', C-5', C-6' |
| H-5' | C-1', C-3', C-4' |
| H-6' | C-2', C-4' |
| H-3 | C-4a, C-2, C-4 |
| H-4 | C-2, C-4a, C-5 |
| H-5 | C-7, C-8a |
| H-6 | C-8 |
| H-8 | C-6, C-7, C-8a |
| H-α | C-2, C-β, C-1' |
| H-β | C-2, C-α, C-2' |
| CHO | C-1', C-5' |
Experimental Workflow and Protocols
The structural validation of a synthetic intermediate like this compound using 2D NMR follows a systematic workflow.
Caption: Workflow for 2D NMR Structural Validation.
Detailed Experimental Protocols
1. Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
The experiments should be performed on a 400 MHz or higher field NMR spectrometer.
-
1D ¹H NMR: Acquire a standard proton spectrum to determine chemical shifts, multiplicities, and integration.
-
1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
gCOSY (gradient-selected COSY):
-
Spectral width: 10-12 ppm in both dimensions.
-
Number of scans: 2-4.
-
Acquire 256-512 increments in the indirect dimension.
-
-
gHSQC (gradient-selected HSQC):
-
Spectral width: 10-12 ppm in F2 (¹H) and 150-180 ppm in F1 (¹³C).
-
Number of scans: 4-8.
-
Set the one-bond coupling constant (¹JCH) to approximately 145 Hz.
-
-
gHMBC (gradient-selected HMBC):
-
Spectral width: 10-12 ppm in F2 (¹H) and 200-220 ppm in F1 (¹³C).
-
Number of scans: 8-16.
-
Set the long-range coupling constant to optimize for 2-3 bond correlations (typically 8 Hz).
-
3. Data Processing:
-
Apply a sine-bell or squared sine-bell window function to both dimensions of the 2D data.
-
Perform Fourier transformation, phase correction, and baseline correction to obtain the final 2D spectra.
Biological Context: The Leukotriene Signaling Pathway
This compound is a precursor to Montelukast, a leukotriene receptor antagonist.[1][7] Leukotrienes are inflammatory mediators produced from arachidonic acid by the enzyme 5-lipoxygenase.[8] Specifically, cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) bind to the CysLT1 receptor, leading to bronchoconstriction and an inflammatory response, which are characteristic of asthma.[8][9] Montelukast works by selectively blocking the CysLT1 receptor, thereby inhibiting the effects of cysteinyl leukotrienes.[6][7]
Caption: Leukotriene Signaling Pathway and Montelukast Inhibition.
Conclusion
The structural validation of pharmaceutical intermediates is a non-negotiable aspect of drug development and quality control.[10] While 1D NMR provides a foundational overview, a combination of 2D NMR techniques—COSY, HSQC, and HMBC—offers a powerful, synergistic approach for the complete and unambiguous structural elucidation of complex molecules like this compound. Each technique provides a unique piece of the structural puzzle, and together they create a robust dataset that confirms connectivity and ensures the correct molecular architecture, ultimately safeguarding the quality and integrity of the final pharmaceutical product.
References
- 1. Montelukast - Wikipedia [en.wikipedia.org]
- 2. rjupublisher.com [rjupublisher.com]
- 3. openpubglobal.com [openpubglobal.com]
- 4. The leukotriene signaling pathway: a druggable target in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Montelukast sodium? [synapse.patsnap.com]
- 7. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Leukotriene - Wikipedia [en.wikipedia.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Comparative Guide to HPLC Methods for Assessing the Purity of Stilbene-Like Isomers
For researchers, scientists, and drug development professionals, ensuring the purity of stilbene-like isomers such as resveratrol, pterostilbene, and their derivatives is critical for accurate biological assessment and the development of safe and effective therapeutics. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose, offering high resolution and sensitivity. This guide provides an objective comparison of common HPLC methodologies for purity assessment of stilbene-like isomers, supported by experimental data and detailed protocols.
Comparison of Key HPLC Methods
The two primary HPLC modes for the analysis of stilbene-like isomers are Reversed-Phase HPLC (RP-HPLC) and Chiral HPLC. The choice between these methods depends on the specific analytical goal: quantifying known stilbenes and their common impurities or separating enantiomeric forms of chiral stilbene derivatives.
Reversed-Phase HPLC (RP-HPLC) is the most widely used method for the routine purity analysis and quantification of common, achiral stilbene isomers like trans-resveratrol and pterostilbene. Separation is based on the differential partitioning of analytes between a non-polar stationary phase (typically C18 or Phenyl-Hexyl) and a polar mobile phase.
Chiral HPLC is essential when dealing with stilbene derivatives that can exist as enantiomers (non-superimposable mirror images). These isomers can have different pharmacological activities. Chiral HPLC utilizes a chiral stationary phase (CSP) to selectively interact with one enantiomer more strongly than the other, enabling their separation.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of a standard Reversed-Phase HPLC method for achiral stilbenes and a Chiral HPLC method for enantiomeric stilbene derivatives.
| Performance Metric | Reversed-Phase HPLC (RP-HPLC) | Chiral HPLC |
| Typical Analytes | trans-Resveratrol, Pterostilbene | Enantiomers of stilbene dimers |
| Linearity (R²) | > 0.999[1][2] | Typically > 0.99 |
| Limit of Detection (LOD) | 0.007 - 0.1 µg/mL[1][2] | Analyte dependent, typically in µg/mL range |
| Limit of Quantification (LOQ) | 0.02 - 0.5 µg/mL[1][2] | Analyte dependent, typically in µg/mL range |
| Typical Analysis Time | 5 - 20 minutes[1][2] | 15 - 40 minutes |
| Resolution (Rs) | Typically > 2.0 for key isomers | > 1.5 for enantiomeric pairs |
| Precision (%RSD) | < 2% (Intra-day)[1][2] | < 5% |
Experimental Protocols
Detailed methodologies for representative RP-HPLC and Chiral HPLC methods are provided below.
Method 1: Reversed-Phase HPLC for Purity of trans-Resveratrol and Pterostilbene
This method is suitable for the simultaneous quantification and purity assessment of common stilbenes.
-
Column: ACE C18 (150 mm x 4.6 mm, 3 µm particle size) or a Phenyl-Hexyl column for alternative selectivity. Phenyl-Hexyl columns can offer different elution orders due to π-π interactions with the aromatic rings of stilbenes, which can be advantageous for resolving specific impurities.[3]
-
Mobile Phase: Isocratic elution with a mixture of Water and Acetonitrile (35:65 v/v).[1][2] For gradient elution, a typical gradient would be from a lower to a higher concentration of acetonitrile with 0.1% formic acid in both aqueous and organic phases.
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: Diode Array Detector (DAD) at 306 nm for pterostilbene and 320 nm for resveratrol. A spectral range of 200-400 nm is recommended for peak purity analysis.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method 2: Chiral HPLC for Separation of Stilbene Enantiomers
This method is designed for the separation of enantiomeric pairs of chiral stilbene derivatives, such as stilbene dimers.
-
Column: Chiralpak® IB N-5 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of n-Heptane and Ethanol (e.g., 90:10 v/v) with 0.1% diethylamine (for basic compounds) or 0.1% trifluoroacetic acid (for acidic compounds).
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 25 °C
-
Injection Volume: 5-10 µL
-
Detection: DAD at the absorbance maximum of the specific stilbene derivative (e.g., 280 nm or 310 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a suitable concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
Mandatory Visualization
References
Unveiling the Potency of Substituted Quinoline Vinyl Benzaldehydes: A Structure-Activity Relationship Comparison
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of substituted quinoline vinyl benzaldehydes, with a focus on their anticancer and antimicrobial properties. This guide synthesizes experimental data to illuminate the chemical features governing their biological activity, offering insights for future drug design and development.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. When combined with a vinyl benzaldehyde moiety, it forms a class of compounds known as chalcones or their structural analogs. These quinoline-based chalcones have emerged as a promising area of research due to their significant biological activities, particularly in oncology and infectious diseases. This guide delves into the SAR of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Comparative Anticancer Activity of Substituted Quinoline-Chalcone Derivatives
The anticancer activity of a series of substituted quinoline-chalcone derivatives was evaluated against three human cancer cell lines: gastric cancer (MGC-803), colon cancer (HCT-116), and breast cancer (MCF-7). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, were determined to quantify their cytotoxic effects. The results are summarized in the table below, alongside data for the standard chemotherapeutic agents 5-Fluorouracil and Doxorubicin for comparison.
| Compound | R1 Substituent | IC50 (μM) vs. MGC-803 | IC50 (μM) vs. HCT-116 | IC50 (μM) vs. MCF-7 |
| 12a | 2-F | 10.32 | 15.34 | 18.33 |
| 12b | 3-F | 7.34 | 10.21 | 12.45 |
| 12c | 4-F | 6.87 | 9.87 | 11.98 |
| 12d | 4-Cl | 4.32 | 7.65 | 9.87 |
| 12e | 4-Br | 1.38 | 5.34 | 5.21 |
| 12f | 4-CH3 | 8.98 | 12.34 | 15.43 |
| 12g | 4-OCH3 | 12.34 | 18.76 | 20.12 |
| 12h | 3,4-diCl | 2.12 | 6.12 | 7.87 |
| 12i | 3,4,5-triOCH3 | 15.67 | 22.34 | 25.43 |
| 5-Fluorouracil | - | 18.34 | 25.76 | 28.98 |
| Doxorubicin | - | 0.87 | 1.23 | 1.54 |
Data sourced from Guan, Y.-F., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899.[1][2][3][4][5]
From this data, a preliminary structure-activity relationship can be established. Generally, halogen substitution on the benzaldehyde ring enhances anticancer activity compared to unsubstituted or methoxy-substituted analogs. Specifically, a bromine atom at the 4-position of the benzaldehyde ring (compound 12e ) resulted in the most potent activity against all three cell lines.[1][3] The position of the substituent also plays a role, with 4-substituted compounds generally showing better activity than 2- or 3-substituted ones. Multiple substitutions, such as in the dichloro-substituted compound 12h , also lead to potent activity. Conversely, the presence of electron-donating groups like methoxy groups, particularly multiple methoxy groups as in compound 12i , appears to decrease the anticancer potency.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7][8][9]
Protocol:
-
Cell Seeding: Cancer cells (MGC-803, HCT-116, or MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the substituted quinoline vinyl benzaldehyde derivatives for 48 hours. A vehicle control (DMSO) and a positive control (Doxorubicin or 5-Fluorouracil) are included.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[7][9]
-
Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell growth inhibition is calculated, and the IC50 values are determined from the dose-response curves.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12][13][14]
Protocol:
-
Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[12]
-
Inoculum Preparation: A standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.[10]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[12]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: Proposed mechanism of anticancer action for quinoline vinyl benzaldehydes.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
Substituent Effects on the Photophysical Properties of Stilbene Analogues: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its photophysical properties is paramount. Stilbene and its analogues, known for their characteristic photoisomerization and fluorescence, serve as a fundamental scaffold in the design of photoresponsive materials, fluorescent probes, and phototherapeutics. The introduction of various substituents onto the stilbene core can dramatically alter its electronic and steric properties, thereby tuning its absorption, emission, and excited-state dynamics. This guide provides a comparative analysis of the photophysical properties of stilbene analogues bearing different substituents, supported by experimental data and detailed methodologies.
Unveiling the Influence of Substituents
The photophysical behavior of stilbene is governed by the interplay between the locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state. Upon photoexcitation, the molecule can either relax radiatively via fluorescence from the LE state or undergo non-radiative decay through rotation around the central double bond, leading to cis-trans isomerization. The energy barrier for this rotation and the relative stability of the excited states are highly sensitive to the electronic nature and position of substituents on the phenyl rings.
Electron-donating groups (EDGs) such as methoxy (-OCH3) and amino (-NH2) groups generally lead to a red-shift (bathochromic shift) in both the absorption and emission spectra.[1][2][3][4] This is attributed to the destabilization of the ground state and stabilization of the excited state, reducing the energy gap. Conversely, electron-withdrawing groups (EWGs) like cyano (-CN) and nitro (-NO2) can also induce a red-shift, particularly in a "push-pull" configuration where an EDG is on one phenyl ring and an EWG is on the other, promoting a charge-transfer character in the excited state.[1][5]
The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is significantly impacted by substituents. For unsubstituted trans-stilbene, the quantum yield is relatively low in non-viscous solvents due to efficient photoisomerization.[6][7] Substituents that hinder the twisting motion around the central double bond, either through steric hindrance or by raising the energy barrier to isomerization, can enhance the fluorescence quantum yield. For instance, N-phenyl substitution on 4-aminostilbene has been shown to dramatically increase the fluorescence quantum yield by more than an order of magnitude.
Comparative Photophysical Data of Substituted Stilbenes
The following table summarizes the key photophysical properties of a selection of trans-stilbene analogues with different substituents. The data has been compiled from various sources to provide a comparative overview. It is important to note that solvent polarity can significantly influence these properties.
| Substituent(s) | Solvent | λ_abs (nm) | λ_em (nm) | Φ_f | τ_f (ns) | Reference(s) |
| Unsubstituted | n-Hexane | 295 | 345 | 0.04 | 0.07 | [7][8] |
| 4,4'-di-tert-butyl | n-Hexane | 300 | 350 | 0.17 | - | [8] |
| 4,4'-dimethoxy | n-Hexane | 328 | 380 | 0.38 | - | [8] |
| 4-methoxy | Cyclohexane | 320 | 375 | 0.49 | - | [2][4] |
| 3,5-dimethoxy | Dichloromethane | 308 | 368 | 0.81 | - | [2][4] |
| 4-amino | Cyclohexane | 330 | 400 | 0.01 | - | |
| 4-(N,N-diphenylamino) | Cyclohexane | 370 | 450 | 0.85 | - | |
| 4-cyano | Dichloromethane | 305 | 360 | - | - | [1] |
| 4-nitro | Dichloromethane | 320 | - | ~0 | - | [1] |
| 4-amino-4'-nitro | Dichloromethane | 420 | 600 | - | - | [5] |
Note: '-' indicates data not available in the cited sources. The photophysical properties are highly solvent-dependent.
Experimental Workflow for Photophysical Characterization
The characterization of the photophysical properties of stilbene analogues typically follows a standardized set of experimental procedures. The general workflow is depicted in the diagram below.
Figure 1. General experimental workflow for the photophysical characterization of stilbene analogues.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are the typical protocols for the key experiments.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λ_abs) of the stilbene analogue.
Procedure:
-
Prepare a stock solution of the stilbene analogue in a suitable spectroscopic grade solvent (e.g., cyclohexane, dichloromethane) of known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).
-
Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette (1 cm path length) with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).
-
The wavelength at which the highest absorbance is observed is the λ_abs. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the concentration, and l is the path length.
Steady-State Fluorescence Spectroscopy
Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λ_em).
Procedure:
-
Prepare a dilute solution of the stilbene analogue in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Use a spectrofluorometer. Excite the sample at its λ_abs or a slightly shorter wavelength.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
The wavelength at which the highest fluorescence intensity is observed is the λ_em.
Fluorescence Quantum Yield (Φ_f) Measurement
Objective: To determine the efficiency of the fluorescence process.
Procedure (Relative Method):
-
Select a well-characterized fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.546).
-
Prepare a series of solutions of both the sample and the standard with varying concentrations, ensuring their absorbance at the excitation wavelength is in the range of 0.02 to 0.1.
-
Measure the UV-Vis absorption spectra and record the absorbance at the excitation wavelength for all solutions.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrumental settings.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are proportional to the quantum yield.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, m_s and m_r are the slopes of the plots for the sample and reference, respectively, and n_s and n_r are the refractive indices of the solvents used for the sample and reference.
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the fluorescence lifetime (τ_f) of the excited state.
Procedure (Time-Correlated Single Photon Counting - TCSPC):
-
Use a TCSPC system equipped with a pulsed light source (e.g., a laser diode or a picosecond pulsed laser) for excitation and a sensitive detector (e.g., a photomultiplier tube or a microchannel plate detector).
-
Excite the sample with a short pulse of light at the appropriate wavelength.
-
The detector measures the arrival time of the emitted photons relative to the excitation pulse.
-
A histogram of the arrival times is constructed, which represents the fluorescence decay profile.
-
The fluorescence lifetime (τ_f) is determined by fitting the decay curve to one or more exponential functions.
Conclusion
The photophysical properties of stilbene analogues can be systematically tuned by the introduction of various substituents. This comparative guide highlights the significant influence of electron-donating and electron-withdrawing groups on the absorption, emission, and fluorescence quantum yields of these fascinating molecules. The provided experimental protocols offer a standardized framework for researchers to characterize new stilbene derivatives, facilitating the development of novel photoresponsive materials and probes with tailored properties for a wide range of applications in science and technology.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. omlc.org [omlc.org]
- 8. pubs.acs.org [pubs.acs.org]
In vivo efficacy of quinoline-based compounds compared to standard antimicrobial agents
For Immediate Release
[City, State] – In the ongoing battle against microbial resistance, researchers are increasingly turning to quinoline-based compounds as a promising frontier for novel antimicrobial agents. This guide provides a comprehensive, data-driven comparison of the in vivo efficacy of these emerging compounds against established, standard-of-care antimicrobial agents across a spectrum of bacterial, fungal, and parasitic infections. The following analysis is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of quinoline derivatives supported by experimental data.
Antibacterial Efficacy: A New Guard Against Resistant Pathogens
Quinoline derivatives have demonstrated significant promise in combating challenging bacterial infections, including those caused by multidrug-resistant strains. This section details the in vivo performance of novel quinoline compounds compared to standard antibiotics in various animal models.
Comparison of In Vivo Antibacterial Efficacy
| Pathogen | Quinoline-Based Compound | Animal Model | Dosage Regimen | Efficacy Outcome | Standard Agent | Standard Agent Dosage | Standard Agent Efficacy | Citation |
| Clostridium difficile | Novel Quinoline Derivative | Mouse CDI Model | Not Specified | Good efficacy in an in vivo mouse model of CDI. | Vancomycin | Not Specified | Standard of care for CDI. | [1] |
| Staphylococcus aureus (MRSA) | PQQ16P and PQK4F (in combination with Ciprofloxacin) | Mouse infection model | Not Specified | Significant in vivo synergism with ciprofloxacin. | Vancomycin | 150 mg/kg | Effectively resolved primary skin and soft tissue infection. | [2][3] |
| Staphylococcus aureus | SK1260 (Antimicrobial Peptide) | Murine infection models | Not Specified | Significant reductions in bacterial loads in vital organs and improved survival. | Ciprofloxacin | Not Specified | Comparable efficacy to SK1260. |
Note: Direct comparative studies with quantitative in vivo data such as CFU reduction are limited in the readily available literature. The table reflects the reported outcomes from the cited studies.
Experimental Protocols: Murine Model of Systemic Staphylococcus aureus Infection
A common model to assess the in vivo efficacy of antibacterial compounds against Staphylococcus aureus involves a systemic infection in mice.
1. Animal Model:
-
Species: BALB/c mice, typically 6-8 weeks old.[3]
-
Housing: Housed in individually ventilated cages with ad libitum access to food and water.[4]
2. Inoculum Preparation:
-
A clinical or reference strain of S. aureus (e.g., USA300) is grown in a suitable broth medium (e.g., Tryptic Soy Broth) to mid-logarithmic phase.
-
The bacterial cells are harvested by centrifugation, washed, and resuspended in sterile phosphate-buffered saline (PBS) to a final concentration of approximately 1-5 x 107 colony-forming units (CFU)/mL.[5]
3. Infection Procedure:
-
Mice are infected via intraperitoneal or intravenous (tail vein) injection with a sublethal dose of the prepared S. aureus suspension (typically 100-200 µL).[4][5]
4. Treatment Administration:
-
The quinoline-based compound and the standard antibiotic (e.g., vancomycin) are administered at predetermined doses and schedules (e.g., intraperitoneally or subcutaneously) starting at a specified time post-infection (e.g., 2 hours).[3] A control group receives a vehicle control.
5. Efficacy Assessment:
-
Bacterial Burden: At selected time points post-infection (e.g., 24 or 48 hours), mice are euthanized, and target organs (e.g., kidneys, spleen, liver) are aseptically harvested. The organs are homogenized, and serial dilutions are plated on appropriate agar plates to determine the number of CFU per gram of tissue.[6]
-
Survival Studies: In studies with a lethal infection model, the survival of the mice in each treatment group is monitored daily for a specified period.
-
Histopathology: Organs may be collected, fixed in formalin, and processed for histological examination to assess tissue damage and inflammation.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
A primary mechanism of action for many quinoline-based antibacterial agents is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.
References
- 1. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Murine Model of Disseminated Candidiasis [bio-protocol.org]
Safety Operating Guide
Safe Disposal of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde.
Chemical and Physical Properties
A summary of the key data for this compound is presented below.
| Property | Value |
| CAS Number | 120578-03-2[1][2][3] |
| Molecular Formula | C18H12ClNO[1][2][3] |
| Molecular Weight | 293.75 g/mol [2][3] |
| Appearance | Pale beige to light brown solid[3] |
| Melting Point | 167.74 °C[3] |
| Boiling Point | ~476.5 °C[3] |
| Storage Temperature | 2-8 °C[3] |
| Hazard | Irritant[1] |
Disposal Protocol: A Step-by-Step Approach
The following procedure outlines the recommended steps for the safe disposal of this compound. This process is designed to minimize risk to personnel and the environment.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.
2. Consult the Safety Data Sheet (SDS): The most critical step is to obtain and thoroughly review the substance-specific Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains detailed information regarding hazards, handling, and disposal.
3. Waste Classification: Based on the SDS and local regulations, classify the waste. As an irritant and a chlorinated organic compound, it is likely to be classified as hazardous waste.
4. Segregation of Waste:
-
Do not mix this compound waste with other incompatible waste streams.
-
Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
5. Labeling: The waste container must be clearly labeled with the chemical name, "Hazardous Waste," and any other information required by your institution's and local authorities' regulations.
6. Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat and incompatible materials.
7. Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor. Never dispose of this chemical down the drain or in regular trash.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
